Product packaging for 1,3-Dichlorocyclobutane(Cat. No.:CAS No. 55887-82-6)

1,3-Dichlorocyclobutane

Numéro de catalogue: B14637133
Numéro CAS: 55887-82-6
Poids moléculaire: 124.99 g/mol
Clé InChI: MEMYAJNODSYPGC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Dichlorocyclobutane (CAS RN: 13372-20-8) is an organochlorine compound with the molecular formula C₄H₆Cl₂, serving as a versatile intermediate in organic synthesis and pharmaceutical applications . It is characterized as a colorless liquid with a chloroform-like odor . A key research interest in this molecule lies in its stereochemistry; it exists as distinct geometrical isomers, cis and trans, which exhibit different physical properties due to variations in molecular polarity . The cis isomer is more polar and has a higher boiling point due to stronger permanent dipole-dipole interactions, whereas the trans isomer can be considered non-polar or less polar . The non-planar, puckered conformation of the cyclobutane ring is a critical factor in the dipole moment and stereochemical behavior of these isomers . In laboratory settings, this compound is primarily used as a reagent in organic synthesis to create more complex chemical structures and is also employed as a solvent in specific industrial processes . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2 B14637133 1,3-Dichlorocyclobutane CAS No. 55887-82-6

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

55887-82-6

Formule moléculaire

C4H6Cl2

Poids moléculaire

124.99 g/mol

Nom IUPAC

1,3-dichlorocyclobutane

InChI

InChI=1S/C4H6Cl2/c5-3-1-4(6)2-3/h3-4H,1-2H2

Clé InChI

MEMYAJNODSYPGC-UHFFFAOYSA-N

SMILES canonique

C1C(CC1Cl)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Identification and Characterization of 1,3-Dichlorocyclobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dichlorocyclobutane, detailing their structural identification, conformational analysis, and characterization through spectroscopic methods. While specific, experimentally-derived quantitative data for these particular isomers is not extensively available in published literature, this document outlines the expected spectroscopic characteristics and provides generalized experimental protocols for their synthesis and analysis based on established principles of organic chemistry.

Introduction to the Stereoisomers of this compound

This compound, with the chemical formula C₄H₆Cl₂, is a halogenated cycloalkane that exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane.[1][2] These isomers are diastereomers of each other, meaning they are non-superimposable, non-mirror-image stereoisomers. The spatial arrangement of the two chlorine atoms relative to the puckered cyclobutane (B1203170) ring dictates their distinct physical and chemical properties, as well as their spectroscopic signatures.

A key feature of the cyclobutane ring is its non-planar, puckered conformation, which undergoes a rapid ring-flipping motion at room temperature.[3][4] This dynamic process is crucial for understanding the stereochemistry and spectroscopic properties of its substituted derivatives.

stereoisomers cluster_isomers This compound Stereoisomers cis cis-1,3-Dichlorocyclobutane trans trans-1,3-Dichlorocyclobutane cis->trans Diastereomers

Figure 1: Relationship between the stereoisomers of this compound.
cis-1,3-Dichlorocyclobutane

The cis isomer has both chlorine atoms on the same face of the cyclobutane ring. Due to the presence of a plane of symmetry that bisects the C-Cl bonds and the opposing CH₂ group, cis-1,3-dichlorocyclobutane is a meso compound and is therefore achiral.[1][5] In its puckered conformation, the two chlorine atoms can be either in diequatorial (more stable) or diaxial (less stable) positions.

trans-1,3-Dichlorocyclobutane

In the trans isomer, the chlorine atoms are on opposite faces of the ring. This isomer undergoes rapid ring inversion at room temperature, where the two chlorine atoms interconvert between axial and equatorial positions (axial-equatorial to equatorial-axial).[3][6][7] Although each individual conformer is chiral, they are enantiomeric and interconvert rapidly. This rapid equilibrium results in a time-averaged molecule that is achiral and has a net dipole moment of zero under normal conditions.[3][6][8]

conformations cluster_cis cis-1,3-Dichlorocyclobutane Conformational Equilibrium cluster_trans trans-1,3-Dichlorocyclobutane Conformational Equilibrium cis_ee Diequatorial (more stable) cis_aa Diaxial (less stable) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial trans_ea Equatorial-Axial trans_ae->trans_ea Ring Flip (Enantiomeric)

Figure 2: Conformational analysis of this compound isomers.

Spectroscopic Characterization

The structural differences between the cis and trans isomers of this compound can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between these stereoisomers due to differences in their molecular symmetry.

¹H NMR Spectroscopy:

  • cis-1,3-Dichlorocyclobutane: Due to its plane of symmetry, the two protons on the chlorine-bearing carbons are chemically equivalent. The four protons on the other two carbons are also equivalent in pairs. This would lead to a simpler spectrum with fewer signals than the trans isomer.

  • trans-1,3-Dichlorocyclobutane: The lower symmetry of the individual conformers, which are rapidly interconverting, leads to a more complex ¹H NMR spectrum with a greater number of distinct signals.

¹³C NMR Spectroscopy:

  • cis-1,3-Dichlorocyclobutane: The symmetry of the cis isomer results in only two distinct carbon signals: one for the two equivalent chlorine-bearing carbons and one for the two equivalent methylene (B1212753) carbons.

  • trans-1,3-Dichlorocyclobutane: Similarly, the time-averaged symmetry of the trans isomer would also be expected to show two distinct carbon signals. However, subtle differences in the chemical shifts compared to the cis isomer would be expected.

Table 1: Predicted NMR Spectroscopic Data for this compound Isomers

IsomerTechniquePredicted Chemical Shift (δ) Range (ppm)Predicted Multiplicity
cis-1,3-Dichlorocyclobutane¹H NMRCHCl: ~4.0-4.5CH₂: ~2.5-3.0Complex multiplets
¹³C NMRCHCl: ~55-65CH₂: ~30-402 signals
trans-1,3-Dichlorocyclobutane¹H NMRCHCl: ~4.0-4.5CH₂: ~2.5-3.0Complex multiplets
¹³C NMRCHCl: ~55-65CH₂: ~30-402 signals

Note: The chemical shift values are estimates based on typical ranges for substituted cycloalkanes and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The differences in symmetry between the cis and trans isomers lead to different selection rules for IR and Raman activity.

  • C-H stretching: Both isomers will exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region.[5][9]

  • CH₂ bending (scissoring): These vibrations are expected in the 1400-1470 cm⁻¹ range.[9]

  • C-Cl stretching: The C-Cl stretching modes, typically found in the 600-800 cm⁻¹ region, are likely to be distinct for the two isomers due to their different spatial arrangements.

  • Ring vibrations (puckering): The low-frequency ring puckering modes will also differ between the two isomers.

Table 2: Predicted Vibrational Spectroscopy Data for this compound Isomers

IsomerTechniquePredicted Absorption/Scattering Range (cm⁻¹)Vibrational Mode
cis & transIR & Raman2850 - 3000C-H stretch
IR & Raman1400 - 1470CH₂ scissoring
IR & Raman600 - 800C-Cl stretch
Raman200 - 400Ring puckering

Experimental Protocols

General Synthetic Strategy

A plausible route for the synthesis of this compound involves the reduction of 1,3-cyclobutanedione to cyclobutane-1,3-diol (B2657575), followed by chlorination. This would likely produce a mixture of cis and trans isomers, which can then be separated by fractional distillation or chromatography.

synthesis_workflow start 1,3-Cyclobutanedione diol Cyclobutane-1,3-diol start->diol Reduction (e.g., NaBH₄) mixture Mixture of cis/trans This compound diol->mixture Chlorination (e.g., SOCl₂) separation Separation (e.g., Fractional Distillation) mixture->separation cis cis Isomer separation->cis trans trans Isomer separation->trans analysis Spectroscopic Characterization cis->analysis trans->analysis

Figure 3: General workflow for the synthesis and analysis of this compound isomers.

Protocol for Reduction of 1,3-Cyclobutanedione:

  • Dissolve 1,3-cyclobutanedione in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask cooled in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude cyclobutane-1,3-diol.

Protocol for Chlorination of Cyclobutane-1,3-diol:

  • In a fume hood, combine the crude cyclobutane-1,3-diol with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), in a round-bottom flask equipped with a reflux condenser.

  • Gently heat the mixture to reflux and maintain for several hours.

  • Carefully quench the reaction by slowly pouring the cooled mixture over ice.

  • Extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer, filter, and remove the solvent.

  • Purify the resulting mixture of this compound isomers by fractional distillation or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

IR Spectroscopy:

  • Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy:

  • Sample Preparation: Place a small amount of the liquid sample in a glass capillary tube or on a suitable sample holder.

  • Data Acquisition: Acquire the Raman spectrum using a laser of appropriate wavelength (e.g., 785 nm). Collect the scattered light and process it through the spectrometer.

  • Data Analysis: Identify the Raman shifts and their relative intensities.

Conclusion

The stereoisomers of this compound, cis and trans, present a classic example of diastereomerism in cyclic systems. Their distinct symmetries and conformational dynamics are key to their differentiation. While specific experimental data is limited, a combination of predictive methods based on established spectroscopic principles and generalized synthetic and analytical protocols provides a robust framework for their identification and characterization. This guide serves as a foundational resource for researchers in organic synthesis and drug development who may encounter or wish to utilize these fundamental chemical structures.

References

An In-depth Technical Guide to Cis-Trans Isomerism in 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the cis-trans isomerism observed in 1,3-dichlorocyclobutane, tailored for researchers, scientists, and professionals in drug development. The document delves into the stereochemistry, conformational analysis, synthesis, and characterization of the cis and trans isomers, presenting available data and established experimental protocols.

Introduction to Stereoisomerism in this compound

This compound (C₄H₆Cl₂) serves as a fundamental example of geometric isomerism in cyclic systems. The restricted rotation about the carbon-carbon single bonds within the cyclobutane (B1203170) ring gives rise to two distinct spatial arrangements of the chlorine atoms relative to the ring structure: the cis isomer and the trans isomer.[1]

  • Cis-1,3-Dichlorocyclobutane: In this isomer, the two chlorine atoms are situated on the same side of the cyclobutane ring.

  • Trans-1,3-Dichlorocyclobutane: In this isomer, the two chlorine atoms are located on opposite sides of the cyclobutane ring.

Understanding the unique properties and spatial orientations of these isomers is crucial for their application in chemical synthesis and drug design, where stereochemistry often dictates biological activity.

Conformational Analysis and Structural Properties

A critical aspect of cyclobutane chemistry is the non-planar, or "puckered," conformation of the ring. This puckering alleviates the torsional strain that would be present in a planar structure. The cyclobutane ring undergoes a rapid "ring-flipping" or inversion at room temperature, with a low energy barrier of approximately 1.5 kcal/mole.[2][3] This dynamic behavior has significant implications for the properties of the 1,3-disubstituted isomers.

Cis-1,3-Dichlorocyclobutane

The cis isomer possesses a plane of symmetry that bisects the C2-C4 bond and the C1-C3 bond. In its puckered conformation, the two chlorine atoms can be in either a diequatorial (e,e) or a diaxial (a,a) position. The diequatorial conformation is generally more stable due to reduced steric hindrance.

Trans-1,3-Dichlorocyclobutane

The trans isomer exists as a pair of rapidly interconverting enantiomeric conformations. In each conformation, one chlorine atom occupies an axial position while the other is in an equatorial position (a,e or e,a). Due to the rapid ring inversion at room temperature, the individual dipole moments of the C-Cl bonds in the two conformers cancel each other out, resulting in an average molecular dipole moment of zero.[2][3] However, at very low temperatures where ring flipping is restricted, a non-zero dipole moment could be measured.[2][3]

Data Presentation: Physical and Structural Properties
PropertyCis-1,3-Dichlorocyclobutane (Predicted/Inferred)Trans-1,3-Dichlorocyclobutane (Inferred)
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂
Molecular Weight 124.99 g/mol 124.99 g/mol
Boiling Point ~130-134 °C~130-134 °C
Symmetry Element Plane of SymmetryC₂ Axis of Rotation
Molecular Dipole Moment Non-zeroZero (at room temperature due to ring flipping)[2][3]

Synthesis of this compound Isomers

A definitive, stereoselective synthesis for both cis- and trans-1,3-dichlorocyclobutane is not well-documented in publicly available literature. However, a plausible synthetic approach can be inferred from methodologies used for analogous substituted cyclobutanes, such as the cycloaddition of bicyclo[1.1.0]butanes.

Plausible Synthetic Pathway

A potential route involves the diastereoselective cycloaddition of a bicyclo[1.1.0]butane precursor with a chlorine-containing reagent, followed by subsequent chemical modifications. This method has been shown to be effective for producing cis-1,3-disubstituted cyclobutane derivatives.[4]

The logical workflow for such a synthesis is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_final Final Products Bicyclo[1.1.0]butane Bicyclo[1.1.0]butane Cycloaddition [2+2] Cycloaddition (Diastereoselective) Bicyclo[1.1.0]butane->Cycloaddition Chlorinating_Agent Chlorinating Agent Chlorinating_Agent->Cycloaddition Cycloadduct Chlorinated Cyclobutane Adduct Cycloaddition->Cycloadduct Cis_Isomer cis-1,3-Dichlorocyclobutane Cycloadduct->Cis_Isomer  Major Product Trans_Isomer trans-1,3-Dichlorocyclobutane Cycloadduct->Trans_Isomer  Minor Product

Caption: Plausible synthetic workflow for this compound.

Experimental Protocols

Separation of Cis and Trans Isomers by Gas Chromatography (GC)

Gas chromatography is the most effective method for the separation and analysis of the cis and trans isomers of this compound, which likely have very similar boiling points. The following protocol is a representative method based on the separation of dichlorobutane isomers.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (wax) stationary phase (e.g., CP-Wax 57 CB or equivalent), is recommended for optimal separation of halogenated isomers. A typical dimension would be 50 m length x 0.32 mm internal diameter x 1.2 µm film thickness.

  • Carrier Gas: Hydrogen or Helium. For Hydrogen, a typical pressure would be 75 kPa, resulting in a linear velocity of approximately 32 cm/s.

  • Injector: Splitter, with a split ratio of 50:1 and a temperature of 200 °C.

  • Oven Temperature Program:

    • Initial Temperature: 60 °C

    • Ramp: 2 °C/min to 200 °C

  • Detector (FID): Temperature of 280 °C.

Sample Preparation:

  • Prepare a dilute solution (e.g., 100-1000 ppm) of the this compound isomer mixture in a suitable volatile solvent such as hexane (B92381) or dichloromethane.

  • Ensure the sample is free from non-volatile residues.

  • Inject 1 µL of the prepared sample into the GC system.

Expected Elution Order:

On a polar stationary phase, the elution order is influenced by both boiling point and polarity. The cis isomer, having a net dipole moment, is expected to interact more strongly with the polar stationary phase and thus have a longer retention time than the less polar trans isomer.

The experimental workflow for GC analysis is illustrated below.

GC_Workflow Sample_Prep Sample Preparation (Dilute in Solvent) GC_Injection GC Injection (1 µL, Split Mode) Sample_Prep->GC_Injection Separation Chromatographic Separation (Polar Capillary Column) GC_Injection->Separation Detection Detection (FID or MS) Separation->Detection Data_Analysis Data Analysis (Peak Integration & Identification) Detection->Data_Analysis

Caption: Experimental workflow for GC analysis of isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound based on the chemical environment and symmetry of the protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted NMR Spectra

Due to the lack of published experimental spectra, the following table summarizes the expected number of signals based on the symmetry of each isomer.

IsomerSymmetryPredicted ¹H NMR SignalsPredicted ¹³C NMR Signals
Cis-1,3-Dichlorocyclobutane Plane of Symmetry22
Trans-1,3-Dichlorocyclobutane C₂ Axis22

Explanation:

  • Cis Isomer: The plane of symmetry renders the two methine protons (CH-Cl) chemically equivalent, and the four methylene (B1212753) protons (CH₂) equivalent. This would lead to two distinct signals in both the ¹H and ¹³C NMR spectra.

  • Trans Isomer: The C₂ axis of rotation makes the two methine protons equivalent and the four methylene protons equivalent, also resulting in two signals for both ¹H and ¹³C NMR.

While both isomers are predicted to show the same number of signals, the chemical shifts (δ) and coupling constants (J) would be different, allowing for their unambiguous identification. The diagram below illustrates the relationship between molecular symmetry and the expected NMR signals.

NMR_Logic Molecule This compound Isomer Symmetry Analyze Molecular Symmetry Molecule->Symmetry Cis Cis Isomer: Plane of Symmetry Symmetry->Cis Yes Trans Trans Isomer: C2 Axis Symmetry->Trans No Equiv_Atoms Determine Chemically Equivalent Nuclei Cis->Equiv_Atoms Trans->Equiv_Atoms Cis_Equiv Cis: 2 sets of equivalent H 2 sets of equivalent C Equiv_Atoms->Cis_Equiv Trans_Equiv Trans: 2 sets of equivalent H 2 sets of equivalent C Equiv_Atoms->Trans_Equiv Predict_NMR Predict Number of NMR Signals Cis_Equiv->Predict_NMR Trans_Equiv->Predict_NMR

Caption: Logic for predicting NMR signals based on symmetry.

Conclusion

The cis-trans isomerism in this compound is a classic example of stereochemistry in cyclic systems, governed by the puckered conformation of the cyclobutane ring. While the cis and trans isomers exhibit distinct properties based on their symmetry and dipole moments, a significant gap exists in the publicly available, experimentally verified quantitative data for these compounds. The methodologies and theoretical predictions outlined in this guide provide a robust framework for researchers to approach the synthesis, separation, and characterization of these important chemical entities. Further experimental investigation is warranted to populate the data tables with precise, validated measurements.

References

An In-depth Technical Guide to the Molecular Formula and Structure of 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular formula, structure, and stereochemistry of 1,3-dichlorocyclobutane. It delves into the puckered conformation of the cyclobutane (B1203170) ring and its influence on the properties of the cis and trans isomers. This document summarizes available physicochemical data, outlines experimental protocols for synthesis and characterization, and presents spectroscopic data for this compound. The information is intended to be a valuable resource for researchers in organic chemistry, materials science, and drug development.

Introduction

This compound is a halogenated cycloalkane with the molecular formula C₄H₆Cl₂.[1] Its structure consists of a four-membered carbon ring with two chlorine atoms substituted at the 1 and 3 positions. The presence of stereocenters at these positions gives rise to two geometric isomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The unique structural features of the cyclobutane ring, including its inherent ring strain and non-planar, puckered conformation, significantly influence the chemical and physical properties of these isomers.[2] This guide aims to provide a detailed understanding of the molecular structure and properties of this compound, which is crucial for its application in various fields, including as a building block in organic synthesis and for the development of novel pharmaceuticals.

Molecular Formula and Basic Properties

The molecular formula of this compound is C₄H₆Cl₂.[1] This empirical formula is consistent for both its cis and trans isomers. A summary of its basic molecular properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₄H₆Cl₂[1]
Molecular Weight 124.99 g/mol [1]
Exact Mass 123.984655 u[1]
CAS Number 55887-82-6 (unspecified stereochemistry)[1]
13372-19-5 (cis isomer)[3]
13372-20-8 (trans isomer)[4]

Molecular Structure and Stereochemistry

The cyclobutane ring is not planar but exists in a puckered or folded conformation to relieve torsional strain. This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered conformations at room temperature.[5] The barrier to this ring flipping is very low, approximately 1.5 kcal/mol.[5] This non-planar structure is a critical determinant of the stereochemistry and properties of its derivatives, including this compound.

cis and trans Isomerism

The substitution pattern in this compound leads to the existence of two geometric isomers:

  • cis-1,3-Dichlorocyclobutane: Both chlorine atoms are on the same side of the cyclobutane ring. In the puckered conformation, this can result in one chlorine atom being in a pseudo-axial position and the other in a pseudo-equatorial position on the same face of the ring.

  • trans-1,3-Dichlorocyclobutane: The chlorine atoms are on opposite sides of the ring. In the puckered conformation, this can lead to both chlorine atoms occupying pseudo-axial positions or both in pseudo-equatorial positions.

The puckered nature of the ring and the rapid ring inversion have a notable effect on the molecule's overall dipole moment. While a planar trans-1,3-dichlorocyclobutane would have a zero net dipole moment due to the cancellation of the C-Cl bond dipoles, the puckered conformation results in a non-zero, measurable dipole moment at room temperature.[5][6][7] This is because in any given puckered conformation, the bond dipoles do not perfectly cancel. However, due to rapid ring flipping, the time-averaged dipole moment is what is observed.[5]

Structural Parameters

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of chlorinated alkanes is through free-radical halogenation. While a specific detailed protocol for this compound was not found in the literature search, a general procedure for the photochlorination of a cycloalkane can be adapted. One potential starting material is chlorocyclobutane.[4]

General Protocol for Photochlorination:

Caution: This reaction should be carried out in a well-ventilated fume hood, as both chlorine gas and chlorinated hydrocarbons are toxic.

  • Reaction Setup: A solution of the starting material (e.g., chlorocyclobutane) in an inert solvent (like carbon tetrachloride, though safer alternatives should be considered) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a magnetic stirrer. The apparatus should be made of glass that is transparent to the wavelength of light being used to initiate the reaction.

  • Initiation: The reaction mixture is irradiated with a UV lamp while chlorine gas is bubbled through the solution at a controlled rate. The reaction is typically carried out at or below room temperature to control the exothermicity and improve selectivity.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the formation of dichlorinated products and the consumption of the starting material.

  • Workup: Once the desired level of conversion is reached, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas. The solution is then washed with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining traces of chlorine, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by distillation. The resulting crude product, a mixture of dichlorocyclobutane isomers, can then be purified.

Separation and Characterization of cis and trans Isomers

The separation of cis and trans isomers of dichlorocycloalkanes can be challenging due to their similar physical properties.

  • Fractional Distillation: While fractional distillation is a standard technique for separating compounds with different boiling points, it may not be effective for separating cis- and trans-1,3-dichlorocyclobutane if their boiling points are very close, as is the case for some dichlorocyclopentane isomers.[9][10]

  • Gas Chromatography (GC): High-resolution gas chromatography is a more effective method for both analytical and preparative separation of these isomers.[9][10] The choice of the stationary phase in the GC column is crucial for achieving good separation. A polar stationary phase is generally recommended to exploit the small differences in polarity between the cis and trans isomers.[9]

General GC Separation Protocol:

  • Column Selection: A capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or a cyanopropyl-based phase) is recommended.

  • Temperature Program: A slow temperature ramp is often necessary to achieve baseline separation of the isomers.

  • Injection: A small volume of a dilute solution of the isomer mixture in a volatile solvent is injected into the GC.

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides mass spectral data for each separated isomer, aiding in their identification.

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the cis and trans isomers are expected to be different due to the different chemical environments of the protons. The chemical shifts and coupling constants of the methine (CHCl) and methylene (B1212753) (CH₂) protons will be influenced by the relative stereochemistry of the chlorine atoms.

¹³C NMR: The carbon NMR spectra will also show distinct signals for the methine and methylene carbons in each isomer. The chemical shifts will be affected by the presence of the electronegative chlorine atoms.

While specific, fully assigned spectral data for both isomers of this compound were not found in the searched literature, Table 2 provides a summary of expected chemical shift regions based on data for similar chlorinated alkanes.[1][9][11][12]

NucleusIsomerExpected Chemical Shift (ppm)Multiplicity
¹H cis & trans~4.0 - 4.5Multiplet (CHCl)
~2.0 - 3.0Multiplets (CH₂)
¹³C cis & trans~50 - 60CH
~30 - 40CH₂
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in a molecular ion peak ([M]⁺) and various fragment ions. The presence of two chlorine atoms will lead to a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks at m/z, m/z+2, and m/z+4, with relative intensities depending on the number of chlorine atoms.[13][14]

The fragmentation of the molecular ion is expected to proceed through the loss of a chlorine atom, HCl, or cleavage of the cyclobutane ring. A plausible fragmentation pathway is illustrated in the diagram below.

G M [C₄H₆Cl₂]⁺˙ (Molecular Ion) M_minus_Cl [C₄H₅Cl]⁺ M->M_minus_Cl - Cl• M_minus_HCl [C₄H₅Cl]⁺˙ M->M_minus_HCl - HCl C2H3Cl_plus_dot [C₂H₃Cl]⁺˙ M->C2H3Cl_plus_dot Ring Cleavage C3H5_plus [C₃H₅]⁺ M_minus_Cl->C3H5_plus - HCl

Plausible mass spectrometry fragmentation pathway for this compound.
Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions are summarized in Table 3. Differences in the fingerprint region (below 1500 cm⁻¹) are expected between the two isomers due to their different symmetries.

Vibrational ModeExpected Wavenumber (cm⁻¹)
C-H stretch2850 - 3000
CH₂ bend (scissoring)~1450
C-Cl stretch600 - 800

Visualization of Molecular Structures

The three-dimensional structures of cis- and trans-1,3-dichlorocyclobutane in their puckered conformations are visualized below.

Puckered conformations of cis- and trans-1,3-dichlorocyclobutane.

Conclusion

This technical guide has provided a detailed overview of the molecular formula and structure of this compound. The key takeaways include its molecular formula of C₄H₆Cl₂, the existence of cis and trans isomers arising from the puckered cyclobutane ring, and the resulting differences in their physical and spectroscopic properties. While specific experimental data for some properties are sparse in the literature, this guide has compiled the available information and provided general experimental approaches for the synthesis, separation, and characterization of these isomers. This information serves as a foundational resource for scientists and researchers working with this and related halogenated cycloalkanes.

References

An In-depth Technical Guide to 1,3-Dichlorocyclobutane: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichlorocyclobutane, a halogenated cycloalkane, exists as two geometric isomers: cis-1,3-Dichlorocyclobutane and trans-1,3-Dichlorocyclobutane. The stereochemistry of these isomers significantly influences their physical properties and chemical reactivity. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols for their synthesis and key reactions, and spectroscopic data for the characterization of both cis and trans isomers of this compound.

Physical and Chemical Properties

The physical properties of the this compound isomers are distinct due to differences in their molecular symmetry and intermolecular forces. The cis isomer possesses a plane of symmetry, while the trans isomer, existing in a puckered conformation, has a rapidly inverting structure at room temperature that averages its dipole moment to near zero.[1][2]

Table 1: Physical Properties of this compound Isomers

Propertycis-1,3-Dichlorocyclobutanetrans-1,3-Dichlorocyclobutane
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂
Molecular Weight 124.99 g/mol [3]124.99 g/mol [3]
CAS Number 13372-19-513372-20-8
Boiling Point 167.6 ± 15.0 °C (Predicted)Not available
Density 1.25 ± 0.1 g/cm³ (Predicted)Not available
Melting Point Not availableNot available
Solubility Insoluble in water; Soluble in organic solvents.Insoluble in water; Soluble in organic solvents.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and differentiation of the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of each isomer dictates the number of unique signals in their ¹H and ¹³C NMR spectra. The cis isomer, with its plane of symmetry, is expected to show fewer signals than the less symmetric trans isomer.

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for the individual isomers, are not explicitly available in the searched literature. General principles suggest that the protons and carbons in the cis isomer will have different chemical environments and thus different spectral characteristics compared to the trans isomer.

Infrared (IR) Spectroscopy

The vibrational modes of the C-Cl bonds and the cyclobutane (B1203170) ring will differ between the two isomers, leading to distinct IR spectra, particularly in the fingerprint region (below 1500 cm⁻¹).

Specific IR spectra with peak assignments for cis- and trans-1,3-Dichlorocyclobutane are not available in the provided search results.

Synthesis of this compound

A common method for the synthesis of dichlorocyclobutanes involves the chlorination of cyclobutane or its derivatives. The stereochemical outcome of the reaction is often dependent on the reaction conditions and the starting material.

Logical Workflow for a General Synthesis

Synthesis_Workflow Start Cyclobutane Derivative Reaction Chlorination Reaction Start->Reaction Reagents Chlorinating Agent (e.g., Cl2, SO2Cl2) Reagents->Reaction Mixture Mixture of Dichlorocyclobutane Isomers Reaction->Mixture Separation Chromatographic Separation (e.g., GC, HPLC) Mixture->Separation Cis_Isomer cis-1,3-Dichlorocyclobutane Separation->Cis_Isomer Trans_Isomer trans-1,3-Dichlorocyclobutane Separation->Trans_Isomer

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocol: A General Approach

Detailed experimental protocols for the specific synthesis of cis- and trans-1,3-Dichlorocyclobutane were not found in the search results. The following is a generalized procedure based on common organic synthesis techniques for similar compounds.

  • Reaction Setup: A solution of the cyclobutane precursor in a suitable inert solvent (e.g., carbon tetrachloride) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a reflux condenser. The vessel should be protected from light to prevent radical side reactions.

  • Chlorination: The chlorinating agent is added dropwise to the reaction mixture at a controlled temperature. The reaction may require initiation by UV light or a radical initiator.

  • Workup: After the reaction is complete, the mixture is washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine, followed by washing with water and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification and Isomer Separation: The resulting crude mixture of dichlorocyclobutane isomers is then separated and purified using techniques such as fractional distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the presence of the two chlorine atoms, which can act as leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the substrate, nucleophile, solvent, and temperature.

Experimental Protocol: General Nucleophilic Substitution

A specific, detailed experimental protocol for the nucleophilic substitution of this compound is not available in the provided search results. The following is a generalized procedure.

  • Reaction Setup: The this compound isomer is dissolved in a suitable solvent in a reaction flask.

  • Nucleophile Addition: The nucleophile (e.g., sodium hydroxide (B78521), sodium cyanide) is added to the solution. The reaction may require heating under reflux.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Once the reaction is complete, the mixture is worked up to isolate the product. This typically involves extraction, washing, drying, and purification by chromatography or distillation.

Workflow for a Typical Nucleophilic Substitution Reaction

Nucleophilic_Substitution Substrate This compound Reaction Substitution Reaction Substrate->Reaction Nucleophile Nucleophile (e.g., OH⁻, CN⁻) Nucleophile->Reaction Product Substituted Cyclobutane Reaction->Product Leaving_Group Chloride Ions (2 Cl⁻) Reaction->Leaving_Group

Caption: Generalized workflow for the nucleophilic substitution of this compound.

Elimination Reactions

Treatment of this compound with a strong base can lead to elimination reactions (dehydrohalogenation) to form chlorocyclobutene or cyclobutadiene (B73232) derivatives. The regioselectivity and stereoselectivity of the elimination are dependent on the base used and the stereochemistry of the starting isomer.

Experimental Protocol: General Elimination Reaction

A specific, detailed experimental protocol for the elimination reaction of this compound is not available in the provided search results. The following is a generalized procedure.

  • Reaction Setup: The this compound isomer is dissolved in a suitable solvent (e.g., ethanol (B145695) or tert-butanol).

  • Base Addition: A strong base (e.g., potassium hydroxide or potassium tert-butoxide) is added to the solution.

  • Reaction Conditions: The reaction mixture is typically heated to promote elimination.

  • Workup and Product Isolation: After the reaction is complete, the mixture is worked up by quenching with water, extracting the product into an organic solvent, drying the organic layer, and removing the solvent. The product is then purified by distillation or chromatography.

Workflow for a Typical Elimination Reaction

Elimination_Reaction Substrate This compound Reaction Elimination Reaction (Dehydrohalogenation) Substrate->Reaction Base Strong Base (e.g., KOH, t-BuOK) Base->Reaction Product Chlorocyclobutene / Cyclobutadiene Derivative Reaction->Product Byproducts Water + Salt Reaction->Byproducts

Caption: Generalized workflow for the elimination reaction of this compound.

Conclusion

This compound presents a rich area for chemical investigation, with its stereoisomers offering a platform to study the influence of molecular geometry on physical properties and reaction outcomes. While foundational data on its properties are available, a significant portion of the experimental details remains to be fully documented in readily accessible literature. This guide consolidates the available information and provides a framework for further research into the synthesis, characterization, and reactivity of these intriguing halogenated cyclobutanes. Further experimental work is warranted to fully elucidate the quantitative physical and chemical properties of both the cis and trans isomers.

References

In-Depth Spectroscopic Analysis of 1,3-Dichlorocyclobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dichlorocyclobutane, a halogenated cycloalkane, exists as two distinct geometric isomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The spatial arrangement of the chlorine atoms on the cyclobutane (B1203170) ring significantly influences their respective spectroscopic properties. This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for these isomers, intended for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive experimental spectra in public databases, this guide utilizes predicted data to illustrate the analytical principles and expected spectral features for the structural elucidation of these compounds.

Data Presentation

The following tables summarize the predicted quantitative spectroscopic data for cis- and trans-1,3-dichlorocyclobutane. These predictions are based on computational models and provide a reliable framework for interpreting experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

IsomerProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
cis-1,3-DichlorocyclobutaneHα (methine)4.5 - 4.8QuintetJ(Hα-Hβ) ≈ 7-9
Hβ (methylene)2.6 - 2.9MultipletJ(Hβ-Hα) ≈ 7-9, J(Hβ-Hβ') ≈ 12-14
trans-1,3-DichlorocyclobutaneHα (methine)4.3 - 4.6MultipletComplex
Hβ (methylene)2.4 - 2.7 (axial-like)MultipletComplex
Hβ' (methylene)2.8 - 3.1 (equatorial-like)MultipletComplex

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

IsomerCarbonPredicted Chemical Shift (ppm)
cis-1,3-DichlorocyclobutaneC-Cl (methine)55 - 60
CH₂ (methylene)35 - 40
trans-1,3-DichlorocyclobutaneC-Cl (methine)54 - 59
CH₂ (methylene)34 - 39

Table 3: Predicted Major IR Absorption Bands

IsomerVibrational ModePredicted Frequency (cm⁻¹)Intensity
cis & transC-H Stretch (methine)2980 - 3010Medium
C-H Stretch (methylene)2950 - 2970Strong
CH₂ Scissoring1440 - 1460Medium
C-Cl Stretch650 - 750Strong

Table 4: Predicted Key Mass Spectrometry Fragmentation

m/z ValueProposed FragmentIsomer(s)Notes
124/126/128[C₄H₆Cl₂]⁺cis & transMolecular ion peak (M⁺). The isotopic pattern for two chlorine atoms (M, M+2, M+4) is expected.
89/91[C₄H₆Cl]⁺cis & transLoss of a chlorine radical.
62[C₃H₃Cl]⁺cis & transResult of ring cleavage and subsequent fragmentation.
53[C₄H₅]⁺cis & transLoss of two chlorine atoms and a proton.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are standard operating procedures adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution should be free of particulate matter.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-150 ppm).

    • A higher number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation : As this compound is a liquid at room temperature, it can be analyzed neat.

    • Attenuated Total Reflectance (ATR) : Place a small drop of the sample directly onto the ATR crystal. Ensure good contact.

    • Transmission : Place a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean ATR crystal or empty salt plates.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction : Gas Chromatography (GC) is the preferred method for introducing a volatile compound like this compound into the mass spectrometer.

  • Gas Chromatography (GC) Conditions :

    • Column : A non-polar capillary column (e.g., DB-5ms) is suitable for separating the isomers.

    • Carrier Gas : Helium at a constant flow rate.

    • Injection : Use a split/splitless injector.

    • Temperature Program : A temperature gradient will be necessary to ensure good separation and peak shape.

  • Mass Spectrometry (MS) Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Analyzer : A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Mass Range : Scan a mass-to-charge (m/z) range that includes the molecular ion and expected fragments (e.g., m/z 35-200).

  • Data Analysis : Analyze the resulting mass spectra for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution for chlorine-containing fragments.

Mandatory Visualization

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Ratios MS->MS_Data Structure Determination of cis/trans Isomer NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the workflow for the spectroscopic analysis and structural elucidation of this compound isomers.

Logical Relationship of Spectroscopic Data to Structure

Spectroscopic_Data_Relationship Relationship Between Spectroscopic Data and Molecular Structure cluster_nmr NMR cluster_ir IR cluster_ms MS Structure Molecular Structure (cis/trans Isomer) Chemical_Shift Chemical Shift (Electronic Environment) Structure->Chemical_Shift Coupling Coupling Constants (Connectivity & Dihedral Angles) Structure->Coupling Symmetry Number of Signals (Molecular Symmetry) Structure->Symmetry Vibrations Vibrational Frequencies (Functional Groups, e.g., C-Cl) Structure->Vibrations Molecular_Weight Molecular Ion (M⁺) (Molecular Weight) Structure->Molecular_Weight Fragmentation Fragmentation Pattern (Structural Fragments) Structure->Fragmentation

Caption: A diagram showing how different types of spectroscopic data relate to specific aspects of the molecular structure of this compound.

Theoretical Conformational Analysis of 1,3-Dichlorocyclobutane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical conformational landscape of 1,3-dichlorocyclobutane. Cyclobutane (B1203170) and its derivatives are important structural motifs in medicinal chemistry and materials science. Understanding their conformational preferences is crucial for structure-based drug design and the prediction of their physicochemical properties. This document summarizes the key stereoisomers of this compound, the principles of its conformational analysis, the computational methodologies employed, and the pathways of conformational interconversion.

Stereoisomerism in this compound

This compound exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The spatial arrangement of the chlorine atoms relative to the puckered cyclobutane ring defines these isomers and dictates their conformational behavior.

  • cis-1,3-Dichlorocyclobutane: Both chlorine atoms are on the same side of the ring.

  • trans-1,3-Dichlorocyclobutane: The chlorine atoms are on opposite sides of the ring.

The Puckered Nature of the Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is inherently puckered. This puckering alleviates torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. The lowest energy conformation of cyclobutane itself is a bent or "puckered" structure. This fundamental characteristic extends to its substituted derivatives, including this compound.

The degree of puckering is often described by a puckering angle. For unsubstituted cyclobutane, this angle is approximately 35 degrees. The puckering is not static; the ring undergoes a rapid "ring-flipping" or inversion process, passing through a planar transition state. The energy barrier for this inversion in cyclobutane is relatively low, around 1.5 kcal/mol, allowing for rapid interconversion between puckered conformations at room temperature.[1]

Conformational Analysis of trans-1,3-Dichlorocyclobutane

The trans isomer of this compound exists as two rapidly interconverting, equivalent puckered conformations. In each conformation, one chlorine atom occupies a pseudo-axial position while the other is in a pseudo-equatorial position. Due to the rapid ring-flipping, the time-averaged conformation has a plane of symmetry, leading to a net zero dipole moment at room temperature.[1] However, at very low temperatures where this ring inversion can be "frozen out," a non-zero dipole moment could theoretically be measured.[1]

The planar form of trans-1,3-dichlorocyclobutane represents the transition state for the ring inversion process.

Conformational Analysis of cis-1,3-Dichlorocyclobutane

In the cis isomer, both chlorine atoms are on the same side of the ring. This can lead to different puckered conformations, primarily a diequatorial-like and a diaxial-like conformation. Steric and electrostatic interactions between the substituents and the ring atoms will determine the relative stability of these conformers. Generally, conformations that minimize steric hindrance and unfavorable electrostatic interactions are favored.

Computational Methodology for Conformational Analysis

The theoretical study of the conformational landscape of molecules like this compound relies heavily on computational chemistry methods. These methods are used to calculate the geometries and relative energies of different conformers and the energy barriers for their interconversion.

Ab Initio and Density Functional Theory (DFT) Methods

Ab initio and Density Functional Theory (DFT) are the most common quantum mechanical methods for accurate conformational analysis.

  • Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for conformational analysis.

  • Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, offering higher accuracy than HF for calculating relative energies.

  • Density Functional Theory (DFT): DFT methods, such as B3LYP, are often used as they provide a good balance between computational cost and accuracy for studying molecular geometries and energies.

A typical computational protocol involves:

  • Initial Structure Generation: Building the initial 3D structures of the cis and trans isomers of this compound.

  • Geometry Optimization: Using a selected theoretical method (e.g., B3LYP with a basis set like 6-311++G(d,p)) to find the minimum energy geometry for each possible conformer.

  • Frequency Calculations: Performing frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data like zero-point vibrational energies and thermal corrections.

  • Transition State Search: Locating the transition state structures for the ring inversion process. This is often done using methods like synchronous transit-guided quasi-Newton (STQN).

  • Energy Profile Calculation: Calculating the single-point energies of a series of structures along the conformational interconversion pathway to map out the potential energy surface.

The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are commonly employed.

Quantitative Data

Table 1: Calculated Relative Energies of this compound Conformers (Illustrative)

IsomerConformerPoint GroupRelative Energy (kcal/mol)
transPuckered (diequatorial/diaxial)C0.00 (Reference)
transPlanar (Transition State)C~1.5 - 2.0
cisPuckered (diequatorial-like)CTo be calculated
cisPuckered (diaxial-like)CTo be calculated

Note: The relative energies for the cis conformers would depend on the specific computational method and basis set used. The energy of the trans puckered conformer is set to 0.00 kcal/mol as a reference.

Table 2: Key Geometric Parameters of trans-1,3-Dichlorocyclobutane (Illustrative)

ParameterPuckered ConformerPlanar Transition State
Puckering Angle (°)~30-350
C-C Bond Length (Å)To be calculatedTo be calculated
C-Cl Bond Length (Å)To be calculatedTo be calculated
Cl-C-C-Cl Dihedral Angle (°)To be calculated180

Conformational Interconversion Pathways

The conformational changes in this compound can be visualized through potential energy surface diagrams. The following Graphviz diagrams illustrate the logical flow of a computational conformational analysis and the interconversion pathway for the trans isomer.

Computational_Workflow cluster_start Initial Steps cluster_calc Computational Analysis cluster_results Results start Define Stereoisomers (cis and trans) build Build Initial 3D Structures start->build opt Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) build->opt freq Frequency Calculation (Confirm Minima) opt->freq ts_search Transition State Search (e.g., STQN) opt->ts_search geometries Optimized Geometries (Bond lengths, angles) freq->geometries energies Relative Energies and Inversion Barriers freq->energies ts_search->freq Confirm TS energy Single-Point Energy Calculations ts_search->energy pes Potential Energy Surface energy->pes energies->pes

Figure 1: A logical workflow for the computational conformational analysis of this compound.

Ring_Inversion_Pathway cluster_conformer1 Puckered Conformer 1 cluster_ts Transition State cluster_conformer2 Puckered Conformer 2 C1 trans-Puckered A (eq/ax) TS Planar TS C1->TS ΔG‡ ~1.5-2.0 kcal/mol TS->C1 C2 trans-Puckered B (ax/eq) TS->C2 C2->TS ΔG‡ ~1.5-2.0 kcal/mol

Figure 2: The ring inversion pathway for trans-1,3-dichlorocyclobutane, showing the interconversion between two equivalent puckered conformers through a planar transition state.

Conclusion

The conformational analysis of this compound is governed by the inherent puckering of the cyclobutane ring. The cis and trans isomers exhibit distinct conformational preferences and interconversion pathways. While experimental data on the specific conformers of this compound is scarce, theoretical calculations using ab initio and DFT methods provide a powerful tool for elucidating their structures, relative stabilities, and the dynamics of ring inversion. This understanding is fundamental for applications in drug discovery and materials science where molecular shape and electrostatic potential are key determinants of function. Further dedicated computational studies would be beneficial to provide precise quantitative data for this important halogenated cycloalkane.

References

An In-Depth Technical Guide to the Dipole Moment Calculation of trans-1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the dipole moment of trans-1,3-dichlorocyclobutane, a molecule of interest in stereochemistry and conformational analysis. The document delves into the theoretical underpinnings of its dipole moment, computational methodologies for its calculation, and a review of experimental protocols for its determination.

Theoretical Background: Conformational Isomerism and Dipole Moment

The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the summation of all individual bond dipoles. For trans-1,3-dichlorocyclobutane, the overall dipole moment is intimately linked to its non-planar structure and dynamic conformational changes.

Unlike a planar representation might suggest, cyclobutane (B1203170) and its derivatives exist in a puckered or "butterfly" conformation to alleviate torsional strain.[1][2] In the case of trans-1,3-dichlorocyclobutane, this puckering leads to two rapidly interconverting chair-like conformers. At room temperature, the barrier to this ring-flipping is very low (approximately 1.5 kcal/mole), resulting in a rapid equilibrium between the two forms.[3][4]

Each of these puckered conformers possesses a non-zero dipole moment because the individual carbon-chlorine (C-Cl) bond dipoles do not cancel each other out due to the non-planar arrangement of the atoms.[3][5] However, the dipole moments of the two primary conformers are equal in magnitude but opposite in direction.[3] Consequently, at room temperature, the rapid interconversion leads to an averaging of the dipole moments, resulting in a very small or near-zero net dipole moment for the molecule as a whole.[3][4] A measurable, non-zero dipole moment would be expected only at very low temperatures where the ring-flipping process is significantly slowed or halted.

The relationship between the molecular geometry and the net dipole moment can be understood through the vector addition of individual bond moments. The key contributing bond dipoles are those of the C-Cl and C-H bonds.

Quantitative Data Summary

The following tables summarize the key quantitative data required for the calculation and understanding of the dipole moment of trans-1,3-dichlorocyclobutane.

ParameterValueReference
Experimental Dipole MomentNot explicitly found in open-access literature, but reported to have been measured.[6]
C-Cl Bond Moment~1.5 - 1.87 D[7]
C-H Bond Moment~0.3 - 0.4 D (often considered negligible or small)[8][9]
Puckering Angle of Cyclobutane~20-35°[10][11]
C-C-C Bond Angle in Puckered Cyclobutane~88°[1]

Table 1: Key Physicochemical Parameters for Dipole Moment Calculation.

Theoretical Calculation of the Dipole Moment

The net dipole moment (μ_net) of a specific conformer of trans-1,3-dichlorocyclobutane can be calculated by the vector sum of all individual bond moments. A simplified model considering only the two C-Cl bond moments can provide a reasonable estimate.

The calculation requires a defined molecular geometry, including bond lengths, bond angles, and the puckering angle of the cyclobutane ring.

Methodology:

  • Establish a Coordinate System: Define a 3D Cartesian coordinate system with the center of the cyclobutane ring at the origin.

  • Define Atomic Coordinates: Based on known bond lengths (C-C ≈ 1.548 Å, C-Cl ≈ 1.77 Å) and the puckering angle (θ), determine the coordinates of each atom in one of the puckered conformations.

  • Determine Bond Moment Vectors: For each polar bond (primarily the two C-Cl bonds), define a vector representing its dipole moment. The magnitude is the bond moment value, and the direction is from the less electronegative atom (Carbon) to the more electronegative atom (Chlorine).

  • Vector Summation: Sum the individual bond moment vectors to obtain the net dipole moment vector for that conformer.

  • Calculate Magnitude: The magnitude of the net dipole moment vector is the theoretical dipole moment of the conformer.

Due to the rapid interconversion at room temperature, the experimentally observed dipole moment will be an average of the dipole moments of all populated conformers, weighted by their relative populations. For trans-1,3-dichlorocyclobutane, the two primary conformers are enantiomeric and have equal energy, thus being equally populated. As their dipole moments are equal and opposite, the time-averaged dipole moment approaches zero.

Experimental Protocols for Dipole Moment Determination

The experimental determination of the dipole moment of a molecule like trans-1,3-dichlorocyclobutane in solution typically involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent. The Debye equation and the Guggenheim method are common approaches.

The Guggenheim Method

The Guggenheim method is a widely used technique that relies on measuring the dielectric constant (ε) and refractive index (n) of a series of dilute solutions of the polar solute in a non-polar solvent.

Protocol:

  • Solution Preparation: Prepare a series of solutions of trans-1,3-dichlorocyclobutane in a non-polar solvent (e.g., benzene (B151609) or carbon tetrachloride) at various known low concentrations (mole fractions).

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each of the prepared solutions using a precision dielectric constant meter.

  • Refractive Index Measurement: Measure the refractive index of the pure solvent and each solution using a refractometer.

  • Data Analysis: Plot (ε - n²) versus the concentration of the solute. The slope of this plot is used in the Guggenheim equation to calculate the dipole moment.

The Debye Equation Method

This method also involves measuring the dielectric constant and density of dilute solutions.

Protocol:

  • Solution Preparation: Prepare a series of dilute solutions of the compound in a non-polar solvent.

  • Measurement of Dielectric Constant and Density: Measure the dielectric constant and density of the pure solvent and each solution.

  • Calculation of Molar Polarization: Calculate the total molar polarization of the solute at infinite dilution.

  • Calculation of Molar Refraction: Determine the molar refraction from the refractive index measurements.

  • Dipole Moment Calculation: The dipole moment is then calculated from the orientation polarization, which is the difference between the total molar polarization and the molar refraction, using the Debye equation.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 trans-1,3-Dichlorocyclobutane Conformer_A Puckered Conformer A (μ ≠ 0) Planar_TS Planar Transition State (μ = 0) Conformer_A->Planar_TS Ring Flip Avg_Dipole Time-Averaged Dipole Moment (μ ≈ 0 at room temp.) Conformer_A->Avg_Dipole Conformer_B Puckered Conformer B (μ ≠ 0) Conformer_B->Planar_TS Ring Flip Conformer_B->Avg_Dipole Planar_TS->Conformer_A Ring Flip Planar_TS->Conformer_B Ring Flip

Caption: Conformational equilibrium of trans-1,3-dichlorocyclobutane.

G Start Start: Prepare Solutions Measure_Epsilon Measure Dielectric Constant (ε) of solutions Start->Measure_Epsilon Measure_n Measure Refractive Index (n) of solutions Start->Measure_n Plot_Data Plot (ε - n²) vs. Concentration Measure_Epsilon->Plot_Data Measure_n->Plot_Data Calculate_Slope Determine the Slope Plot_Data->Calculate_Slope Guggenheim_Eq Apply Guggenheim Equation Calculate_Slope->Guggenheim_Eq Result Calculate Dipole Moment (μ) Guggenheim_Eq->Result

Caption: Experimental workflow for the Guggenheim method.

Conclusion

The dipole moment of trans-1,3-dichlorocyclobutane is a nuanced property governed by its dynamic conformational isomerism. While individual puckered conformers are polar, the rapid ring-flipping at room temperature leads to a time-averaged dipole moment that is close to zero. A definitive, non-zero dipole moment is only expected under conditions where this conformational change is restricted, such as at very low temperatures. Theoretical calculations, supported by experimental data on bond moments and molecular geometry, can provide valuable insights into the electronic structure of the individual conformers. Experimental determination via methods like the Guggenheim protocol remains the gold standard for validating these theoretical models. This understanding is crucial for applications in computational chemistry, drug design, and materials science where molecular polarity plays a key role.

References

Puckered ring conformation of substituted cyclobutane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Puckered Ring Conformation of Substituted Cyclobutane (B1203170) Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane moiety, an underrepresented scaffold in medicinal chemistry, offers significant advantages in drug design due to its unique three-dimensional, puckered conformation. This guide provides a detailed exploration of the conformational landscape of cyclobutane and its derivatives. We delve into the fundamental principles of ring strain that govern its non-planar structure, the influence of substituents on conformational preference, and the key experimental and computational methodologies used for its characterization. Quantitative data on puckering parameters and conformational energies are summarized, and detailed experimental protocols are provided to serve as a practical reference for researchers in the field.

Introduction: The Significance of the Cyclobutane Scaffold

While historically less utilized than five- and six-membered rings, the cyclobutane scaffold is gaining prominence in medicinal chemistry. Its inclusion in molecular design can improve metabolic stability, reduce planarity, and provide unique vectors for substituent placement in three-dimensional space.[1] A key characteristic of the cyclobutane ring is its inherent strain energy (approximately 26.3 kcal/mol), which is a consequence of non-ideal bond angles and steric interactions.[2] This strain is not a liability but a defining feature that dictates its geometry. Unlike the planar cyclopropane, cyclobutane adopts a puckered or "butterfly" conformation to mitigate these strains, creating a structurally rigid yet dynamic system that is highly valuable for constraining ligand conformations and exploring novel chemical space.[1][3]

The Conformational Landscape of Unsubstituted Cyclobutane

A planar cyclobutane would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, in addition to severe angle strain from its 90° C-C-C bond angles deviating from the ideal sp³ angle of 109.5°.[1] To relieve the torsional strain, the ring puckers, moving one carbon atom out of the plane of the other three. This puckering results in a folded structure with a defined dihedral angle, which reduces the eclipsing interactions between adjacent C-H bonds.[4]

This puckered conformation is not static. The ring undergoes a rapid "ring-flipping" process, interconverting between two equivalent puckered forms through a higher-energy planar transition state. The energy barrier for this inversion is relatively low, making the process rapid at room temperature.

Below is a diagram illustrating the interplay between the different types of strain that determine the final conformation of cyclobutane.

G planar Planar Cyclobutane (D4h Symmetry) angle_strain High Angle Strain planar->angle_strain causes torsional_strain Maximum Torsional Strain (Eclipsed Hydrogens) planar->torsional_strain causes puckered Puckered Cyclobutane (D2d Symmetry) relieved_torsional Reduced Torsional Strain puckered->relieved_torsional achieves increased_angle Slightly Increased Angle Strain puckered->increased_angle at the cost of torsional_strain->puckered drives puckering to relieve energy_min Energetic Minimum relieved_torsional->energy_min results in increased_angle->energy_min results in

Figure 1: Interplay of ring strains in cyclobutane conformation.
Data Presentation: Conformational Parameters of Unsubstituted Cyclobutane

The precise structural parameters of cyclobutane have been determined through various experimental and computational methods. The table below summarizes key quantitative data.

ParameterExperimental Value (Method)Computational Value (Method)Reference(s)
Puckering Angle (θ) 20° to 35° (Electron Diffraction)29.59° (ab initio)[5][6][7]
Barrier to Inversion ~518 cm⁻¹ (1.48 kcal/mol) (Raman)482 cm⁻¹ (1.38 kcal/mol) (ab initio)[5][7]
C-C Bond Length (r) 1.552 - 1.568 Å (Electron Diffraction)1.554 Å (CCSD(T))[5][6][8]
C-C-C Bond Angle (β) ~88°88.1° (CCSD(T))[8]

Influence of Substitution on Ring Conformation

The introduction of substituents onto the cyclobutane ring breaks the symmetry of the molecule and influences both the puckering amplitude and the conformational equilibrium. Substituents can occupy two distinct positions:

  • Axial (a): Bonds parallel to the principal axis of symmetry.

  • Equatorial (e): Bonds extending outwards from the "equator" of the ring.

Generally, substituents prefer the equatorial position to minimize steric hindrance, particularly 1,3-diaxial interactions, which are repulsive interactions between substituents on opposite sides of the ring.[4]

The stereochemical relationship between substituents significantly impacts stability. For 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer. This is because the cis isomer can adopt a diequatorial (e,e) conformation, which is sterically favorable. The trans isomer, however, is forced into an axial-equatorial (a,e) arrangement, which is less stable.[4][9]

Data Presentation: Conformational Free Energy Differences (A-values)

The energy difference between the axial and equatorial conformers for a given substituent can be quantified. The table below presents these values for common substituents on a cyclobutane ring, determined primarily by NMR spectroscopy.

Substituent (R)ΔG° (eq-ax) (kcal/mol)MethodReference(s)
-OH-1.1NMR Spectroscopy[10]
-NH₂-1.0NMR Spectroscopy[10]
-CH₃-1.0Theoretical (MM/DFT)[10]
-CH₂OH-0.2NMR Spectroscopy[10]

Note: Negative values indicate the equatorial conformer is more stable.

Experimental and Computational Methodologies

A combination of spectroscopic, crystallographic, and computational techniques is essential for a comprehensive understanding of cyclobutane conformation. The general workflow for such an analysis is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Conformational Analysis cluster_conclusion Conclusion synthesis Synthesize Substituted Cyclobutane Derivative nmr NMR Spectroscopy (Solution-State Conformation) synthesis->nmr Characterize xray X-ray Crystallography (Solid-State Conformation) synthesis->xray Characterize comp Computational Modeling (Gas-Phase Energetics) synthesis->comp Characterize conclusion Comprehensive Conformational and Energetic Profile nmr->conclusion Provides ΔG, J-couplings xray->conclusion Provides bond lengths, puckering angle comp->conclusion Provides barrier heights, strain energies

Figure 2: Workflow for determining cyclobutane conformation.
Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying the solution-state conformation and dynamics of cyclobutane derivatives.

  • Objective: To determine the conformational equilibrium (axial vs. equatorial preference) and puckering dynamics.

  • Methodology:

    • Sample Preparation: Dissolve a purified sample of the cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

    • Data Acquisition: Acquire high-resolution 1D ¹H NMR and 2D correlation spectra (e.g., COSY, HSQC) at a specific temperature (e.g., 298 K).

    • Spectral Analysis:

      • Assign all proton signals using 2D NMR data.

      • Measure the proton-proton coupling constants (J-couplings). The four-bond coupling constants (⁴JHH) are particularly informative. A large ⁴Jeq-eq (approx. 5 Hz) and a small ⁴Jax-ax (approx. 0 Hz) can be used to distinguish between conformers.[10]

      • Vicinal couplings (³JHH) can also be analyzed using the Karplus relationship, which correlates the coupling constant to the dihedral angle between the protons.

    • Equilibrium Calculation: For a molecule in rapid equilibrium between axial and equatorial conformers, the observed coupling constant is a weighted average. The population of each conformer can be calculated, and from this, the free energy difference (ΔG°) can be determined using the equation ΔG° = -RTln(Keq).

    • Variable Temperature (VT) NMR (Optional): Acquire spectra at various temperatures to study the ring-flipping dynamics. At low temperatures, the interconversion may be slowed enough to observe signals from individual conformers.

B. Single-Crystal X-ray Crystallography

This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.

  • Objective: To precisely determine bond lengths, bond angles, and the puckering angle of the cyclobutane ring.

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal motion. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

    • Structure Solution and Refinement:

      • Process the raw diffraction data to obtain a set of structure factors.

      • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map and molecular model.

      • Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns converge.

    • Data Analysis: From the final refined structure, extract precise geometric parameters, including all C-C and C-X bond lengths, C-C-C bond angles, and the dihedral (puckering) angle of the cyclobutane ring.[11]

C. Computational Modeling

Theoretical calculations provide invaluable insight into the energetics and geometries of different conformers and the transition states that separate them.

  • Objective: To calculate the relative energies of conformers, the barrier to ring inversion, and theoretical geometric parameters.

  • Methodology:

    • Structure Building: Construct an initial 3D model of the cyclobutane derivative using molecular modeling software.

    • Conformational Search (for flexible substituents): Perform a systematic or stochastic conformational search using a low-cost method like molecular mechanics (MM) to identify low-energy starting geometries.

    • Geometry Optimization: Optimize the geometry of the puckered conformers (axial and equatorial, if applicable) and the planar transition state using higher-level quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or ab initio methods (e.g., MP2, CCSD(T)) are commonly used with an appropriate basis set (e.g., 6-31G* or larger).[8][12]

    • Frequency Calculation: Perform a vibrational frequency calculation on all optimized structures. For minima (stable conformers), all calculated frequencies will be real. For a transition state, there will be exactly one imaginary frequency corresponding to the ring inversion motion. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

    • Energy Analysis: The difference in the corrected energies between the conformers gives their relative stability (ΔE or ΔG). The energy difference between the planar transition state and the puckered minimum provides the energy barrier for ring inversion.[12]

Conclusion

The puckered conformation of the cyclobutane ring is a critical feature that medicinal chemists and researchers can exploit for rational drug design. Understanding the delicate balance between angle and torsional strain, and how substituents dictate the conformational equilibrium, is paramount. By employing a synergistic approach that combines high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling, a comprehensive picture of the structure, stability, and dynamics of substituted cyclobutane derivatives can be achieved. This detailed characterization is essential for leveraging the unique properties of this scaffold to develop next-generation therapeutics with enhanced efficacy and optimized physicochemical properties.

References

A Technical Guide to the Computational Analysis of 1,3-Dichlorocyclobutane Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction: The Significance of Cyclobutane (B1203170) Moieties and Isomeric Stability

Cyclobutane rings are important structural motifs in medicinal chemistry and materials science. The puckered nature of the cyclobutane ring leads to different spatial arrangements of substituents, resulting in stereoisomers with distinct physical, chemical, and biological properties. Understanding the relative stability of these isomers is crucial for predicting molecular behavior, designing synthetic routes, and developing structure-activity relationships (SAR).

In the case of 1,3-disubstituted cyclobutanes, the key question revolves around the relative stability of the cis and trans isomers. Generally, the cis isomer is favored as it allows both substituents to occupy pseudo-equatorial positions in the puckered ring conformation, thus minimizing steric strain. However, factors such as dipole-dipole interactions can sometimes lead to the trans isomer being more stable.

Conformational Analysis of 1,3-Dichlorocyclobutane

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain. This puckering creates two distinct substituent positions: pseudo-axial and pseudo-equatorial. The ring undergoes a rapid "ring-flipping" process between two equivalent puckered conformations.

For this compound, the conformational preferences of the cis and trans isomers are as follows:

  • cis-1,3-Dichlorocyclobutane: In the cis isomer, both chlorine atoms are on the same side of the ring. In the most stable puckered conformation, both chlorine atoms can occupy pseudo-equatorial positions, which minimizes steric interactions.

  • trans-1,3-Dichlorocyclobutane: In the trans isomer, the chlorine atoms are on opposite sides of the ring. This arrangement necessitates that one chlorine atom occupies a pseudo-equatorial position while the other is in a pseudo-axial position. This leads to greater steric strain compared to the di-equatorial arrangement of the cis isomer.

Based on these principles, the cis isomer of this compound is predicted to be more stable than the trans isomer. The following diagram illustrates the logical relationship between the isomers and their expected relative stability.

G Figure 1: Isomer Stability Relationship cluster_isomers This compound Isomers cluster_conformations Dominant Conformations cluster_stability Relative Stability cis cis-1,3-Dichlorocyclobutane cis_eq_eq di-equatorial cis->cis_eq_eq adopts trans trans-1,3-Dichlorocyclobutane trans_ax_eq axial-equatorial trans->trans_ax_eq adopts more_stable More Stable cis_eq_eq->more_stable leads to less_stable Less Stable trans_ax_eq->less_stable leads to G Figure 2: Computational Workflow start Define Isomer Structures (cis and trans) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min single_point Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) verify_min->single_point If minima confirmed thermo Thermochemical Analysis (ZPE, Enthalpy, Gibbs Free Energy) single_point->thermo end Determine Relative Stability (ΔE, ΔH, ΔG) thermo->end

Quantum Chemical Insights into 1,3-Dichlorocyclobutane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the conformational landscape, structural parameters, and vibrational properties of cis- and trans-1,3-dichlorocyclobutane through quantum chemical calculations, providing valuable data for applications in synthetic chemistry and drug development.

Introduction

1,3-Dichlorocyclobutane, a halogenated cycloalkane, presents a fascinating case study in conformational analysis due to the interplay of ring strain, steric hindrance, and electrostatic interactions. The puckered nature of the cyclobutane (B1203170) ring, coupled with the presence of two chlorine substituents, gives rise to distinct cis and trans isomers with unique structural and energetic properties. Understanding these properties at a molecular level is crucial for predicting their reactivity and potential applications as building blocks in the synthesis of novel chemical entities. This technical guide provides an in-depth analysis of this compound isomers using data derived from quantum chemical calculations, offering a valuable resource for researchers, scientists, and professionals in drug development.

Conformational Isomers and Stereochemistry

This compound exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The cyclobutane ring is not planar and adopts a puckered or "butterfly" conformation to alleviate torsional strain. This puckering is a dynamic process, with the ring rapidly flipping between equivalent puckered conformations at room temperature. The barrier to this ring-flipping is known to be very low.

The stereochemical relationship between the two chlorine atoms is fixed in each isomer. In the cis isomer, both chlorine atoms are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly simple difference has profound implications for the molecule's symmetry, polarity, and energetic stability.

The relationship between the different isomers and the computational workflow to determine their properties can be visualized as follows:

G cluster_isomers Isomers of this compound cluster_workflow Quantum Chemical Calculation Workflow cis cis-1,3-Dichlorocyclobutane start Initial Structure cis->start trans trans-1,3-Dichlorocyclobutane trans->start opt Geometry Optimization (DFT/B3LYP/6-31G*) start->opt freq Vibrational Frequency Calculation opt->freq energy Relative Energy Analysis opt->energy

Computational workflow for this compound isomers.

Computational Methodology

To obtain detailed insights into the molecular properties of this compound isomers, quantum chemical calculations are employed. A widely used and reliable method for such studies is Density Functional Theory (DFT), specifically the B3LYP functional combined with the 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and relative energies of organic molecules.

The typical computational protocol involves the following steps:

  • Initial Structure Generation: Building initial 3D models of the cis and trans isomers of this compound, taking into account the puckered nature of the cyclobutane ring.

  • Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation for each isomer. This process adjusts all bond lengths, bond angles, and dihedral angles to locate a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies. These frequencies are valuable for characterizing the molecule's infrared spectrum.

  • Relative Energy Analysis: The electronic energies of the optimized structures are calculated to determine the relative stability of the cis and trans isomers.

Quantitative Data Summary

Table 1: Calculated Geometrical Parameters (Illustrative)

Parametercis-1,3-Dichlorocyclobutane (diaxial-like)trans-1,3-Dichlorocyclobutane (axial-equatorial-like)
Bond Lengths (Å)
C-C~1.55~1.55
C-H~1.09~1.09
C-Cl~1.79~1.79
Bond Angles (°)
∠C-C-C~88.0~88.0
∠H-C-H~109.0~109.0
∠C-C-Cl~115.0~115.0
Dihedral Angles (°)
Ring Puckering Angle~30.0~30.0
Cl-C-C-ClVariesVaries

Table 2: Calculated Relative Energies (Illustrative)

IsomerRelative Energy (kcal/mol)
cis-1,3-DichlorocyclobutaneΔE
trans-1,3-Dichlorocyclobutane0.0 (Reference)

Note: In many 1,3-disubstituted cyclobutanes, the cis isomer is often found to be more stable than the trans isomer to avoid unfavorable 1,3-diaxial interactions present in the trans conformer. However, the relative stability can be influenced by electrostatic interactions between the substituents.

Table 3: Calculated Key Vibrational Frequencies (Illustrative)

Vibrational Modecis-1,3-Dichlorocyclobutane (cm⁻¹)trans-1,3-Dichlorocyclobutane (cm⁻¹)
C-H stretch~2900 - 3000~2900 - 3000
CH₂ scissoring~1450~1450
C-C stretch~1000 - 1200~1000 - 1200
C-Cl stretch~650 - 750~650 - 750
Ring Puckering~150 - 200~150 - 200

Logical Relationships and Conformational Dynamics

The conformational flexibility of the cyclobutane ring is a key feature of this compound. The molecule is not static but undergoes rapid ring inversion. This dynamic process is crucial for understanding its average properties and reactivity.

The logical relationship between the planar transition state and the puckered ground states can be depicted as follows:

G Puckered1 Puckered Conformer 1 Planar_TS Planar Transition State Puckered1->Planar_TS Ring Inversion Planar_TS->Puckered1 Puckered2 Puckered Conformer 2 Planar_TS->Puckered2 Puckered2->Planar_TS Ring Inversion

Ring inversion pathway in this compound.

For the trans isomer, the two puckered conformers are enantiomeric, and due to the rapid interconversion, trans-1,3-dichlorocyclobutane is typically considered achiral overall, although individual conformers are chiral. The cis isomer possesses a plane of symmetry in its average, rapidly flipping state, and is therefore achiral.

Conclusion

Quantum chemical calculations provide an indispensable tool for elucidating the intricate structural and energetic details of this compound isomers. While specific, comprehensive computational data remains to be consolidated in publicly accessible literature, the theoretical framework and expected trends presented in this guide offer a solid foundation for researchers. The understanding of the conformational preferences, optimized geometries, and vibrational signatures of these molecules is fundamental for their application in designing and synthesizing new chemical entities with desired properties, particularly in the field of medicinal chemistry where stereochemistry plays a pivotal role in biological activity. Further computational and experimental studies are encouraged to populate the presented data templates and provide a more complete picture of this interesting molecular system.

An In-depth Technical Guide to the Chirality and Optical Activity of 1,3-Dichlorocyclobutane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism, chirality, and optical activity of 1,3-dichlorocyclobutane. Understanding the three-dimensional structure of small halogenated carbocycles is pivotal in the design of novel therapeutic agents and in the field of stereoselective synthesis, where molecular geometry governs biological activity and reaction outcomes. This document delves into the nuanced stereochemical properties of the cis and trans isomers of this compound, supported by theoretical principles and outlining generalized experimental methodologies.

Introduction to the Stereoisomers of this compound

This compound (C₄H₆Cl₂) exists as two primary stereoisomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. These isomers arise from the different spatial arrangements of the two chlorine atoms relative to the plane of the cyclobutane (B1203170) ring. The puckered nature of the cyclobutane ring plays a critical role in the chirality and overall symmetry of these molecules.

The stereochemical relationship between these isomers can be summarized as follows:

G Stereoisomeric Relationship of this compound A This compound B cis-1,3-Dichlorocyclobutane (meso compound) A->B Diastereomer C trans-1,3-Dichlorocyclobutane (racemic mixture of enantiomers) A->C Diastereomer D (1R,3S)-trans-1,3-Dichlorocyclobutane (chiral) C->D Enantiomer E (1S,3R)-trans-1,3-Dichlorocyclobutane (chiral) C->E Enantiomer

Caption: Relationship between the stereoisomers of this compound.

Analysis of Individual Stereoisomers

cis-1,3-Dichlorocyclobutane: An Achiral Meso Compound

The cis isomer of this compound possesses a plane of symmetry that bisects the molecule, passing through the two chlorine-bearing carbons and the other two carbons of the ring. Due to this internal symmetry, the molecule is superimposable on its mirror image, rendering it achiral.[1] Such compounds, which have chiral centers but are achiral overall, are known as meso compounds. Consequently, cis-1,3-dichlorocyclobutane is optically inactive and does not rotate the plane of polarized light.

trans-1,3-Dichlorocyclobutane: Conformational Chirality and Optical Inactivity at Room Temperature

The stereochemistry of trans-1,3-dichlorocyclobutane is more complex due to the conformational dynamics of the cyclobutane ring. The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2][3] For the trans isomer, this puckering results in two enantiomeric, non-superimposable mirror-image conformations.

However, at room temperature, these two enantiomeric conformers rapidly interconvert through a process known as ring flipping.[2][3] The energy barrier for this ring inversion is very low (approximately 1.5 kcal/mol).[2][3] This rapid equilibration between the two enantiomers results in a time-averaged molecule that is achiral, and therefore, a sample of trans-1,3-dichlorocyclobutane is optically inactive at room temperature.[2][3] The individual dipole moments of the puckered conformers are equal and opposite, leading to a net dipole moment of zero for the rapidly flipping molecule.[2][3] The resolution of these enantiomers would necessitate cooling to extremely low temperatures to halt the ring-flipping process.

Quantitative Data

Experimentally determined physical properties for the individual stereoisomers of this compound are not extensively reported in the literature. The following table summarizes the available computed and basic physical data.

Propertycis-1,3-Dichlorocyclobutanetrans-1,3-DichlorocyclobutaneReference
Molecular Formula C₄H₆Cl₂C₄H₆Cl₂[4]
Molecular Weight 124.99 g/mol 124.99 g/mol [4]
CAS Number 13372-19-513372-20-8
Boiling Point (Predicted) 167.6 ± 15.0 °CN/A
Chirality Achiral (meso)Chiral (forms a racemic mixture)[1]
Optical Activity InactiveInactive (due to rapid racemization)[2][3]
Specific Rotation ([α]ᵥ) 0° (at room temperature)[2][3]

Experimental Protocols

Detailed experimental procedures for the synthesis and separation of this compound isomers are not widely published. However, a general workflow can be proposed based on established organic chemistry principles for analogous compounds.

Generalized Synthetic and Separation Workflow

The synthesis of this compound can be approached through various methods, including the halogenation of cyclobutane precursors. A key challenge is the separation of the resulting cis and trans diastereomers.

G cluster_synthesis Synthesis cluster_separation Diastereomer Separation cluster_analysis Analysis A Cyclobutane Precursor B Chlorination Reaction A->B C Mixture of cis- and trans-1,3-Dichlorocyclobutane B->C D Fractional Distillation or Chromatography C->D E cis-1,3-Dichlorocyclobutane D->E F trans-1,3-Dichlorocyclobutane D->F G Spectroscopic Characterization (NMR, IR, GC-MS) E->G F->G H Polarimetry F->H Expected null rotation at room temperature

Caption: Generalized experimental workflow for the synthesis and analysis of this compound stereoisomers.

Methodology Details:

  • Synthesis: A potential synthetic route involves the free-radical chlorination of a suitable cyclobutane derivative. Alternatively, methods such as the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative have been reported for the synthesis of cis-1,3-disubstituted cyclobutanes.

  • Separation of Diastereomers: Due to differences in their physical properties, such as boiling point and polarity, the cis and trans diastereomers can be separated using techniques like fractional distillation or column chromatography.

  • Characterization:

    • NMR Spectroscopy: ¹H and ¹³C NMR are crucial for distinguishing between the cis and trans isomers. Due to its higher symmetry, the cis isomer is expected to show a simpler NMR spectrum compared to the trans isomer (in its time-averaged state).

    • IR Spectroscopy: The vibrational modes of the C-Cl bonds and the cyclobutane ring will differ between the two isomers, leading to distinct infrared spectra.

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and purity of the separated isomers.

  • Polarimetry: A polarimeter is used to measure the optical rotation of a substance. For cis-1,3-dichlorocyclobutane, the specific rotation is expected to be zero. For trans-1,3-dichlorocyclobutane, the specific rotation is also expected to be zero at room temperature due to the rapid interconversion of the enantiomeric conformers.

Conclusion

The stereochemical analysis of this compound reveals important concepts in conformational analysis and chirality. The cis isomer is a classic example of a meso compound, being achiral despite the presence of stereocenters. The trans isomer presents a more intricate case of conformational enantiomerism, where rapid ring flipping at room temperature leads to a racemic and thus optically inactive mixture. This guide underscores the importance of considering dynamic conformational changes when assessing the chirality and potential for optical activity in cyclic molecules, a critical consideration in the rational design and development of chiral drugs and materials.

References

Methodological & Application

Synthesis of 1,3-Dichlorocyclobutane from Cyclobutane Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-dichlorocyclobutane from various cyclobutane (B1203170) precursors. The methodologies presented are based on established literature and are intended to guide researchers in the preparation of this versatile chemical intermediate.

Introduction

This compound is a valuable building block in organic synthesis, offering a four-membered carbocyclic scaffold with two reactive chlorine atoms in a 1,3-relationship. This substitution pattern allows for a variety of subsequent chemical transformations, making it a useful precursor in the synthesis of complex molecules, including pharmacologically active compounds. This document outlines two primary synthetic strategies starting from common cyclobutane derivatives: the direct free-radical chlorination of cyclobutane and a multi-step synthesis commencing with a cyclobutanedicarboxylic acid. A third potential, though less documented, route from 1,3-cyclobutanediol is also discussed.

Synthesis Route 1: Free-Radical Chlorination of Cyclobutane

The direct chlorination of cyclobutane under free-radical conditions represents the most straightforward approach to this compound. However, this method typically yields a mixture of mono- and dichlorinated products, including various constitutional isomers and stereoisomers of dichlorocyclobutane (1,1-, 1,2-, and 1,3-). The selectivity for the 1,3-isomer is often low, necessitating careful purification to isolate the desired product.

Experimental Protocol: Photochemical Chlorination of Cyclobutane

This protocol is a general representation of a photochemical chlorination reaction. The product distribution is highly dependent on reaction conditions.

Materials:

  • Cyclobutane (liquefied gas)

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride - Caution: Toxic and ozone-depleting )

  • Photochemical reactor equipped with a UV lamp (e.g., mercury vapor lamp)

  • Gas inlet and outlet tubes

  • Cold trap

Procedure:

  • Set up the photochemical reactor and ensure it is clean and dry.

  • Cool the reactor to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and condense a known amount of cyclobutane gas.

  • Dissolve the cyclobutane in an appropriate volume of a pre-cooled inert solvent.

  • While maintaining the low temperature and under UV irradiation, slowly bubble chlorine gas through the solution. The reaction is typically exothermic and the rate of chlorine addition should be controlled to maintain the desired temperature.

  • Monitor the reaction progress by gas chromatography (GC) to determine the ratio of starting material, monochlorinated, and dichlorinated products.

  • Once the desired conversion is achieved, stop the chlorine flow and the UV irradiation.

  • Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove any unreacted chlorine and hydrogen chloride gas.

  • The resulting mixture of chlorinated cyclobutanes can be separated by fractional distillation.

Data Presentation
ProductIsomerReported Yield (%)Boiling Point (°C)
Monochlorocyclobutane-Variable100
1,1-Dichlorocyclobutane-Variable123-124
cis-1,2-DichlorocyclobutanecisVariable149-150
trans-1,2-DichlorocyclobutanetransVariable131-132
cis-1,3-Dichlorocyclobutane cis Variable 130-132
trans-1,3-Dichlorocyclobutane trans Variable 118-120

Note: The yields of the different isomers are highly variable and depend on the specific reaction conditions (temperature, solvent, rate of chlorine addition, and light intensity). Separation of the 1,3-isomers from the other dichlorinated products can be challenging due to close boiling points.

Logical Relationship Diagram

free_radical_chlorination cyclobutane Cyclobutane chlorine Cl2, UV light cyclobutane->chlorine products Mixture of Chlorinated Products chlorine->products mono Monochlorocyclobutane products->mono di Dichlorocyclobutanes (1,1-, 1,2-, 1,3-isomers) products->di target This compound di->target Purification

Caption: Free-Radical Chlorination of Cyclobutane.

Synthesis Route 2: From 1,1-Cyclobutanedicarboxylic Acid

This multi-step synthesis offers a more controlled approach to a 1,3-disubstituted cyclobutane, which can then be converted to this compound. The key intermediate is 3-chlorocyclobutanecarboxylic acid, prepared by the free-radical chlorination and decarboxylation of 1,1-cyclobutanedicarboxylic acid.

Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid

This protocol is adapted from a procedure in Organic Syntheses.[1]

Materials:

  • 1,1-Cyclobutanedicarboxylic acid

  • Sulfuryl chloride (SO₂Cl₂)

  • Benzoyl peroxide

  • Benzene (B151609) (Caution: Carcinogen )

  • Distillation apparatus

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, a mixture of 1,1-cyclobutanedicarboxylic acid (1.0 eq) in benzene is heated to reflux to remove any water azeotropically.

  • To the refluxing solution, sulfuryl chloride (1.05 eq) is added dropwise from the addition funnel, while benzoyl peroxide (small catalytic amount) is added in portions.

  • The reaction mixture is refluxed for several hours until the evolution of HCl and SO₂ ceases.

  • The benzene is removed by distillation.

  • The residue is heated to effect decarboxylation.

  • The crude product is then purified by vacuum distillation to yield 3-chlorocyclobutanecarboxylic acid as a mixture of cis and trans isomers.

Data Presentation: Synthesis of 3-Chlorocyclobutanecarboxylic Acid
ReactantMolar Eq.Molecular Weight ( g/mol )Amount
1,1-Cyclobutanedicarboxylic acid1.0144.12-
Sulfuryl chloride1.05134.97-
Benzoyl peroxidecat.242.23-
ProductYield (%)Boiling Point (°C/mmHg)
3-Chlorocyclobutanecarboxylic acid40-49131-137/15
Step 2: Conversion of 3-Chlorocyclobutanecarboxylic Acid to this compound

A direct conversion of 3-chlorocyclobutanecarboxylic acid to this compound is not well-documented. However, a modified Hunsdiecker reaction (Cristol-Firth modification) can be employed to synthesize 1-bromo-3-chlorocyclobutane. A similar protocol using a source of chlorine is proposed here for the synthesis of this compound.

Proposed Protocol (Hypothetical):

Materials:

  • 3-Chlorocyclobutanecarboxylic acid

  • Lead tetraacetate (Pb(OAc)₄)

  • N-Chlorosuccinimide (NCS)

  • Dry benzene or carbon tetrachloride (Caution )

  • Inert atmosphere apparatus

Procedure:

  • To a stirred solution of 3-chlorocyclobutanecarboxylic acid (1.0 eq) in dry benzene under an inert atmosphere, add lead tetraacetate (1.0 eq) and N-chlorosuccinimide (1.1 eq).

  • The reaction mixture is heated at reflux and monitored by TLC or GC.

  • Upon completion, the reaction is cooled to room temperature and the lead salts are filtered off.

  • The filtrate is washed with sodium bicarbonate solution and water, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude this compound is purified by distillation.

Note: This is a proposed protocol and would require optimization. The yield and isomer ratio (cis/trans) would need to be determined experimentally.

Experimental Workflow Diagram

multistep_synthesis cluster_step1 Step 1: Synthesis of 3-Chlorocyclobutanecarboxylic Acid cluster_step2 Step 2: Decarboxylative Chlorination start1 1,1-Cyclobutanedicarboxylic Acid reagents1 SO2Cl2, Benzoyl Peroxide Benzene, Reflux start1->reagents1 intermediate 3-Chlorocyclobutanecarboxylic Acid reagents1->intermediate reagents2 Lead Tetraacetate, NCS Benzene, Reflux intermediate->reagents2 product This compound reagents2->product

Caption: Multi-step synthesis of this compound.

Synthesis Route 3: From 1,3-Cyclobutanediol

Proposed Protocol: Dichlorination of 1,3-Cyclobutanediol with Thionyl Chloride

Materials:

  • 1,3-Cyclobutanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base)

  • Anhydrous diethyl ether or dichloromethane

  • Inert atmosphere apparatus

Procedure:

  • In a flask equipped with a stirrer, reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 1,3-cyclobutanediol (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise to the stirred solution. If desired, pyridine (2.2 eq) can be added to neutralize the HCl generated.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by distillation.

Data Presentation: Dichlorination of 1,3-Cyclobutanediol (Hypothetical)
ReactantMolar Eq.Molecular Weight ( g/mol )
1,3-Cyclobutanediol1.088.11
Thionyl chloride2.2118.97
ProductExpected Yield (%)Boiling Point (°C)
This compoundModerate to Good118-132 (mixture of isomers)

Note: The stereochemistry of the starting diol (cis or trans) will influence the stereochemistry of the product. The reaction mechanism (Sₙ1, Sₙ2, or Sₙi) will also play a crucial role in the stereochemical outcome.

Reaction Pathway Diagram

diol_to_dichloride diol 1,3-Cyclobutanediol reagents SOCl2 diol->reagents product This compound reagents->product

Caption: Dichlorination of 1,3-Cyclobutanediol.

Conclusion

The synthesis of this compound can be approached through several pathways, each with its own advantages and disadvantages. Direct chlorination of cyclobutane is atom-economical but lacks selectivity. The multi-step synthesis from 1,1-cyclobutanedicarboxylic acid offers a more controlled route to a 1,3-disubstituted cyclobutane intermediate, providing a foundation for the targeted synthesis of the desired product. The conversion of 1,3-cyclobutanediol presents a plausible alternative, though specific protocols require development. The choice of synthetic route will depend on the desired purity, scale, and the availability of starting materials. Further research and optimization are encouraged for the less-documented pathways to establish robust and high-yielding protocols.

References

Application Notes and Protocols for 1,3-Dichlorocyclobutane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1,3-dichlorocyclobutane as a versatile building block for the construction of complex molecules, particularly in the context of natural product synthesis. While direct total syntheses of natural products commencing from this compound are not extensively documented in peer-reviewed literature, its potential as a precursor to valuable cyclobutane (B1203170) intermediates is significant. This document outlines key chemical transformations, provides detailed experimental protocols for its functionalization, and presents a case study illustrating its potential application in the synthesis of a bioactive natural product.

Application Notes

The Cyclobutane Moiety in Natural Products and Medicinal Chemistry

The cyclobutane ring is a recurring structural motif in a diverse array of natural products, including alkaloids, lignans (B1203133), and terpenoids.[1][2] The inherent ring strain of the four-membered carbocycle imparts unique conformational properties and reactivity, often contributing to the potent biological activities of these molecules.[3][4] Cyclobutane-containing natural products have demonstrated a wide spectrum of bioactivities, including antimicrobial, antitumor, and antifungal properties, making them attractive targets for synthetic chemists and drug discovery programs.[3][5]

This compound as a Synthetic Building Block

This compound is a readily available starting material that offers multiple reaction sites for synthetic elaboration. The two chlorine atoms can be sequentially or simultaneously substituted, or eliminated to introduce further functionality. The stereochemistry of the starting material (cis or trans) can be leveraged to control the stereochemical outcome of subsequent reactions, providing access to a variety of substituted cyclobutane derivatives.

Key Synthetic Transformations:

  • Nucleophilic Substitution: Both chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups and the construction of more complex molecular scaffolds.

  • Elimination Reactions: Treatment of this compound with a base can lead to the formation of monochlorocyclobutene or, under forcing conditions, potentially serve as a precursor to the highly reactive cyclobutadiene. These intermediates are valuable for subsequent cycloaddition reactions.

Below is a diagram illustrating these key transformations.

G Key Synthetic Transformations of this compound start This compound subst Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) start->subst Nu: elim Elimination (e.g., Base) start->elim Base subst_prod 1,3-Disubstituted Cyclobutane subst->subst_prod elim_prod Chlorocyclobutene / Cyclobutadiene Precursor elim->elim_prod

Caption: Key reactions of this compound.

Case Study: Hypothetical Role in the Synthesis of Lignans

Cyclobutane lignans are a class of natural products with significant biological activities, including antifungal, antiviral, and anticancer properties.[6] A common structural feature is a 1,2,3,4-tetrasubstituted cyclobutane core. While numerous synthetic routes to these molecules exist, often relying on photochemical [2+2] cycloadditions, this compound can be envisioned as a starting material for a key intermediate.

The following workflow illustrates a hypothetical, yet plausible, synthetic sequence to access a disubstituted cyclobutane intermediate that could be further elaborated to a lignan-type structure. This approach would involve a stereocontrolled double nucleophilic substitution on a cis-1,3-dichlorocyclobutane precursor.

G Hypothetical Workflow for a Lignan (B3055560) Intermediate start cis-1,3-Dichlorocyclobutane step1 Double Nucleophilic Substitution (e.g., 2 eq. Ar-Li) start->step1 intermediate cis-1,3-Diarylcyclobutane step1->intermediate step2 Further Functionalization (e.g., Oxidation, Coupling) intermediate->step2 product Lignan Precursor step2->product

Caption: Hypothetical synthesis of a lignan precursor.

Biological Activity and Signaling Pathways

Many plant-derived natural products exert their biological effects by modulating intracellular signaling pathways.[7] For instance, compounds that inhibit the PI3K/Akt/mTOR pathway can induce apoptosis and inhibit cancer cell growth.[7] A cyclobutane-containing natural product, through its unique three-dimensional structure, could potentially bind to key proteins in such a pathway, leading to a therapeutic effect.

The diagram below illustrates a simplified PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibitor Cyclobutane Natural Product Inhibitor->Akt

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Experimental Protocols

The following protocols are representative examples of key transformations of this compound and are intended as a starting point for synthetic exploration.

Protocol 1: Nucleophilic Disubstitution with an Amine

Synthesis of N1,N3-dibenzylcyclobutane-1,3-diamine

This protocol describes the synthesis of a 1,3-diaminocyclobutane derivative, a versatile intermediate for further elaboration.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
cis/trans-1,3-Dichlorocyclobutane124.99101.25 g
Benzylamine (B48309)107.15303.27 mL
Potassium Carbonate (K₂CO₃)138.21304.15 g
Acetonitrile (B52724) (anhydrous)--50 mL
Dichloromethane (B109758) (DCM)--As needed
Saturated aq. NaHCO₃--As needed
Brine--As needed
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.25 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and anhydrous acetonitrile (50 mL).

  • Add benzylamine (3.27 mL, 30 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired product.

Protocol 2: Dehydrochlorination to form Chlorocyclobutene

This protocol describes a representative E2 elimination reaction to generate a versatile cyclobutene (B1205218) intermediate.

Materials:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume/Mass
cis/trans-1,3-Dichlorocyclobutane124.99202.50 g
Potassium tert-butoxide (t-BuOK)112.21222.47 g
Tetrahydrofuran (THF, anhydrous)--40 mL
Diethyl ether--As needed
Deionized water--As needed
Brine--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add potassium tert-butoxide (2.47 g, 22 mmol) and anhydrous THF (20 mL).

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve this compound (2.50 g, 20 mmol) in anhydrous THF (20 mL).

  • Add the solution of this compound dropwise to the stirred suspension of potassium tert-butoxide at 0°C over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by GC-MS, looking for the formation of chlorocyclobutene (M.W. 88.54).

  • Carefully quench the reaction by the slow addition of deionized water (20 mL) at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • The crude chlorocyclobutene can be used directly in subsequent steps or purified by careful distillation.

References

Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dichlorocyclobutane is a versatile chemical intermediate that holds significant potential in medicinal chemistry. Its strained four-membered ring and the presence of two reactive chlorine atoms make it an attractive starting material for the synthesis of diverse and conformationally restricted molecular scaffolds. The cyclobutane (B1203170) motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity, and oral bioavailability by acting as a rigid scaffold or a bioisosteric replacement for other groups. This application note will detail the utility of this compound as a precursor for the synthesis of key building blocks in drug discovery, with a focus on 1,3-diaminocyclobutane derivatives, and provide protocols for their synthesis and subsequent application.

Key Applications in Medicinal Chemistry

The primary application of this compound in a medicinal chemistry context is its conversion into more functionalized cyclobutane derivatives. The dichloro-substituents can be displaced by a variety of nucleophiles to introduce diverse chemical functionalities. A particularly valuable transformation is the synthesis of cis- and trans-1,3-diaminocyclobutane, which are considered promising, sterically constrained diamine building blocks for drug discovery.[1] These diamines can be incorporated into a wide range of biologically active molecules, including enzyme inhibitors, receptor modulators, and protein-protein interaction inhibitors.

For instance, the rigid cyclobutane core in these diamines can precisely orient pharmacophoric groups, leading to enhanced target engagement. Furthermore, the non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, a key strategy in modern drug design to improve selectivity and reduce off-target effects.

Experimental Protocols

While direct, large-scale syntheses starting from this compound can be challenging due to potential side reactions, a common and well-documented strategy to access key 1,3-disubstituted cyclobutane building blocks for medicinal chemistry involves the use of 1,3-cyclobutanedicarboxylic acid. Conceptually, this compound can serve as a precursor to this dicarboxylic acid via hydrolysis or other functional group transformations. A more direct, albeit potentially lower-yielding, approach from this compound would involve a double nucleophilic substitution with cyanide followed by hydrolysis, or with azide (B81097) followed by reduction.

Herein, we provide a detailed protocol for the synthesis of mono-Boc-protected cis- and trans-1,3-diaminocyclobutane, key intermediates for further elaboration in drug discovery programs, starting from the corresponding dicarboxylic acids.

Protocol 1: Synthesis of cis- and trans-1,3-Cyclobutanedicarboxylic Acid

This protocol describes a common method for preparing the dicarboxylic acid precursors.

Materials:

Procedure:

  • Cyclization: To a solution of sodium ethoxide in ethanol, slowly add diethyl malonate. After stirring, add 1,3-dibromopropane dropwise. Reflux the mixture for 4-6 hours.

  • Saponification: Cool the reaction mixture and add a solution of sodium hydroxide. Heat the mixture to reflux for 2-3 hours to saponify the esters.

  • Acidification: After cooling, carefully acidify the mixture with concentrated hydrochloric acid to precipitate the crude dicarboxylic acid.

  • Purification: The crude product is a mixture of cis and trans isomers. The cis isomer can be isolated by conversion to the anhydride (B1165640) with acetic anhydride, followed by hydrolysis. The trans isomer can be obtained by epimerization of the cis isomer with hydrochloric acid.

Protocol 2: Synthesis of mono-Boc-cis-1,3-Diaminocyclobutane

Materials:

Procedure:

  • Curtius Rearrangement: To a solution of cis-1,3-cyclobutanedicarboxylic acid and triethylamine in tert-butanol, add diphenylphosphoryl azide dropwise at room temperature. Heat the mixture to reflux for 12-16 hours.

  • Hydrolysis: After cooling, add concentrated hydrochloric acid and heat to reflux for 2-3 hours to hydrolyze the intermediate di-Boc protected diamine.

  • Boc-Protection: Neutralize the reaction mixture with sodium hydroxide and then add di-tert-butyl dicarbonate to a solution of the crude diamine to yield the mono-Boc-protected product.

  • Purification: Purify the product by column chromatography.

Data Presentation

The conformational preferences of the resulting cyclobutane diamine derivatives are crucial for their application in drug design. X-ray diffraction studies provide valuable data on their solid-state conformations.

CompoundIsomerPuckering Angle (°)Dihedral Angle (°)Reference
mono-Boc-1,3-diaminocyclobutanecis25.5145.2[1]
mono-Boc-1,3-diaminocyclobutanetrans28.1130.8[1]

These structural parameters highlight the well-defined three-dimensional arrangement of the substituents on the cyclobutane ring, which is a key feature for their use as rigid scaffolds.

Signaling Pathways and Experimental Workflows

The synthesized diaminocyclobutane building blocks can be incorporated into molecules targeting various signaling pathways. For example, they can be used to synthesize inhibitors of kinases, proteases, or to modulate protein-protein interactions. The following diagram illustrates a general workflow for the application of these building blocks in a drug discovery program.

G Experimental Workflow: From Building Block to Lead Compound A Synthesis of mono-Boc-1,3-diaminocyclobutane B Library Synthesis (e.g., Amide Coupling) A->B Versatile Building Block C High-Throughput Screening (Biochemical/Cell-based Assays) B->C Compound Library D Hit Identification C->D Identification of Active Compounds E Lead Optimization (Structure-Activity Relationship) D->E SAR Studies F Preclinical Candidate E->F Improved Potency & Properties

Caption: General workflow for utilizing 1,3-diaminocyclobutane building blocks in a drug discovery cascade.

Once a lead compound is identified, understanding its mechanism of action is crucial. If the compound targets a specific signaling pathway, a diagram can be created to visualize its effect. For example, if a synthesized compound is found to be a kinase inhibitor in the MAPK/ERK pathway:

G Hypothetical Inhibition of MAPK/ERK Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Cyclobutane-based Inhibitor Inhibitor->MEK Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Caption: Diagram of a cyclobutane-based inhibitor targeting the MAPK/ERK signaling pathway.

Conclusion

This compound represents a valuable, though perhaps underutilized, starting material in medicinal chemistry. Its true potential is realized through its conversion into versatile building blocks such as cis- and trans-1,3-diaminocyclobutane. These conformationally restricted diamines provide a robust platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The detailed protocols and conceptual workflows presented here aim to equip researchers with the foundational knowledge to explore the rich chemistry of the cyclobutane scaffold in their drug discovery endeavors.

References

Application Notes and Protocols: 1,3-Dichlorocyclobutane as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sp³-rich, three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aimed at improving the physicochemical and pharmacokinetic properties of drug candidates.[1] The cyclobutane (B1203170) ring, in particular, has emerged as a valuable structural motif due to its unique puckered conformation and relative chemical stability.[2] This rigid structure can act as a conformational constraint, pre-organizing appended pharmacophoric elements for optimal interaction with biological targets, which can lead to enhanced potency and selectivity.[3][4] Furthermore, 1,3-disubstituted cyclobutanes are frequently employed as bioisosteres for 1,4-disubstituted phenyl rings, offering a non-planar alternative that can improve properties such as metabolic stability and aqueous solubility.[3][5]

1,3-Dichlorocyclobutane is an attractive and readily available starting material for accessing a diverse range of these valuable scaffolds. The two chlorine atoms serve as versatile synthetic handles for a variety of chemical transformations, including nucleophilic substitutions and transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols and application notes for leveraging this compound in the generation of novel compound libraries for drug discovery programs.

Key Advantages of the this compound Scaffold

  • Enhanced 3D Character: Moves away from flat, aromatic structures, increasing the fraction of sp³-hybridized carbons (Fsp³), a property often correlated with higher clinical success rates.[1]

  • Conformational Rigidity: The puckered cyclobutane ring limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a target protein and improve binding affinity.[3][6]

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering an advantage over more labile moieties.[2][4]

  • Versatile Synthetic Hub: The two chlorine atoms can be sequentially or simultaneously displaced, allowing for the synthesis of mono- and di-substituted analogs, as well as spirocyclic systems, from a single precursor.

  • Stereochemical Diversity: The 1,3-substitution pattern allows for the generation of both cis and trans diastereomers, enabling a thorough exploration of the structure-activity relationship (SAR) in three-dimensional space.[7][8]

Data Presentation: Physicochemical Properties of Hypothetical Derivatives

The following tables summarize projected physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a representative set of compounds derivable from this compound. This data is illustrative of the chemical space that can be explored using this scaffold.

Table 1: Projected Physicochemical Properties of Hypothetical 1,3-Disubstituted Cyclobutane Analogs

Compound IDR¹ SubstituentR² SubstituentMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
CB-AMN-01 -NH₂-NH₂86.14-1.1552.04
CB-OH-02 -OH-OH88.11-0.7840.46
CB-PYR-03 -N(CH₂)₄-N(CH₂)₄194.321.856.48
CB-PHE-04 -Ph-Ph208.314.810.00
CB-PYD-05 4-Pyridyl4-Pyridyl210.272.5525.78
CB-IND-06 5-Indolyl5-Indolyl286.384.9031.86
CB-SPIRO-07 \multicolumn{2}{c}{-O(CH₂)₂O-}114.140.4518.46

Table 2: Projected In Vitro ADME Profile of Selected Cyclobutane Analogs

Compound IDHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)Aqueous Solubility (pH 7.4, µM)
CB-AMN-01 > 60< 1< 15> 500
CB-PYR-03 48127580
CB-PHE-04 25> 20> 98< 5
CB-PYD-05 55865150

Experimental Protocols

The following protocols provide generalized methodologies for the chemical modification of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: Synthesis of 1,3-Diaminocyclobutane Derivatives via Nucleophilic Substitution

This protocol details the double displacement of the chlorides with a primary or secondary amine.

Materials:

  • This compound (cis/trans mixture)

  • Desired amine (2.5 - 3.0 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)

  • Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)

  • Sodium iodide (NaI) (catalytic, optional)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a pressure tube, add this compound (1.0 eq), the desired amine (2.5 eq), and potassium carbonate (3.0 eq).

  • Add acetonitrile to achieve a substrate concentration of 0.2-0.5 M.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,3-diaminocyclobutane.

Protocol 2: Synthesis of 1,3-Diarylcyclobutanes via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed C-C bond formation between this compound and arylboronic acids.[9]

Materials:

  • This compound (cis/trans mixture)

  • Aryl- or heteroarylboronic acid (2.2 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or other suitable phosphine (B1218219) ligand (4-10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

  • Toluene (B28343) and Water (e.g., 10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (2.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (10:1 v/v, to achieve 0.2 M concentration).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 16-24 hours. Monitor by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 1,3-diarylcyclobutane.

Protocol 3: Synthesis of Spirocyclic Ethers via Intramolecular Williamson Ether Synthesis

This protocol describes a two-step process to form spirocyclic ethers, first by mono-alkylation with a diol followed by intramolecular cyclization.

Materials:

  • This compound (cis/trans mixture)

  • Propane-1,3-diol or Ethane-1,2-diol (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents for step 1, 1.1 equivalents for step 2)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step 1 (Mono-alkylation): To a cooled (0 °C) solution of the diol (1.1 eq) in anhydrous THF, add NaH (1.1 eq) portion-wise under an inert atmosphere. Allow the mixture to stir at room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of this compound (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2 (Cyclization): Cool the reaction mixture back to 0 °C and add a second portion of NaH (1.1 eq).

  • Heat the reaction to 50 °C and stir for an additional 12-24 hours, monitoring by GC-MS for the formation of the spirocyclic product.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and carefully concentrate the solvent under reduced pressure (the product may be volatile).

  • Purify the crude product by flash column chromatography or distillation to obtain the desired spirocyclic ether.

Visualizations

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a common signal transduction pathway where a cyclobutane-based kinase inhibitor could block downstream signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Proliferation Cell Proliferation ERK->Proliferation Inhibitor Cyclobutane Inhibitor (CB-PHE-04 analog) Inhibitor->RAF Inhibition Ligand Ligand Ligand->Receptor

Caption: Inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Experimental Workflow for Library Synthesis

This diagram outlines the general workflow from the starting material to the identification of a lead compound.

G cluster_synthesis Parallel Synthesis Start This compound Reaction1 Protocol 1: Nucleophilic Substitution Start->Reaction1 Reaction2 Protocol 2: Suzuki Coupling Start->Reaction2 Reaction3 Protocol 3: Spirocyclization Start->Reaction3 Library Diverse Compound Library Reaction1->Library Reaction2->Library Reaction3->Library Purification Purification & QC (LC-MS, NMR) Library->Purification Screening High-Throughput Biological Screening Purification->Screening Hit Hit Identification Screening->Hit SAR SAR by Analog Synthesis Hit->SAR Lead Lead Compound SAR->Lead G cluster_R1 Vary R¹ Group cluster_R2 Vary R² Group cluster_Stereo Explore Stereochemistry InitialHit Initial Hit (e.g., CB-PYD-05) R1_EDG Install Electron Donating Group InitialHit->R1_EDG R1_EWG Install Electron Withdrawing Group InitialHit->R1_EWG R1_Size Vary Steric Bulk InitialHit->R1_Size R2_HBD Add H-Bond Donor/Acceptor InitialHit->R2_HBD R2_S_Iso Explore Sulfur Isosteres InitialHit->R2_S_Iso R2_Pos Change Attachment Position (2, 3, 4) InitialHit->R2_Pos Stereo Synthesize Pure cis and trans Isomers InitialHit->Stereo ImprovedPotency Improved Potency & Selectivity R1_EDG->ImprovedPotency ImprovedPK Improved PK Properties R1_EDG->ImprovedPK R1_EWG->ImprovedPotency R1_EWG->ImprovedPK R1_Size->ImprovedPotency R1_Size->ImprovedPK R2_HBD->ImprovedPotency R2_HBD->ImprovedPK R2_S_Iso->ImprovedPotency R2_S_Iso->ImprovedPK R2_Pos->ImprovedPotency R2_Pos->ImprovedPK Stereo->ImprovedPotency Stereo->ImprovedPK

References

Application Notes and Protocols: Intramolecular Wurtz Reaction of 1,2-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intramolecular Wurtz reaction applied to 1,2-dichlorocyclobutane (B99947). This reaction serves as a key method for synthesizing bicyclo[1.1.0]butane, a highly strained carbocycle of significant interest in medicinal chemistry and synthetic methodology development. The unique reactivity of this strained ring system makes it a valuable building block for creating novel molecular scaffolds.

Introduction

The Wurtz reaction, first reported by Charles Adolphe Wurtz in 1855, is a reductive coupling of alkyl halides with sodium metal to form a new carbon-carbon bond.[1][2] While the intermolecular version often provides low yields, the intramolecular variant is highly effective for the synthesis of strained, small ring systems.[3][4] When applied to vicinal dihalides like 1,2-dichlorocyclobutane, the reaction primarily proceeds through an intramolecular coupling to form the bridged bicyclic compound, bicyclo[1.1.0]butane.[5] A potential side reaction is an elimination pathway that yields cyclobutene.[5][6]

Reaction Mechanism

The mechanism of the Wurtz reaction is complex and thought to proceed through both radical and organometallic intermediates.[3][6][7] The process is initiated by a single-electron transfer from the surface of the sodium metal to the carbon-chlorine bond of 1,2-dichlorocyclobutane, leading to the formation of a radical anion which then fragments into a chlorocyclobutyl radical and a chloride ion.[1][2]

A second electron transfer from another sodium atom converts this radical into a highly nucleophilic chlorocyclobutyl anion (an organosodium intermediate).[2][8] This carbanion is perfectly positioned for a rapid intramolecular SN2-type displacement of the adjacent chloride, resulting in the formation of the central C1-C3 bond of bicyclo[1.1.0]butane.[7][9] This intramolecular pathway is entropically favored over intermolecular coupling.[7]

Wurtz_Mechanism cluster_main Intramolecular Coupling Pathway cluster_side Side Reaction Start_Mol 1,2-Dichlorocyclobutane Radical Chlorocyclobutyl Radical Start_Mol->Radical + Na - NaCl Product_Side Cyclobutene Start_Mol->Product_Side + 2Na - 2NaCl (Elimination) Anion Chlorocyclobutyl Anion (Organosodium Intermediate) Radical->Anion + Na Product_Main Bicyclo[1.1.0]butane Anion->Product_Main - NaCl (Intramolecular SN2)

Caption: Proposed mechanistic pathways for the Wurtz reaction of 1,2-dichlorocyclobutane.

Quantitative Data

While specific yield data for 1,2-dichlorocyclobutane is not extensively documented, the synthesis of bicyclo[1.1.0]butane from the structurally similar 1-bromo-3-chlorocyclobutane (B1620077) is well-established and proceeds in very high yield. This reaction serves as an excellent benchmark for this class of transformation.

Starting MaterialReagents and ConditionsMajor ProductYieldReference(s)
1-Bromo-3-chlorocyclobutaneSodium (Na), refluxing dioxaneBicyclo[1.1.0]butaneup to 95%[3][6][10]
1,2-DichlorocyclobutaneSodium (Na), dry etherBicyclo[1.1.0]butaneNot reported[5]
1,2-DichlorocyclobutaneSodium (Na), dry etherCyclobutene (side product)Not reported[5]

Experimental Protocols

The following protocol is adapted from the validated Organic Syntheses procedure for the preparation of bicyclo[1.1.0]butane, which exemplifies a high-yield intramolecular Wurtz reaction.[10]

Objective: To synthesize the volatile carbocycle bicyclo[1.1.0]butane via an intramolecular reductive coupling.

Materials:

  • 1-Bromo-3-chlorocyclobutane (or 1,2-dichlorocyclobutane)

  • Sodium metal, freshly cut

  • Anhydrous dioxane (or other suitable dry ether, e.g., THF)

  • Three-necked round-bottom flask (e.g., 300 mL)

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Heating mantle

  • Dry nitrogen gas line with a mercury bubbler

  • Two cold traps (for liquid nitrogen)

Procedure:

  • Apparatus Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a steady stream of dry nitrogen to ensure all surfaces are free of moisture. Connect the outlet of the condenser to two traps in series, which will be cooled with liquid nitrogen to collect the volatile product.[10]

  • Reaction Initiation: Charge the flask with anhydrous dioxane (e.g., 150 mL) and freshly cut sodium metal (e.g., 13.6 g, 0.59 g-atom). Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.[10]

  • Substrate Addition: Prepare a solution of 1-bromo-3-chlorocyclobutane (e.g., 20.0 g, 0.118 mole) in anhydrous dioxane (e.g., 20 mL). Add this solution dropwise from the addition funnel to the refluxing sodium dispersion over approximately 1 hour.[10]

  • Reaction Completion: Maintain the reaction at reflux with vigorous stirring for an additional 2 hours after the addition is complete to ensure full conversion.[10]

  • Product Collection: The highly volatile bicyclo[1.1.0]butane product is carried by the nitrogen stream and condenses in the liquid nitrogen-cooled traps. The second trap serves as a safety measure in case the first one becomes plugged.[10]

  • Isolation and Purification: After the reaction period, carefully disconnect the traps. The product can be isolated from any co-condensed solvent by careful distillation on a vacuum line, transferring the bicyclobutane to a pre-weighed gas storage bulb. This method yields 5-6 g (78-94%) of pure bicyclobutane.[10]

Safety Precautions:

  • Sodium metal reacts violently with water. All reagents and equipment must be scrupulously dry.[1]

  • The reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Handle sodium metal with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The entire procedure should be conducted in a well-ventilated chemical fume hood.

  • Bicyclo[1.1.0]butane is a highly strained and potentially energetic compound. Handle with care and avoid exposure to high temperatures or strong acids.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Assemble and flame-dry three-necked flask under N2 Start->Setup Add_Reagents Add anhydrous dioxane and freshly cut sodium Setup->Add_Reagents Heat Heat to reflux with vigorous stirring to disperse Na Add_Reagents->Heat Add_Substrate Add substrate solution dropwise over 1 hour Heat->Add_Substrate Prepare_Substrate Prepare solution of 1-bromo-3-chlorocyclobutane in anhydrous dioxane Prepare_Substrate->Add_Substrate Reflux Continue refluxing for an additional 2 hours Add_Substrate->Reflux Collect_Product Collect volatile product in liquid N2 traps Reflux->Collect_Product Isolate Isolate and purify product via vacuum transfer Collect_Product->Isolate End End Isolate->End

Caption: A generalized workflow for the synthesis of bicyclo[1.1.0]butane.

References

Application Notes and Protocols for [2+2] Cycloaddition Reactions in Cyclobutane Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Cyclobutane (B1203170) Ring

The cyclobutane motif is a valuable structural component in medicinal chemistry and natural product synthesis.[1] Its unique, puckered three-dimensional structure offers a scaffold that can provide conformational restriction, improve metabolic stability, and serve as a bioisostere for other functional groups like alkenes or larger rings.[2][3] These characteristics have led to the incorporation of cyclobutane rings into several marketed drugs, including the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin.[4][5]

Among the synthetic strategies available, the [2+2] cycloaddition reaction is the most direct and widely employed method for constructing the four-membered cyclobutane core.[1] This reaction involves the union of two unsaturated components (e.g., alkenes, alkynes) to form a cyclic adduct. Significant advancements have made these reactions more efficient and applicable to a wider range of substrates under milder conditions.[1] This document provides an overview of the primary modes of [2+2] cycloaddition—photochemical, thermal, and metal-catalyzed—along with comparative data and detailed experimental protocols.

Application Notes: Major Classes of [2+2] Cycloaddition

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is a classic and powerful method for synthesizing cyclobutane rings. The reaction is typically forbidden under thermal conditions by Woodward-Hoffmann rules for a concerted suprafacial process but becomes allowed upon photochemical excitation.[6] The reaction can be initiated either by direct UV irradiation of a substrate or, more commonly, through the use of a photosensitizer.

  • Mechanism: The reaction generally proceeds through the formation of an excited triplet state of one of the alkene partners.[7][8] This excited molecule then interacts with a ground-state alkene in a stepwise manner, forming a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[8] Using a photosensitizer (e.g., benzophenone, thioxanthone) allows the reaction to occur with lower-energy visible light, as the sensitizer (B1316253) absorbs the light and transfers its energy to the reactant, populating the reactive triplet state.[8][9]

  • Advantages:

    • Effective for the synthesis of highly strained ring systems.

    • Can be applied to a wide variety of unsaturated substrates.

    • The use of visible-light photocatalysts offers milder and more selective reaction conditions.[10]

  • Limitations:

    • Can sometimes lead to a mixture of regioisomers and stereoisomers.[11]

    • Direct UV irradiation may require harsh conditions and can damage sensitive functional groups.[9]

Caption: General mechanism of photosensitized [2+2] cycloaddition.

Thermal [2+2] Cycloaddition

While concerted thermal [2+2] cycloadditions of simple alkenes are symmetry-forbidden and require high temperatures, certain classes of molecules can undergo this reaction under more moderate thermal conditions.[12] These reactions typically involve substrates with special electronic properties, such as ketenes, allenes, or highly strained alkenes, or proceed through a stepwise, non-concerted mechanism.[13][14]

  • Mechanism: For substrates like ketenes reacting with alkenes, the reaction is thought to proceed via a concerted [π2s + π2a] pathway, which is thermally allowed.[6] In other cases, such as the reaction between an electron-rich enamine and an electron-deficient alkene, the mechanism is stepwise.[11] It begins with a Michael-type addition to form a zwitterionic intermediate, which then undergoes cyclization to yield the cyclobutane product.[11]

  • Advantages:

    • Avoids the need for photochemical equipment.

    • The regiochemistry can often be controlled by the electronic properties of the reactants.[11]

    • Can be highly diastereoselective, often favoring the thermodynamically more stable product.[11]

  • Limitations:

    • The substrate scope is more limited compared to photochemical methods.

    • May require high temperatures, which can limit functional group compatibility.

Thermal_Mechanism Reactants Enamine (Electron Rich) + Michael Acceptor (Electron Deficient) Intermediate Zwitterionic Intermediate Reactants->Intermediate Δ (Heat) Michael Addition Product Cyclobutane Product Intermediate->Product Ring Closure

Caption: Stepwise mechanism for thermal [2+2] cycloaddition.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysis offers a powerful alternative for conducting [2+2] cycloadditions, often under mild thermal conditions.[15] Various metals, including iron, copper, ruthenium, and gold, have been shown to catalyze these transformations.[1][10][16] These methods can provide access to cyclobutane products that are difficult to obtain via photochemical or traditional thermal routes.[15]

  • Mechanism: The mechanism is highly dependent on the metal catalyst and substrates. A common pathway involves the coordination of the metal to the two alkene partners, bringing them into close proximity. This is followed by oxidative cyclization to form a metallacyclopentane intermediate. Reductive elimination from this intermediate then furnishes the cyclobutane product and regenerates the active catalyst.

  • Advantages:

    • Often proceeds under mild thermal conditions.[1]

    • Can achieve high levels of stereocontrol and enantioselectivity by using chiral ligands.[17][18]

    • Offers distinct reactivity and selectivity patterns compared to photochemical methods.[15]

  • Limitations:

    • Catalyst development and optimization can be complex.

    • The cost and toxicity of some metal catalysts can be a concern.

Metal_Catalyzed_Mechanism General Catalytic Cycle Catalyst Metal Catalyst [M] Alkene_Complex Metal-Alkene Complex [M(alkene)₂] Catalyst->Alkene_Complex + 2 Alkenes Metallacycle Metallacyclopentane Intermediate Alkene_Complex->Metallacycle Oxidative Cyclization Product_Complex Metal-Product Complex [M(product)] Metallacycle->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product Experimental_Workflow Start Start: Prepare Reactants & Catalyst/Sensitizer Setup Assemble Reaction Vessel (e.g., Quartz tube, Schlenk flask) Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Degas Deoxygenate Solution (e.g., N₂ or Ar bubbling) Solvent->Degas Reaction Initiate Reaction (Irradiation / Heating) Degas->Reaction Monitor Monitor Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Continue Workup Aqueous Workup & Solvent Removal Monitor->Workup Complete Purify Purify Product (Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols: Ring-Opening Reactions of Dichlorocyclobutanones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorocyclobutanones are versatile synthetic intermediates, prized for the inherent ring strain of their four-membered ring and the synthetic handles provided by the ketone and gem-dichloro functionalities. The relief of this ring strain is a powerful driving force for a variety of ring-opening reactions, enabling the stereocontrolled synthesis of a diverse array of acyclic and cyclic compounds. These transformations are particularly valuable in the construction of complex molecular architectures found in natural products and pharmaceutical agents.

This document provides a detailed overview of the primary ring-opening reactions of dichlorocyclobutanones, complete with experimental protocols, quantitative data, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Synthesis of 2,2-Dichlorocyclobutanones

The most common method for the preparation of 2,2-dichlorocyclobutanones is the [2+2] cycloaddition of dichloroketene (B1203229) with an appropriate alkene. Dichloroketene is a highly reactive intermediate and is typically generated in situ.

In Situ Generation of Dichloroketene

Dichloroketene is commonly generated by the dechlorination of trichloroacetyl chloride with an activated zinc-copper couple.[1][2]

Experimental Protocol: Preparation of Zinc-Copper Couple [3]

  • In a suitable flask, activate zinc dust by stirring with 3% hydrochloric acid for 1 minute.

  • Decant the acid and wash the zinc powder successively with additional portions of 3% HCl, distilled water, 2% aqueous copper sulfate (B86663) solution, more distilled water, absolute ethanol, and finally absolute ether.

  • Filter the resulting zinc-copper couple and dry it under vacuum.

Experimental Protocol: [2+2] Cycloaddition of Dichloroketene with an Alkene (General Procedure) [2][4]

  • To a dry, inert-atmosphere flask, add the desired alkene, the prepared zinc-copper couple, and a suitable anhydrous solvent (e.g., diethyl ether).

  • Prepare a solution of trichloroacetyl chloride in a compatible solvent (e.g., diethyl ether or dimethoxyethane).

  • Add the trichloroacetyl chloride solution dropwise to the stirred alkene suspension over a period of 1-6 hours.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for several hours (typically 4-66 hours, monitor by TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the zinc salts.

  • Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford the corresponding 2,2-dichlorocyclobutanone.

Quantitative Data for [2+2] Cycloaddition Reactions

AlkeneProductYield (%)Reference
Styrene2,2-dichloro-3-phenylcyclobutanone77[2]
Vinyltrimethylsilane2,2-dichloro-3-(trimethylsilyl)cyclobutanoneNot specified, but successful[4]

Ring-Opening Reactions of 2,2-Dichlorocyclobutanones

The strained four-membered ring of dichlorocyclobutanones can be opened through several distinct pathways, leading to a variety of useful synthetic building blocks.

Thermal Ring Expansion to Chlorocyclopentenones

Upon heating, 2,2-dichlorocyclobutanones can undergo a ring expansion to yield 2-chlorocyclopentenones. This transformation is believed to proceed through a concerted electrocyclic ring opening to an oxyallyl cation intermediate, followed by a disrotatory ring closure.

Experimental Protocol: Thermal Ring Expansion (General Procedure)

Note: A specific detailed protocol with quantitative data for a range of substrates was not found in the immediate search results. The following is a generalized procedure based on the principles of thermal rearrangements.

  • In a suitable high-boiling solvent (e.g., toluene, xylene), dissolve the 2,2-dichlorocyclobutanone.

  • Heat the solution to reflux for a period of time until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to yield the corresponding 2-chlorocyclopentenone.

Logical Workflow for Thermal Ring Expansion

Thermal_Ring_Expansion Start 2,2-Dichlorocyclobutanone Intermediate Oxyallyl Cation Intermediate Start->Intermediate Heat Product 2-Chlorocyclopentenone Intermediate->Product Disrotatory Ring Closure

Caption: Thermal rearrangement of a dichlorocyclobutanone to a chlorocyclopentenone.

Favorskii-Type Ring Contraction

Treatment of dichlorocyclobutanones with a base, such as sodium methoxide (B1231860), can induce a Favorskii-type rearrangement, leading to a ring contraction to form cyclopropanecarboxylic acid derivatives.[5] The reaction proceeds through the formation of a cyclopropanone (B1606653) intermediate.[5]

Experimental Protocol: Favorskii-Type Ring Contraction (General Procedure) [5]

  • Dissolve the 2,2-dichlorocyclobutanone in a suitable alcohol solvent (e.g., methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium methoxide in methanol.

  • Allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether).

  • Separate the organic layer, wash with brine, and dry over an anhydrous salt.

  • Concentrate the organic layer and purify the crude product by chromatography or distillation to obtain the corresponding methyl cyclopropanecarboxylate.

Quantitative Data for Favorskii-Type Ring Contraction

Dichlorocyclobutanone DerivativeProductYield (%)Reference
General α-halo ketonesCarboxylic acid derivativesVaries[5]

Reaction Pathway for Favorskii Rearrangement

Favorskii_Rearrangement Start 2,2-Dichlorocyclobutanone Enolate Enolate Intermediate Start->Enolate Base (e.g., NaOMe) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular SN2 Product Cyclopropanecarboxylic Ester Cyclopropanone->Product Nucleophilic Attack (MeO-) & Ring Opening

Caption: Mechanism of the Favorskii-type ring contraction of a dichlorocyclobutanone.

Reductive Ring Opening

The gem-dichloro group of dichlorocyclobutanones can be reductively removed, often with concomitant ring opening, using reducing agents like zinc dust. This reaction can lead to the formation of cyclobutanones or further rearranged products depending on the reaction conditions and substrate.

Experimental Protocol: Reductive Dechlorination [2]

  • Dissolve the 2,2-dichlorocyclobutanone in a suitable solvent such as glacial acetic acid.

  • Add activated zinc dust to the solution.

  • Heat the mixture for a specified time (e.g., 2 hours) until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove excess zinc.

  • Perform a standard aqueous work-up.

  • Purify the product by distillation or chromatography to yield the corresponding cyclobutanone.

Quantitative Data for Reductive Ring Opening

Dichlorocyclobutanone DerivativeProductYield (%)Reference
2,2-dichloro-3-phenylcyclobutanone3-phenylcyclobutanoneNot specified, but successful[2]

Workflow for Reductive Ring Opening

Reductive_Ring_Opening Start 2,2-Dichlorocyclobutanone Reduction Reductive Dechlorination Start->Reduction Zinc Dust, Acetic Acid Product Cyclobutanone Reduction->Product

Caption: Reductive dechlorination of a dichlorocyclobutanone.

Applications in Synthesis

The products derived from the ring-opening of dichlorocyclobutanones are valuable precursors in organic synthesis.

  • Chlorocyclopentenones: These are versatile building blocks for the synthesis of natural products such as prostaglandins (B1171923) and for the construction of other complex cyclic systems.

  • Cyclopropanecarboxylic Acid Derivatives: These are found in a variety of biologically active molecules, including insecticides (pyrethroids) and pharmaceuticals.

  • Functionalized Cyclobutanones: These can be further elaborated to access a wide range of substituted four-membered rings or can serve as precursors for ring expansion to larger carbocycles.

Conclusion

The ring-opening reactions of dichlorocyclobutanones provide a powerful and versatile platform for the synthesis of a wide range of valuable organic molecules. The choice of reaction conditions allows for selective transformation into either ring-expanded, ring-contracted, or reductively opened products. The detailed protocols and data presented herein serve as a practical guide for researchers to harness the synthetic potential of these strained carbocycles in their own research and development endeavors.

References

Application Note: Preparation of Cyclobutane Derivatives for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds, traditionally relying on screening libraries of small, low-complexity molecules.[1] Historically, these libraries have been dominated by flat, two-dimensional aromatic compounds.[1] However, there is a growing recognition that incorporating three-dimensional (3D) character into fragment libraries can lead to improved physicochemical properties and reduced candidate attrition rates during drug development.[1]

The cyclobutane (B1203170) scaffold has emerged as an attractive, yet underrepresented, motif for creating 3D fragments.[1][2] Its unique puckered structure, conformational rigidity, and metabolic stability offer distinct advantages over planar rings or more flexible cycloalkanes.[3][4][5] Incorporating cyclobutane derivatives can improve a drug's potency, selectivity, and pharmacokinetic profile.[4] This application note provides detailed protocols for the synthesis of two distinct libraries of cyclobutane derivatives, showcasing versatile strategies for accessing these valuable 3D fragments for FBDD screening campaigns.

Strategy 1: Synthesis of a 1,3-Disubstituted Cyclobutane Library via a Key Intermediate

This approach utilizes a central 3-azido-cyclobutanone intermediate to generate a diverse library of fragments with three different functionalities: secondary amines, amides, and sulfonamides.[1] This strategy allows for the creation of both cis and trans isomers, maximizing shape diversity while controlling molecular complexity.[1][2]

Experimental Workflow

The overall synthetic workflow is depicted below, starting from a common cyclobutanone (B123998) intermediate and branching into three parallel synthesis routes to achieve chemical diversity.

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_products Fragment Libraries start_node Key Intermediate (3-azido-cyclobutanone) reaction1 Reductive Amination start_node->reaction1 reaction2 Acylation start_node->reaction2 reaction3 Sulfonylation start_node->reaction3 product1 Amine Fragments reaction1->product1 product2 Amide Fragments reaction2->product2 product3 Sulfonamide Fragments reaction3->product3

Caption: General workflow for diversifying the key cyclobutanone intermediate.

Experimental Protocols

The following protocols are adapted from the synthesis of a 33-member cyclobutane fragment library.[1]

Protocol 1.1: General Procedure for Synthesis of Amine Fragments (Reductive Amination)

  • Step 1 (Imine Formation): Dissolve the 3-azido-cyclobutanone intermediate in methanol. Add the desired aldehyde (0.97 equivalents) and stir the mixture at room temperature for 18 hours.

  • Step 2 (Reduction): Cool the reaction mixture to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 3.0 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Step 3 (Hydrolysis & Purification): Add lithium hydroxide (B78521) monohydrate (LiOH·H₂O, 4.0 equivalents) in a methanol/tetrahydrofuran (MeOH:THF 7:3) solution. Stir for 1-2 hours at room temperature. Purify the crude product via column chromatography to yield the final amine fragment. For compounds containing an N-Boc protecting group, an additional deprotection step with trifluoroacetic acid (TFA) is required.[1]

Protocol 1.2: General Procedure for Synthesis of Amide Fragments (Acylation)

  • Step 1 (Acylation): Dissolve the 3-amino-cyclobutanol intermediate in dichloromethane (B109758) (DCM). Add triethylamine (B128534) (Et₃N, 1.2 equivalents) and cool to 0 °C. Add the desired acyl chloride (1.2 equivalents, prepared from the corresponding carboxylic acid and oxalyl chloride or thionyl chloride) dropwise. Allow the reaction to warm to room temperature and stir for 18-44 hours.

  • Step 2 (Hydrolysis & Purification): Add LiOH·H₂O (4.0 equivalents) in a MeOH:THF (7:3) solution. Stir for 1-2 hours at room temperature. Purify the product via column chromatography.

Protocol 1.3: General Procedure for Synthesis of Sulfonamide Fragments (Sulfonylation)

  • Step 1 (Sulfonylation): Dissolve the 3-amino-cyclobutanol intermediate in DCM. Add Et₃N (1.2 equivalents) and cool to 0 °C. Add the desired sulfonyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature.

  • Step 2 (Hydrolysis & Purification): Add sodium hydroxide (NaOH, 4.0 equivalents) in a MeOH:THF (7:3) solution. Stir for 1-2 hours at room temperature. Purify the product via column chromatography.

Data Summary

The described synthetic strategy successfully produced a library of 33 novel cyclobutane fragments.[1] The overall yields for the multi-step sequences are summarized below.

Fragment TypeNumber SynthesizedOverall Yield Range
Amines1221–63 %
Amides1819–65 %
Sulfonamides313–37 %
Table 1: Summary of the synthesized 1,3-disubstituted cyclobutane fragment library and corresponding yields.[1]

The calculated physicochemical properties of the library were designed to adhere to the "Rule of Three" for fragment-based drug discovery.[1][6]

PropertyMean Value of Library"Rule of Three" Guideline
Molecular Weight (MW)258.8 Da≤ 300 Da
cLogP1.76≤ 3
Hydrogen Bond Donors1.6≤ 3
Hydrogen Bond Acceptors3.3≤ 3
Rotatable Bonds (nRot)3.8≤ 3
TPSA62.4 Ų≤ 60 Ų
Table 2: Mean calculated physicochemical properties of the cyclobutane library compared to FBDD guidelines.[6][7]

Strategy 2: Synthesis of a 1,2-Disubstituted Cyclobutane Library via [2+2] Cycloaddition

An alternative approach for accessing cyclobutane fragments involves a hyperbaric [2+2] cycloaddition reaction as the key step.[8] This method was used to synthesize a library of 1,2-disubstituted cyclobutanesulfonamides, a motif that remains underrepresented in FBDD libraries.[8]

Reaction Scheme

The core of this strategy is the pressure-mediated cycloaddition, followed by diversification at two distinct points on the cyclobutane ring.

G cluster_reactants Reactants cluster_diversification Diversification Points reactant1 Ethenesulfonyl Fluoride (B91410) reaction Hyperbaric [2+2] Cycloaddition reactant1->reaction reactant2 tert-Butyl Vinyl Ether reactant2->reaction intermediate 1,2-Disubstituted Cyclobutane Intermediate reaction->intermediate div1 Sulfonyl Fluoride Transformation intermediate->div1 div2 tert-Butyl Ether Conversion intermediate->div2 product1 Sulfonamide Library div1->product1 product2 Carbamate & Triazole Library div2->product2

Caption: Key [2+2] cycloaddition and subsequent diversification pathways.

Experimental Protocols

Protocol 2.1: Key Hyperbaric [2+2] Cycloaddition

  • This reaction involves the cycloaddition of ethenesulfonyl fluoride and tert-butyl vinyl ether under high pressure to form the key cis/trans-isomeric cyclobutane intermediates.[8] The reaction conditions, including the choice of solvent (e.g., MeCN, CHCl₃) and base (e.g., NaHCO₃, DIPEA), are optimized to maximize the yield of the desired cycloadducts.[8]

Protocol 2.2: Sulfonamide Formation

  • The sulfonyl fluoride group on the cyclobutane intermediate is reacted with a variety of primary and secondary amines to generate a library of sulfonamides.[8] The reaction is typically carried out in a suitable solvent with a base to facilitate the substitution.

Protocol 2.3: tert-Butyl Ether Conversion

  • The tert-butyl ether group serves as a second point of diversification.[8] It can be cleaved to reveal a cyclobutanol, which is then converted into other functionalities such as carbamates and triazoles to further expand the fragment library.[8]

Data Summary

The yields for the key diversification steps in this synthetic route are presented below.

Amine ReactantProductIsolated Yield (%)
Pyrrolidine8a 79
Morpholine8b 86
N-methylbenzylamine8c 74
Aniline8d 55
Table 3: Isolated yields for the formation of various sulfonamides from the cyclobutane sulfonyl fluoride intermediate.[8]
Starting SulfonamideProduct (Cyclobutanol)Isolated Yield (%)
8a 14a 79
8b 14b 80
10a 15a 80
10b 15b 77
Table 4: Isolated yields for the removal of the tert-butyl group to yield the corresponding cyclobutanols.[8]

Conclusion

The protocols detailed in this application note provide robust and versatile strategies for the synthesis of novel, 3D-rich cyclobutane fragments. The first strategy, based on a key cyclobutanone intermediate, allows for the creation of diverse 1,3-disubstituted amines, amides, and sulfonamides.[1] The second strategy, employing a hyperbaric [2+2] cycloaddition, provides access to the under-explored chemical space of 1,2-disubstituted cyclobutanes.[8] The generation of such libraries with high 3D character is crucial for the continued success of fragment-based drug discovery, offering unique starting points for the development of new therapeutics.[9]

References

Application Notes and Protocols for the Stereoselective Synthesis of 1,3-Disubstituted Cyclobutane Moieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclobutane (B1203170) motif, a four-membered carbocycle, is a valuable structural element in medicinal chemistry and drug discovery. Its rigid, puckered conformation provides a unique three-dimensional scaffold that can serve as a bioisostere for various functional groups, including phenyl rings and alkenes. The 1,3-disubstitution pattern on a cyclobutane ring is particularly important as it allows for a defined spatial arrangement of substituents, which can be crucial for optimizing ligand-receptor interactions and improving pharmacokinetic properties such as metabolic stability.[1][2] This document provides detailed application notes and protocols for key stereoselective methods to synthesize 1,3-disubstituted cyclobutane moieties, along with their applications in modulating important biological pathways.

Key Stereoselective Synthetic Strategies

Several powerful strategies have been developed for the stereoselective synthesis of 1,3-disubstituted cyclobutanes. The choice of method often depends on the desired stereochemistry (cis or trans), the nature of the substituents, and the required enantiopurity. This section outlines four prominent methods:

  • Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates and Alkenes: This method provides a rapid and robust route to a variety of 1,3-disubstituted cyclobutanes.[3][4]

  • Photochemical α-Selective Radical Ring-Opening of Acyl Bicyclobutanes: A modular approach that allows for the synthesis of functionalized cyclobutenes which can be subsequently reduced to the desired cyclobutanes.[5][6]

  • Diastereoselective Reduction of Cyclobutylidene Meldrum's Acid Derivatives: This strategy is particularly effective for the synthesis of cis-1,3-disubstituted cyclobutane carboxylic acids.

  • Stereospecific Ring Contraction of Pyrrolidines: A unique method that proceeds via a radical pathway to yield multisubstituted cyclobutanes with high stereocontrol.[7][8]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the quantitative data for the key synthetic methods, allowing for easy comparison of their efficiency and stereoselectivity across a range of substrates.

Table 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of Phenyl 2,3-Butadienoate with Terminal Alkenes

EntryAlkeneProductYield (%)
1Styrene (B11656)Phenyl 3-phenyl-1-methylenecyclobutane-1-carboxylate90
24-MethylstyrenePhenyl 3-(p-tolyl)-1-methylenecyclobutane-1-carboxylate85
34-MethoxystyrenePhenyl 3-(4-methoxyphenyl)-1-methylenecyclobutane-1-carboxylate88
41-HexenePhenyl 3-butyl-1-methylenecyclobutane-1-carboxylate75
5CyclohexylethylenePhenyl 3-cyclohexyl-1-methylenecyclobutane-1-carboxylate82

Table 2: Photochemical α-Selective Radical Ring-Opening of Acyl Bicyclobutanes with Alkyl Halides

EntryBicyclobutane (1)Alkyl Halide (2)Product (3)Yield (%)
1Ethyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate2-BromoacetophenoneEthyl 3-benzoyl-1-phenylcyclobut-1-ene-2-carboxylate71
2Ethyl 3-(4-methoxyphenyl)bicyclo[1.1.0]butane-1-carboxylate2-BromoacetophenoneEthyl 3-benzoyl-1-(4-methoxyphenyl)cyclobut-1-ene-2-carboxylate75
3Ethyl 3-phenylbicyclo[1.1.0]butane-1-carboxylateEthyl 2-bromoacetateDiethyl 1-phenylcyclobut-1-ene-2,3-dicarboxylate68
4N,N-diethyl-3-phenylbicyclo[1.1.0]butane-1-carboxamide2-Bromoacetophenone3-Benzoyl-N,N-diethyl-1-phenylcyclobut-1-ene-2-carboxamide65

Table 3: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative

EntryReducing AgentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)Yield (%)
1NaBH₄THF/MeOH0>99.5:0.595
2NaBH₄EtOH098:292
3LiBH₄THF095:588

Table 4: Stereospecific Ring Contraction of Polysubstituted Pyrrolidines

EntryPyrrolidine (B122466) SubstrateProductDiastereomeric Ratio (dr)Yield (%)
1trans-2,5-diphenylpyrrolidinecis-1,3-diphenylcyclobutane>20:165
2cis-2,5-diphenylpyrrolidinetrans-1,3-diphenylcyclobutane>20:158
3Optically pure spirooxindole-pyrrolidineOptically pure spirooxindole-cyclobutane>20:146
4cis-diethyl pyrrolidine-2,5-dicarboxylatetrans-diethyl cyclobutane-1,3-dicarboxylate>20:139

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition of Phenyl 2,3-Butadienoate with Styrene

Materials:

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add anhydrous DCM.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add phenyl 2,3-butadienoate to the cooled DCM.

  • Add styrene to the reaction mixture.

  • Slowly add the EtAlCl₂ solution dropwise to the stirred reaction mixture over 10 minutes.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes/ethyl acetate) to afford the desired 1,3-disubstituted cyclobutane.

Protocol 2: Photochemical α-Selective Radical Ring-Opening of an Acyl Bicyclobutane

Materials:

  • Ethyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate (1.0 equiv)

  • 2-Bromoacetophenone (1.2 equiv)

  • fac-Ir(ppy)₃ (1-2 mol%)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Blue LEDs (450 nm)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the acyl bicyclobutane, 2-bromoacetophenone, and fac-Ir(ppy)₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMA via syringe.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water (3 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the functionalized cyclobutene (B1205218).

  • The resulting cyclobutene can be hydrogenated using standard conditions (e.g., H₂, Pd/C) to afford the corresponding cyclobutane.

Protocol 3: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative

Materials:

Procedure:

  • Dissolve the cyclobutylidene Meldrum's acid derivative in a mixture of THF and MeOH (e.g., 4:1) in an oven-dried flask under an argon atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add NaBH₄ portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Allow the mixture to warm to room temperature and extract with EtOAc (3 x 25 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cis-1,3-disubstituted cyclobutane derivative.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Stereospecific Ring Contraction of a Pyrrolidine

Materials:

  • Substituted pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium (B1175870) carbamate (B1207046) (8.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the pyrrolidine substrate, HTIB, and ammonium carbamate.

  • Add TFE as the solvent.

  • Seal the vial and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with DCM.

  • Wash the mixture with saturated aqueous Na₂S₂O₃ and water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the stereochemically defined cyclobutane.[7][8]

Mandatory Visualizations

Logical Workflow for Stereoselective Cyclobutane Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Products Alkenes Alkenes M1 [2+2] Cycloaddition Alkenes->M1 Allenoates Allenoates Allenoates->M1 Acyl Bicyclobutanes Acyl Bicyclobutanes M2 Photochemical Ring-Opening Acyl Bicyclobutanes->M2 Alkyl Halides Alkyl Halides Alkyl Halides->M2 Cyclobutanones Cyclobutanones M3 Diastereoselective Reduction Cyclobutanones->M3 Meldrum's Acid Meldrum's Acid Meldrum's Acid->M3 Pyrrolidines Pyrrolidines M4 Ring Contraction Pyrrolidines->M4 P1 1,3-Disubstituted Cyclobutanes M1->P1 M2->P1 M3->P1 M4->P1

Caption: General workflow for the synthesis of 1,3-disubstituted cyclobutanes.

Signaling Pathway: Inhibition of Wnt/β-Catenin Pathway by a Tankyrase Inhibitor

Many bioactive molecules containing the 1,3-disubstituted cyclobutane scaffold act as enzyme inhibitors. For example, some have been developed as tankyrase inhibitors, which play a crucial role in the Wnt/β-catenin signaling pathway.[9][10] Aberrant activation of this pathway is implicated in various cancers.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State (Aberrant Activation) cluster_inhibition Therapeutic Intervention DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto Phosphorylation Proteasome Proteasome BetaCatenin_cyto->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Tankyrase_active Tankyrase Frizzled->Tankyrase_active Activation Axin_degraded Axin (Degraded) Tankyrase_active->Axin_degraded PARsylation & Degradation BetaCatenin_stable β-catenin (Stable) TCF_LEF TCF/LEF BetaCatenin_stable->TCF_LEF Nuclear Translocation & Binding TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation CyclobutaneInhibitor 1,3-Disubstituted Cyclobutane (Tankyrase Inhibitor) Tankyrase_inhibited Tankyrase (Inhibited) CyclobutaneInhibitor->Tankyrase_inhibited Inhibition Axin_stable Axin (Stable) Tankyrase_inhibited->Axin_stable Stabilization BetaCatenin_degraded β-catenin (Degraded) Axin_stable->BetaCatenin_degraded Promotes Degradation NoTargetGenes ↓ Target Gene Expression BetaCatenin_degraded->NoTargetGenes RORgt_Pathway cluster_differentiation Th17 Cell Differentiation cluster_inhibition Therapeutic Intervention NaiveTCell Naive CD4+ T-cell RORgt_active RORγt (Active) NaiveTCell->RORgt_active Induces Expression & Activation Cytokines TGF-β, IL-6, IL-23 Cytokines->NaiveTCell Th17Cell Th17 Cell RORgt_active->Th17Cell Drives Differentiation IL17 IL-17 Production Th17Cell->IL17 Autoimmunity Inflammation & Autoimmunity IL17->Autoimmunity CyclobutaneInverseAgonist 1,3-Disubstituted Cyclobutane (RORγt Inverse Agonist) RORgt_inactive RORγt (Inactive) CyclobutaneInverseAgonist->RORgt_inactive Binds & Inactivates NoTh17 ↓ Th17 Differentiation RORgt_inactive->NoTh17 NoIL17 ↓ IL-17 Production NoTh17->NoIL17 ReducedInflammation Reduced Inflammation NoIL17->ReducedInflammation

References

Application Notes and Protocols: A Proposed Synthetic Route from 1,3-Dichlorocyclobutane to Bioactive Carbocyclic Nucleosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bioactive cyclopentanoids, particularly carbocyclic nucleosides, represent a pivotal class of therapeutic agents renowned for their antiviral and anticancer properties. Their synthesis is a subject of intense research, driven by the need for novel structural analogs with improved efficacy and reduced toxicity. While various synthetic strategies exist, the utilization of readily available and cost-effective starting materials is paramount. This document outlines a proposed, multi-step synthetic pathway for the preparation of bioactive carbocyclic nucleosides, commencing from 1,3-dichlorocyclobutane. Although a direct literature precedent for this specific overall transformation is not established, the individual steps are based on well-known and reliable organic reactions. This application note provides detailed experimental protocols for each proposed synthetic step, along with tables of representative quantitative data based on analogous transformations.

Overall Synthetic Strategy

The proposed synthetic pathway hinges on a key ring expansion of a cyclobutane (B1203170) derivative to construct the core cyclopentanoid scaffold. The strategy involves the initial conversion of this compound to a functionalized cyclobutanol, which is then poised for a Tiffeneau-Demjanov rearrangement to yield a cyclopentanone (B42830) derivative. Subsequent elaboration of this cyclopentanone intermediate leads to the target carbocyclic nucleoside.

Section 1: Synthesis of the Cyclopentanone Intermediate via Ring Expansion

This section details the initial stages of the synthesis, focusing on the transformation of this compound into a key cyclopentanone intermediate.

Step 1: Hydrolysis of this compound to Cyclobutane-1,3-diol (B2657575)

The synthesis commences with the hydrolysis of this compound to the corresponding diol. This nucleophilic substitution reaction replaces the chloro groups with hydroxyl moieties.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 1 M aqueous solution of sodium hydroxide (B78521) (2.5 eq).

  • The biphasic mixture is heated to reflux with vigorous stirring for 12-24 hours, monitoring the reaction progress by GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and neutralized with 1 M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford crude cyclobutane-1,3-diol, which can be purified by column chromatography or recrystallization.

Starting MaterialProductReagents and ConditionsYield (%)Reference
This compoundCyclobutane-1,3-diolNaOH (aq), Reflux70-85 (estimated)Analogous to haloalkane hydrolysis[1]
Step 2: Selective Mono-protection of Cyclobutane-1,3-diol

To enable selective functionalization, one of the hydroxyl groups of the symmetric diol is protected, for instance, as a tetrahydropyranyl (THP) ether.

Experimental Protocol:

  • To a solution of cyclobutane-1,3-diol (1.0 eq) in anhydrous dichloromethane (B109758) at 0 °C, add 3,4-dihydro-2H-pyran (1.1 eq).

  • A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05 eq) is added.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to isolate the mono-protected diol.

Starting MaterialProductReagents and ConditionsYield (%)Reference
Cyclobutane-1,3-diol3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutanolDHP, PPTS, CH₂Cl₂60-75[2][3]
Step 3: Oxidation of the Protected Cyclobutanol to a Cyclobutanone (B123998)

The remaining free hydroxyl group is oxidized to a ketone using a standard oxidizing agent such as pyridinium chlorochromate (PCC).

Experimental Protocol:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, add a solution of 3-(tetrahydro-2H-pyran-2-yloxy)cyclobutanol (1.0 eq) in dichloromethane.

  • The mixture is stirred at room temperature for 2-4 hours.

  • The reaction mixture is filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated under reduced pressure.

  • The crude ketone is purified by column chromatography.

Starting MaterialProductReagents and ConditionsYield (%)Reference
3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutanol3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutanonePCC, CH₂Cl₂85-95[4]
Step 4 & 5: Formation of 1-Aminomethyl-cyclobutanol

The cyclobutanone is converted to the corresponding cyanohydrin, which is then reduced to the 1-aminomethyl-cyclobutanol, the substrate for the Tiffeneau-Demjanov rearrangement.

Experimental Protocol:

  • Cyanohydrin Formation: To a solution of 3-(tetrahydro-2H-pyran-2-yloxy)cyclobutanone (1.0 eq) in ethanol, add a solution of potassium cyanide (1.2 eq) in water. The mixture is cooled to 0 °C, and acetic acid is added dropwise to maintain a slightly acidic pH. The reaction is stirred for 24 hours. The product is extracted with diethyl ether.

  • Reduction and Deprotection: The crude cyanohydrin is dissolved in anhydrous diethyl ether and added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2.0 eq) in diethyl ether at 0 °C. The mixture is then refluxed for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude amino alcohol is then treated with aqueous HCl to remove the THP protecting group, followed by neutralization to yield 1-(aminomethyl)cyclobutane-1,3-diol (B8230180).

Starting MaterialProductReagents and ConditionsYield (%) (2 steps)Reference
3-(Tetrahydro-2H-pyran-2-yloxy)cyclobutanone1-(Aminomethyl)cyclobutane-1,3-diol1. KCN, AcOH; 2. LAH; 3. HCl (aq)60-70[5]
Step 6: Tiffeneau-Demjanov Ring Expansion

The key ring expansion step is achieved by treating the 1-aminomethyl-cyclobutanol with nitrous acid, generated in situ from sodium nitrite (B80452) and an acid.

Experimental Protocol:

  • Dissolve 1-(aminomethyl)cyclobutane-1,3-diol (1.0 eq) in an aqueous solution of acetic acid at 0 °C.

  • To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction mixture is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude 3-hydroxycyclopentanone (B2513457) is purified by column chromatography.

Starting MaterialProductReagents and ConditionsYield (%)Reference
1-(Aminomethyl)cyclobutane-1,3-diol3-HydroxycyclopentanoneNaNO₂, AcOH, H₂O, 0 °C to rt65-80[6][7][8]

Section 2: Synthesis of a Bioactive Carbocyclic Nucleoside

This section describes the elaboration of the 3-hydroxycyclopentanone intermediate into a carbocyclic thymidine (B127349) analog, a representative bioactive cyclopentanoid.

Step 7: Elaboration to a Carbocyclic Thymidine Analog

The 3-hydroxycyclopentanone is converted to a carbocyclic thymidine analog through a series of standard transformations including reduction, activation of the hydroxyl group, and coupling with the nucleobase.

Experimental Protocol:

  • Reduction to Diol: The 3-hydroxycyclopentanone (1.0 eq) is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (1.5 eq) is added portion-wise. The reaction is stirred for 1 hour, then quenched with acetone (B3395972) and concentrated. The residue is taken up in ethyl acetate and washed with water. The organic layer is dried and concentrated to yield the crude cyclopentane-1,3-diol.

  • Mesylation: The crude diol (1.0 eq) is dissolved in anhydrous pyridine (B92270) and cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 2 hours. The mixture is then poured into ice-water and extracted with dichloromethane. The organic layer is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated.

  • Nucleobase Coupling: To a solution of the mesylated intermediate (1.0 eq) in DMF, add silylated thymine (B56734) (prepared by treating thymine with hexamethyldisilazane) (1.5 eq) and a non-nucleophilic base such as DBU (1.5 eq). The mixture is heated at 80-100 °C for 12-24 hours. The solvent is removed under vacuum, and the residue is purified by column chromatography to yield the carbocyclic thymidine analog.

Starting MaterialProductReagents and ConditionsYield (%) (3 steps)Reference
3-HydroxycyclopentanoneCarbocyclic Thymidine Analog1. NaBH₄; 2. MsCl, Py; 3. Silylated Thymine, DBU40-50[9][10][11]
Biological Activity

Carbocyclic thymidine analogs have been reported to exhibit antiviral activity, particularly against viruses such as HIV.[9][11] The synthesized compound can be subjected to antiviral screening assays to determine its efficacy.

CompoundVirusActivity (EC₅₀)Reference
Carbocyclic Thymidine AnalogsHIV-1Micromolar to sub-micromolar range[9][11]

Visualizations

Logical Relationships in the Synthetic Pathway

Synthetic_Pathway A This compound B Cyclobutane-1,3-diol A->B Hydrolysis C Mono-protected Diol B->C Protection D Protected Cyclobutanone C->D Oxidation E 1-Aminomethyl-cyclobutanol derivative D->E Cyanohydrin formation & Reduction F Cyclopentanone derivative E->F Tiffeneau-Demjanov Ring Expansion G Carbocyclic Nucleoside F->G Elaboration

Caption: Proposed synthetic route from this compound.

Experimental Workflow for Tiffeneau-Demjanov Ring Expansion

Tiffeneau_Demjanov_Workflow start Dissolve 1-(aminomethyl)cyclobutane-1,3-diol in aqueous acetic acid at 0 °C add_nitrite Add aqueous NaNO₂ dropwise (maintain 0-5 °C) start->add_nitrite stir_cold Stir at 0 °C for 1 hour add_nitrite->stir_cold warm_rt Warm to room temperature and stir for 2 hours stir_cold->warm_rt extract Extract with diethyl ether warm_rt->extract wash Wash with NaHCO₃ (aq) and brine extract->wash dry_concentrate Dry over Na₂SO₄ and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify

Caption: Workflow for the key ring expansion step.

Signaling Pathway Analogy: Prodrug Activation

While not a signaling pathway in the classical sense, the conversion of a nucleoside analog to its active triphosphate form within a cell follows a pathway-like logic.

Prodrug_Activation Nucleoside Carbocyclic Nucleoside Monophosphate Monophosphate Nucleoside->Monophosphate Cellular Kinase Diphosphate Diphosphate Monophosphate->Diphosphate Cellular Kinase Triphosphate Active Triphosphate Diphosphate->Triphosphate Cellular Kinase Target Viral Polymerase Triphosphate->Target Inhibition

Caption: Cellular activation of a carbocyclic nucleoside analog.

References

Application Notes & Protocols: 1,3-Dipolar Cycloaddition for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dipolar cycloaddition is a powerful and versatile class of pericyclic reactions used to synthesize five-membered heterocyclic compounds.[1][2][3] This reaction involves the combination of a 1,3-dipole (a three-atom, four-electron species with at least one heteroatom) and a dipolarophile (typically an alkene or alkyne) to form a stable five-membered ring.[1][2][4] First extensively studied by Rolf Huisgen, this reaction is often referred to as the Huisgen cycloaddition and is fundamental to modern organic and medicinal chemistry.[2]

The reaction proceeds through a concerted, stereospecific mechanism, making it highly valuable for creating complex molecules with defined stereochemistry.[1][2][3] Its high degree of atom economy and the ability to generate diverse heterocyclic scaffolds have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[4][5][6][7]

Key Applications
  • Drug Discovery and Medicinal Chemistry: Heterocyclic rings are core structures in a vast number of pharmaceuticals.[8][9] The 1,3-dipolar cycloaddition provides reliable access to important scaffolds such as triazoles, isoxazoles, pyrazoles, and pyrrolidines.[2][10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is widely used to generate libraries of 1,2,3-triazole-containing compounds for high-throughput screening.[6][8][11][12] These triazole rings can act as stable linkers or as bioisosteres for amide bonds, enhancing metabolic stability and binding affinity.[11][13]

  • Green Chemistry: Significant efforts have been made to develop environmentally benign protocols for 1,3-dipolar cycloadditions. These include the use of green solvents like water, ionic liquids (ILs), and deep eutectic solvents (DES), which can enhance reaction rates and selectivity.[5][8] Microwave-assisted synthesis and solvent-free reaction conditions have also been successfully employed to reduce reaction times and environmental impact.[8][14][15]

  • Bioconjugation: The CuAAC "click reaction" is highly effective for bioconjugation due to its high efficiency, selectivity, and biocompatibility.[4][11] It allows for the covalent linking of molecules to proteins, DNA, and other biological targets under mild, aqueous conditions, enabling advancements in drug delivery, diagnostics, and the study of biological processes.[4][13]

Reaction Mechanisms and Workflows

The mechanism of a 1,3-dipolar cycloaddition is a concerted pericyclic process involving a six-electron transition state.[2] The regioselectivity is governed by the electronic properties of the dipole and dipolarophile, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[1][2]

general_mechanism dipole 1,3-Dipole (HOMO) ts Concerted Transition State dipole->ts dipolarophile Dipolarophile (LUMO) dipolarophile->ts product Five-Membered Heterocycle ts->product Bond Formation

Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.

A prominent and highly utilized variant is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which proceeds through a specific catalytic cycle to yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.[9][16]

CuAAC_Cycle CuAAC Catalytic Cycle cluster_intermediates Intermediates cu_i Cu(I) acetylide Copper Acetylide cu_i->acetylide + Alkyne alkyne Terminal Alkyne azide (B81097) Organic Azide cu_triazolide Copper Triazolide product 1,2,3-Triazole product->cu_i Regenerates Catalyst acetylide->cu_triazolide + Azide (Cycloaddition) cu_triazolide->product Protonolysis

Caption: Catalytic cycle for the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

A typical experimental workflow for these reactions involves the setup of the reaction, monitoring its progress, followed by workup and purification to isolate the final heterocyclic product.

experimental_workflow start Start: Reagents & Solvent setup Combine Dipole, Dipolarophile, Catalyst (if needed) in Solvent start->setup reaction Stir at Defined Temperature/Time (Conventional or Microwave) setup->reaction monitoring Monitor Reaction (e.g., TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Quench Reaction & Perform Aqueous Workup monitoring->workup Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (e.g., Column Chromatography) extraction->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End: Pure Heterocycle characterization->end

Caption: A standard experimental workflow for synthesizing heterocyclic compounds.

Quantitative Data Summary

The efficiency of 1,3-dipolar cycloadditions can vary significantly based on the choice of reactants, catalyst, solvent, and reaction conditions. The following tables summarize quantitative data from various reported syntheses.

Table 1: Synthesis of Triazoles via Azide-Alkyne Cycloaddition

Entry Catalyst System Solvent Temp. (°C) Time Yield (%) Reference
1 CuSO₄ / Sodium Ascorbate (B8700270) t-BuOH/H₂O (1:1) RT 1 h 78-90 [17]
2 CuI [bmim][BF₄] RT - Quantitative [5]
3 Iron(III) Chloride Ionic Liquid - - - [5]
4 Copper Bromide - 0 20 h 91 [9]

| 5 | Copper Catalyst | tert-Butanol Peroxide | 80 | - | 86 |[9] |

Table 2: Synthesis of Isoxazoles/Isoxazolines

Entry Dipole Source Dipolarophile Conditions Time Yield (%) Reference
1 Aldoximes Dimethyl-2-methylene glutarate Microwave, DIAB - 70 [14]
2 N-methyl-α-chloro nitrone Ethyl acrylate Water - 91-97 [8][18]
3 α-nitroketones Alkenes p-TsOH, ACN, 80°C 22 h 66-90 [19]

| 4 | Aldoximes | Alkenes | Oxone, Aqueous | 3 h | - |[20] |

Table 3: Synthesis of Pyrazoles and Pyrrolidines

Entry Heterocycle Dipole Source Conditions Time Yield (%) Reference
1 Pyrazole Nitrile imines Et₃N - up to 95 [21]
2 Pyrazole Tosyl hydrazone K₂CO₃, Water - >80 [8][18][22]
3 Pyrazole Ethyl diazoacetate H₂O/TPGS-750-M 20 h High [23]
4 Spiro-pyrrolidine Isatin/Benzylamine TiO₂ nanoparticles, Water 30 min up to 90 [8][18][22]

| 5 | Dispiro-pyrrolothiazoles | Azomethine ylide | Deep Eutectic Solvent | - | 85-92 |[5] |

Experimental Protocols

Protocol 1: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC ("Click Chemistry")

Principle: This protocol describes the copper(I)-catalyzed reaction between a terminal alkyne and an organic azide to regioselectively form a 1,4-disubstituted 1,2,3-triazole. The active Cu(I) catalyst is generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate.[9][17]

Materials:

  • Organic Azide (1.0 mmol)

  • Terminal Alkyne (1.1 mmol)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium Ascorbate (0.10 mmol, 10 mol%)

  • tert-Butanol (t-BuOH) and Deionized Water (1:1 mixture)

  • Ethyl acetate (B1210297), Brine, Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 mmol) and terminal alkyne (1.1 mmol) in a 1:1 mixture of t-BuOH and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 mmol) in 1 mL of water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 mmol) in 1 mL of water.

  • Add the aqueous solution of CuSO₄·5H₂O to the reaction flask, followed by the dropwise addition of the sodium ascorbate solution. The solution may change color, indicating the formation of Cu(I).

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-12 hours), dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazolines

Principle: This protocol utilizes the in situ generation of a nitrile oxide from an aldoxime using an oxidant, followed by its 1,3-dipolar cycloaddition with an alkene dipolarophile under microwave irradiation to synthesize isoxazolines.[14] Microwave heating often accelerates the reaction, leading to shorter reaction times and improved yields.[8]

Materials:

  • Aldoxime (e.g., benzaldehyde (B42025) oxime) (1.0 mmol)

  • Alkene (e.g., dimethyl-2-methylene glutarate) (1.2 mmol)

  • Diacetoxyiodobenzene (DIAB) (1.1 mmol)

  • Solvent (e.g., Dichloromethane or Acetonitrile)

  • Microwave reactor vials

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the aldoxime (1.0 mmol), the alkene (1.2 mmol), and DIAB (1.1 mmol).

  • Add the appropriate solvent (5 mL) to the vial and seal it with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-100 °C) for a specified time (e.g., 10-30 minutes). Monitor the internal pressure to ensure it remains within safe limits.

  • After the reaction is complete, cool the vial to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazoline.

Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS to confirm its structure.

Protocol 3: Synthesis of 1,3,5-Trisubstituted Pyrazoles from Nitrile Imines

Principle: This method involves the in situ generation of a nitrile imine from a hydrazonoyl chloride in the presence of a base (triethylamine). The highly reactive nitrile imine then undergoes a [3+2] cycloaddition with a suitable dipolarophile to yield a substituted pyrazole.[21][24]

Materials:

  • Hydrazonoyl Chloride (1.0 mmol)

  • Dipolarophile (e.g., ninhydrin-derived Morita–Baylis–Hillman carbonate) (1.0 mmol)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • Solvent (e.g., Ethanol, Toluene, or Dichloromethane)

Procedure:

  • In a dry round-bottom flask, dissolve the hydrazonoyl chloride (1.0 mmol) and the dipolarophile (1.0 mmol) in the chosen solvent (10 mL).

  • Stir the mixture at room temperature.

  • Slowly add triethylamine (1.5 mmol) dropwise to the solution over 5 minutes. The triethylamine acts as a base to generate the nitrile imine in situ.

  • Continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) as required.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 2-24 hours).

  • Upon completion, filter the mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the resulting crude product by column chromatography on silica gel to obtain the pure 1,3,5-trisubstituted pyrazole.[21]

Characterization: The final product's structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Single-crystal X-ray diffraction can be used for unambiguous structure determination.[24][25]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1,3-dichlorocyclobutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, a compound that exists as cis and trans isomers.

Fractional Distillation Issues
IssuePossible Cause(s)Recommended Solution(s)
Poor Separation of cis and trans Isomers - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heating.- Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to 1-2 drops per second to allow for proper equilibrium between liquid and vapor phases.- Ensure consistent and even heating using a heating mantle with a stirrer and a sand or oil bath. Insulate the column with glass wool or aluminum foil.
Product Decomposition (Darkening of Distillation Pot) - Overheating.- Presence of acidic impurities catalyzing decomposition.- Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.- Before distillation, wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acids, followed by washing with brine and drying over an anhydrous salt like MgSO₄ or Na₂SO₄.
Bumping or Inconsistent Boiling - Lack of nucleation sites for smooth boiling.- Add boiling chips or a magnetic stir bar to the distillation flask.- For vacuum distillation, a fine capillary leak of an inert gas (e.g., nitrogen or argon) can promote smooth boiling.
Low Recovery of Purified Product - Significant holdup in the distillation column.- Collection of a large intermediate fraction containing both isomers.- Use a shorter fractionating column if the boiling point difference between impurities is large enough.- Optimize the distillation rate and heat input to minimize the intermediate fraction. Re-distillation of this fraction may be necessary.
Column Chromatography Issues
IssuePossible Cause(s)Recommended Solution(s)
Co-elution of Isomers or Impurities - Inappropriate solvent system.- Column overloading.- Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) to find the optimal eluent for separation. An Rf value of 0.2-0.3 for the desired product is often ideal.- Use a larger column or reduce the amount of crude material loaded onto the column.
Tailing of Peaks on Elution - Adsorption of the compound onto active sites of the silica (B1680970) gel.- Presence of polar impurities.- Deactivate the silica gel by adding a small amount of a polar modifier like triethylamine (B128534) (0.1-1%) to the eluent, especially if acidic impurities are suspected.- Pre-treat the crude product with an aqueous wash to remove highly polar impurities before chromatography.
Product Decomposition on the Column - this compound can be sensitive to the acidic nature of silica gel.- Consider using a less acidic stationary phase, such as neutral alumina.- Run the column quickly (flash chromatography) to minimize the residence time of the compound on the stationary phase.
Irregular Elution or Cracking of the Column Bed - Improperly packed column.- Use of a solvent system that is too polar initially.- Ensure the silica gel is packed uniformly as a slurry in the initial, non-polar eluent.- If using a gradient elution, increase the polarity of the solvent mixture gradually.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of cis- and trans-1,3-dichlorocyclobutane?

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route. If synthesized from 1,3-cyclobutanediol using a chlorinating agent like thionyl chloride or sulfuryl chloride, potential impurities include:

  • Unreacted 1,3-cyclobutanediol (a polar impurity).

  • Monochlorinated intermediates.

  • Byproducts from the chlorinating agent (e.g., sulfur-containing compounds).

  • Solvents used in the reaction and workup.

Q3: Which purification technique is better for crude this compound: fractional distillation or flash chromatography?

A3: The choice of purification technique depends on the nature of the impurities and the desired purity.

  • Fractional distillation is effective for separating the cis and trans isomers and for removing impurities with significantly different boiling points.[2]

  • Flash column chromatography is well-suited for removing non-volatile or highly polar impurities, such as unreacted starting materials or decomposition products.[3] For separating the cis and trans isomers, which are diastereomers with different physical properties, standard, non-chiral chromatography can be effective.[4]

Q4: How can I monitor the purity of the fractions during purification?

A4: The purity of fractions can be monitored by:

  • Gas Chromatography (GC): This is an excellent method for separating and quantifying the cis and trans isomers and other volatile impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of column chromatography and to identify fractions containing the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to determine the isomeric ratio and to identify any remaining impurities in the purified fractions.

Q5: Is this compound stable during storage?

A5: Halogenated alkanes can be sensitive to light and moisture over time, potentially leading to decomposition and the formation of acidic byproducts. It is recommended to store purified this compound in a tightly sealed container, protected from light, and in a cool, dry place. Storage under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability.

Experimental Protocols

Protocol 1: Purification by Vacuum Fractional Distillation

This protocol provides a general procedure for the purification of crude this compound.

1. Pre-treatment of Crude Product: a. Transfer the crude this compound to a separatory funnel. b. Wash the crude product with a 5% aqueous solution of sodium bicarbonate to neutralize any residual acid. c. Separate the organic layer and wash it with brine (saturated NaCl solution). d. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), and then filter to remove the drying agent.

2. Apparatus Setup: a. Assemble a vacuum fractional distillation apparatus with a Vigreux or packed column. b. Ensure all glassware is dry. c. Place the dried crude product and a magnetic stir bar or boiling chips into the round-bottom distillation flask.

3. Distillation Procedure: a. Begin stirring and apply a vacuum to the system. b. Gently heat the distillation flask using a heating mantle and a sand or oil bath. c. Collect a forerun fraction, which will contain any low-boiling impurities. d. Slowly increase the temperature and collect the fractions corresponding to the boiling points of the cis and trans isomers of this compound at the applied pressure. e. Collect the separated isomers in different receiving flasks. f. Monitor the purity of the collected fractions using GC analysis.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for removing polar or non-volatile impurities.

1. Preparation: a. Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent combinations (e.g., hexanes/ethyl acetate). The ideal system should provide good separation between the product and impurities, with an Rf value of approximately 0.2-0.3 for the this compound.

2. Column Packing: a. Pack a flash chromatography column with silica gel as a slurry in the least polar solvent of your chosen eluent system.

3. Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. b. Carefully load the sample onto the top of the silica gel column.

4. Elution and Fraction Collection: a. Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for effective separation. b. Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound pretreatment Aqueous Wash (NaHCO3, Brine) & Drying crude->pretreatment distillation Vacuum Fractional Distillation pretreatment->distillation For separation of volatile impurities & isomers chromatography Flash Column Chromatography pretreatment->chromatography For separation of non-volatile/polar impurities analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of crude this compound.

TroubleshootingDistillation start Distillation Issue Observed q1 Poor Isomer Separation? start->q1 s1 Increase column efficiency Decrease distillation rate q1->s1 Yes q2 Product Decomposition? q1->q2 No s1->q2 s2 Use vacuum distillation Neutralize crude product q2->s2 Yes q3 Bumping? q2->q3 No s2->q3 s3 Add boiling chips/stir bar q3->s3 Yes end Successful Purification q3->end No s3->end

Caption: Troubleshooting logic for fractional distillation issues.

References

Overcoming challenges in the synthesis of 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1,3-dichlorocyclobutane.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, presented in a question-and-answer format.

Q1: My reaction to convert 1,3-cyclobutanediol to this compound with thionyl chloride (SOCl₂) is sluggish or incomplete. What are the possible causes and solutions?

Possible Causes:

  • Reagent Purity: Thionyl chloride can decompose over time, leading to reduced reactivity. The presence of moisture in the diol or solvent will quench the thionyl chloride.

  • Insufficient Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Inadequate Mixing: Poor mixing can lead to localized depletion of reagents.

  • Catalyst Absence: While not always strictly necessary, a catalytic amount of a tertiary amine (e.g., pyridine) or dimethylformamide (DMF) can accelerate the reaction.

Troubleshooting Steps:

ParameterRecommended ActionExpected Outcome
Reagent Quality Use freshly distilled thionyl chloride. Ensure the 1,3-cyclobutanediol and solvent are anhydrous.Improved reaction rate and conversion.
Reaction Temperature Gradually increase the reaction temperature, monitoring for decomposition. A gentle reflux in a suitable solvent is often effective.Increased reaction kinetics.
Mixing Ensure vigorous stirring throughout the reaction.Homogeneous reaction mixture and improved reagent contact.
Catalyst Add a catalytic amount of pyridine (B92270) or DMF to the reaction mixture.Accelerated conversion of the diol to the dichloride.

Q2: I am observing a significant amount of side products in my reaction mixture. What are they and how can I minimize their formation?

Possible Side Products:

  • Cyclobutene (B1205218): Elimination of HCl from this compound can occur, especially at higher temperatures.

  • Polymeric materials: Acid-catalyzed polymerization of cyclobutene or other reactive intermediates can lead to the formation of insoluble tars.

  • Chlorosulfite esters: Incomplete reaction with thionyl chloride can leave chlorosulfite ester intermediates.

Minimization Strategies:

Side ProductMinimization Strategy
Cyclobutene Maintain a moderate reaction temperature. Use a non-basic workup to avoid base-induced elimination.
Polymeric materials Avoid excessively high temperatures and prolonged reaction times.
Chlorosulfite esters Ensure a slight excess of thionyl chloride is used and that the reaction goes to completion.

Q3: I am struggling to separate the cis and trans isomers of this compound. What is the best approach?

The separation of cis and trans-1,3-dichlorocyclobutane is a significant challenge due to their very similar physical properties, including boiling points.

  • Fractional Distillation: This method is generally ineffective for separating the isomers due to their close boiling points.

  • Column Chromatography: Separation on silica (B1680970) gel can be attempted, but achieving baseline separation is often difficult.

  • High-Resolution Gas Chromatography (GC): This is the most effective method for both analytical and preparative separation of the isomers. The choice of the GC column's stationary phase is critical for achieving good resolution. A polar stationary phase is often more effective.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Common precursors include 1,3-cyclobutanediol and cyclobutane-1,3-dicarboxylic acid. The diol can be converted to the dichloride using reagents like thionyl chloride or phosphorus pentachloride. The dicarboxylic acid can potentially be converted via a Hunsdiecker-type reaction, though this is a less common route.

Q2: How can I confirm the formation of this compound and distinguish between the cis and trans isomers?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing the isomers. The cis isomer, having a plane of symmetry, will exhibit a different number of signals and coupling patterns compared to the trans isomer.

  • Infrared (IR) Spectroscopy: The fingerprint region of the IR spectrum will show distinct absorption bands for each isomer.

  • Mass Spectrometry (MS): While both isomers will have the same molecular ion peak, the fragmentation patterns may show subtle differences. The isotopic pattern of the molecular ion will confirm the presence of two chlorine atoms.

Q3: What are the expected spectroscopic data for cis- and trans-1,3-dichlorocyclobutane?

Isomer¹H NMR¹³C NMR
cis-1,3-Dichlorocyclobutane Will show a more complex splitting pattern due to the different magnetic environments of the protons.Expected to show two signals due to symmetry.
trans-1,3-Dichlorocyclobutane Will likely show a simpler spectrum due to higher symmetry.Expected to show two signals due to symmetry.

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,3-Cyclobutanediol

Materials:

  • 1,3-Cyclobutanediol

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalyst)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-cyclobutanediol in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a slight excess of thionyl chloride to the stirred solution.

  • Add a catalytic amount of pyridine.

  • Allow the reaction to warm to room temperature and then reflux gently for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by high-resolution gas chromatography or careful fractional distillation if isomer separation is not critical.

Visualizations

experimental_workflow start Start: 1,3-Cyclobutanediol reagents Add SOCl₂ (Pyridine catalyst) start->reagents 1. reaction Reaction (Reflux in Ether) reagents->reaction 2. workup Aqueous Workup (NaHCO₃ wash) reaction->workup 3. drying Drying (MgSO₄) workup->drying 4. purification Purification (GC or Distillation) drying->purification 5. product Product: This compound (cis/trans mixture) purification->product 6.

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or Incomplete Reaction cause1 Impure Reagents? problem->cause1 cause2 Low Temperature? problem->cause2 cause3 No Catalyst? problem->cause3 solution1 Use fresh/distilled SOCl₂ Ensure dry starting materials cause1->solution1 solution2 Increase reaction temperature (gentle reflux) cause2->solution2 solution3 Add catalytic pyridine or DMF cause3->solution3

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dichlorocyclobutane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing nucleophilic substitution reactions involving 1,3-dichlorocyclobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stereochemical outcome (cis/trans selectivity) of nucleophilic substitutions on this compound?

A1: The stereochemical outcome of nucleophilic substitutions on this compound is primarily influenced by the reaction mechanism (SN1 vs. SN2), the nature of the nucleophile, the solvent, and the reaction temperature. The puckered conformation of the cyclobutane (B1203170) ring also plays a crucial role. In the trans isomer, the two chlorine atoms can occupy pseudo-axial and pseudo-equatorial positions, and the ring can undergo inversion. The relative stability of the resulting cis and trans products, influenced by steric and electronic factors, will ultimately determine the product ratio. For instance, bulky substituents generally favor the cis geometry to minimize 1,3-diaxial interactions, although exceptions exist.[1]

Q2: What are the common side reactions to be aware of during substitution reactions with this compound?

A2: Common side reactions include:

  • Elimination: Strong, sterically hindered bases can promote elimination reactions to form chlorocyclobutene derivatives.

  • Over-alkylation: With amine nucleophiles, multiple substitutions can occur, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Using a large excess of the amine can help to favor the formation of the primary amine.

  • Ring-opening: Under certain conditions, particularly with strong nucleophiles or at elevated temperatures, the strained cyclobutane ring can undergo cleavage.

  • Wurtz-type coupling: When using metallic sodium, an intramolecular Wurtz reaction can occur to form bicyclo[1.1.0]butane.[2][3]

Q3: How can I effectively separate the cis and trans isomers of the 1,3-disubstituted cyclobutane product?

A3: Separation of cis and trans isomers can often be achieved by standard laboratory techniques:

  • Column Chromatography: Silica (B1680970) gel chromatography is a common method for separating diastereomers. The choice of eluent is critical and may require optimization.

  • Recrystallization: If the products are crystalline solids, recrystallization can be a highly effective method for obtaining a pure isomer, as the two diastereomers may have different solubilities in a given solvent system.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, preparative HPLC can be employed to isolate pure isomers.[4]

Troubleshooting Guides

Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Reactivity of Nucleophile Increase reaction temperature. Use a stronger, less sterically hindered nucleophile if possible.
Poor Solubility of Reagents Select a solvent that dissolves all reactants. For ionic nucleophiles in organic solvents, consider using a phase-transfer catalyst.[4][5][6]
Decomposition of Starting Material or Product Run the reaction at a lower temperature. Monitor the reaction progress closely by TLC or GC-MS to avoid prolonged reaction times.[5][7]
Competing Elimination Reaction Use a less basic nucleophile. Employ milder reaction conditions (lower temperature, weaker base).
Steric Hindrance Use a smaller nucleophile. Increase the reaction temperature to overcome the activation energy barrier.
Poor Diastereoselectivity (Undesired cis/trans Ratio)
Potential Cause Troubleshooting Steps
Suboptimal Solvent Choice The polarity of the solvent can influence the transition state and thus the stereochemical outcome. Screen a range of solvents with varying polarities (e.g., polar aprotic like DMF, DMSO; polar protic like ethanol (B145695); nonpolar like toluene).
Reaction Temperature Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
Nature of the Nucleophile and Counter-ion The size and nature of the nucleophile and its counter-ion can influence the approach to the cyclobutane ring. Experiment with different salts of the nucleophile.
Equilibration of Products If the reaction is reversible under the reaction conditions, the observed ratio may reflect the thermodynamic equilibrium of the products. Consider quenching the reaction at an earlier time point to favor the kinetic product.

Experimental Protocols

Below are generalized protocols for key substitution reactions on this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for Amination

This protocol outlines the synthesis of 1,3-diaminocyclobutane derivatives.

Workflow Diagram:

Amination_Workflow Workflow for Amination of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Amine (excess) Solvent (e.g., EtOH, MeCN) mix Combine reagents Heat (e.g., 80-120 °C) reagents->mix monitor Monitor by TLC/GC-MS mix->monitor quench Cool & Quench (e.g., with water) monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography or recrystallization extract->purify

Caption: General workflow for the amination of this compound.

Methodology:

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

  • Add a large excess of the desired amine (e.g., 10-20 eq.).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between an aqueous basic solution (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1,3-diaminocyclobutane.

Protocol 2: General Procedure for Alkoxide Substitution

This protocol describes the synthesis of 1,3-dialkoxycyclobutane derivatives.

Logical Relationship Diagram:

Alkoxide_Logic Key Relationships in Alkoxide Substitution cluster_reactants Reactants cluster_conditions Conditions cluster_products Products DCCB This compound Dialkoxy 1,3-Dialkoxycyclobutane (cis/trans mixture) DCCB->Dialkoxy Alkoxide Sodium Alkoxide (e.g., NaOMe, NaOEt) Alkoxide->Dialkoxy Side_Products Elimination Products Alkoxide->Side_Products Solvent Solvent (e.g., corresponding alcohol, THF) Solvent->Dialkoxy Temp Temperature (e.g., RT to reflux) Temp->Dialkoxy Temp->Side_Products

Caption: Factors influencing the outcome of alkoxide substitution.

Methodology:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare the sodium alkoxide by adding sodium metal (2.2 eq.) to the corresponding anhydrous alcohol at 0 °C.

  • Once all the sodium has reacted, add this compound (1.0 eq.) dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully quench with water.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by distillation or silica gel column chromatography.

Protocol 3: General Procedure for Thiol Substitution

This protocol details the synthesis of 1,3-dithiocyclobutane derivatives.

Workflow Diagram:

Thiol_Workflow Workflow for Thiol Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound Thiol (2.2 eq.) Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, THF) thiolate Generate Thiolate (Thiol + Base) reagents->thiolate addition Add this compound thiolate->addition react Stir at RT to 60 °C addition->react monitor Monitor by TLC/GC-MS react->monitor quench Quench with water monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: General workflow for the substitution with thiols.

Methodology:

  • To a stirred solution of the thiol (2.2 eq.) in an anhydrous aprotic solvent such as DMF or THF, add a suitable base (e.g., sodium hydride, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Add this compound (1.0 eq.) to the thiolate solution.

  • Stir the reaction at room temperature or heat to 60 °C, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the nucleophilic substitution on this compound based on analogous reactions and general principles. Note: These values are illustrative and actual results may vary depending on the specific substrate and experimental setup.

Table 1: Amination Reactions

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)Typical Diastereomeric Ratio (cis:trans)
Ammonia (aq.)Ethanol100-12012-2440-60Mixture
BenzylamineAcetonitrile808-1650-70Mixture
PiperidineDMF60-806-1260-80Mixture

Table 2: Alkoxide and Thiol Reactions

NucleophileSolventTemperature (°C)Time (h)Typical Yield (%)Typical Diastereomeric Ratio (cis:trans)
Sodium MethoxideMethanolReflux4-850-75Mixture
Sodium EthoxideEthanolReflux6-1250-70Mixture
Sodium ThiophenoxideDMF25-502-670-90Mixture
Sodium Azide (with PTC)Toluene/Water80-1008-1660-80Mixture

For further assistance, please consult relevant literature or contact our technical support team.

References

Handling and storage safety precautions for 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for 1,3-Dichlorocyclobutane is limited. The following information is based on best practices for handling similar chlorinated hydrocarbons and data from analogous compounds such as 1,3-dichlorobutane (B52869) and 1,3-dichlorobenzene. Always consult your institution's safety officer and the most current safety data sheets (SDS) for any chemical before handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds, this compound is expected to be a flammable liquid and may cause irritation to the skin, eyes, and respiratory tract.[1] Ingestion may lead to gastrointestinal irritation.[1] Chronic exposure to analogous compounds has been linked to potential liver and kidney damage. It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

Q2: What personal protective equipment (PPE) is required when working with this compound?

A2: A comprehensive PPE protocol is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[3]

  • Body Protection: A flame-retardant lab coat and, for larger quantities, a chemical-resistant apron.[3]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[3] In case of emergencies or spills, an air-purifying respirator with organic vapor cartridges may be necessary.[3]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, or open flames.[1][2] It should be stored separately from incompatible materials like strong oxidizing agents.[1]

Q4: How should I dispose of waste this compound and contaminated materials?

A4: Waste this compound and any contaminated materials (e.g., gloves, absorbent pads) should be treated as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Troubleshooting Guides

Handling and Experimentation

Problem: I need to transfer this compound from a larger container to a smaller one. What precautions should I take?

Solution:

  • Work in a Fume Hood: Ensure the entire transfer process is conducted inside a certified chemical fume hood.[3]

  • Grounding: To prevent static discharge, which could ignite flammable vapors, ensure both containers are properly grounded and bonded.

  • Use Appropriate Tools: Use spark-proof tools for opening and closing containers.[1][2]

  • Personal Protective Equipment: Wear the recommended PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][3]

  • Spill Containment: Have a spill kit readily available in the immediate work area.

Quantitative Data Summary

Property1,3-Dichlorobutane1,3-Dichlorobenzene
Molecular Formula C₄H₈Cl₂C₆H₄Cl₂
Molecular Weight 127.01 g/mol 147.00 g/mol
Boiling Point 132 °C173 °C
Flash Point 30 °C (86 °F)[1][2]67 °C (152.6 °F)
Hazards Flammable liquid, Skin/eye/respiratory irritant[1]Combustible liquid, Skin/eye/respiratory irritant, Harmful if swallowed

Experimental Protocols

Protocol for a Minor Chemical Spill (<100 mL)
  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: If not already wearing it, put on your safety goggles, lab coat, and chemical-resistant gloves.

  • Contain the Spill: Use a chemical spill kit to absorb the material. Dike the spill with absorbent socks to prevent it from spreading.

  • Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite (B1170534) or sand.[4]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container using spark-proof tools.[1][2]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2]

Visual Guides

Spill_Response_Workflow Workflow for a Minor Chemical Spill spill Minor Spill Occurs (<100 mL) alert Alert Nearby Personnel spill->alert ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain the Spill with Absorbent Socks ppe->contain absorb Absorb with Inert Material (e.g., Vermiculite) contain->absorb collect Collect Waste into Hazardous Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for handling a minor chemical spill.

First_Aid_Decision_Tree First Aid Decision Tree for Exposure exposure Chemical Exposure Occurs eye_contact Eye Contact exposure->eye_contact Type of Exposure skin_contact Skin Contact exposure->skin_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion flush_eyes Flush Eyes for 15 min eye_contact->flush_eyes remove_clothing Remove Contaminated Clothing skin_contact->remove_clothing fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin Wash Skin for 15 min remove_clothing->wash_skin wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for first aid procedures following exposure.

References

Technical Support Center: Troubleshooting Low Yields in 1,3-Dichlorocyclobutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 1,3-dichlorocyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substrate for several key transformations in organic synthesis. The most common reactions include intramolecular reductive cyclization (Wurtz-type reaction) to form bicyclo[1.1.0]butane and nucleophilic substitution reactions to introduce a variety of functional groups at the 1 and 3 positions.

Q2: Why am I getting a low yield in my reaction to form bicyclo[1.1.0]butane?

A2: Low yields in the synthesis of bicyclo[1.1.0]butane from 1,3-dihalocyclobutanes are often attributed to incomplete reaction, side reactions, or issues with the purity of starting materials and reagents. The reaction is highly sensitive to reaction conditions, including the choice of metal and solvent.

Q3: I am attempting a double nucleophilic substitution on this compound with an amine and getting a complex mixture of products. What is happening?

A3: A common issue in the reaction of alkyl halides with amines is over-alkylation. The primary amine formed after the first substitution is still nucleophilic and can react with another molecule of this compound or the remaining chloro group on the same molecule, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts.[1][2][3] This results in a complex product mixture and a low yield of the desired 1,3-diaminocyclobutane.

Q4: Can this compound undergo elimination reactions?

A4: Yes, like other alkyl halides, this compound can undergo elimination reactions in the presence of a base to form cyclobutene (B1205218) derivatives. However, substitution reactions often compete with elimination, and the outcome depends on factors such as the strength and steric bulk of the base, the solvent, and the temperature.[4][5][6]

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular Reductive Cyclization to Bicyclo[1.1.0]butane

The intramolecular Wurtz-type reaction of 1,3-dihalocyclobutanes is a powerful method for synthesizing the highly strained bicyclo[1.1.0]butane system. However, achieving high yields requires careful control of reaction conditions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Reducing Agent (Sodium Metal) Ensure the sodium is freshly cut to remove any oxide layer before use. The metal should be finely dispersed in the refluxing solvent to maximize surface area.[7]
Presence of Moisture or Protic Solvents The Wurtz reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., dry nitrogen). The solvent (e.g., dioxane) must be anhydrous.[7][8][9]
Inefficient Reaction Setup The product, bicyclo[1.1.0]butane, is volatile. The reaction should be equipped with a condenser and cold traps (e.g., liquid nitrogen) to collect the product as it forms.[7]
Intermolecular Side Reactions Slow addition of the 1,3-dihalocyclobutane to the refluxing sodium dispersion can favor the intramolecular reaction over intermolecular coupling, which would lead to polymers or dimers.[10]
Choice of Halogen While this compound can be used, mixed dihalides like 1-bromo-3-chlorocyclobutane (B1620077) are often employed. The greater reactivity of the carbon-bromine bond can facilitate the initial reaction with sodium.[11][12]

Experimental Protocol: Synthesis of Bicyclo[1.1.0]butane from 1-Bromo-3-chlorocyclobutane [7]

A detailed protocol for the synthesis of bicyclo[1.1.0]butane with yields ranging from 78-94% has been reported in Organic Syntheses.

  • Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel. The condenser outlet is connected to two cold traps cooled with liquid nitrogen. The system is maintained under a dry nitrogen atmosphere.

  • Reagents:

    • Sodium metal (13.6 g, 0.591 g-atom)

    • 1-Bromo-3-chlorocyclobutane (20.0 g, 0.118 mole)

    • Anhydrous dioxane (170 ml)

  • Procedure:

    • Add 150 ml of anhydrous dioxane and the freshly cut sodium to the flask.

    • Heat the mixture to reflux and stir vigorously to disperse the molten sodium.

    • Dissolve the 1-bromo-3-chlorocyclobutane in 20 ml of anhydrous dioxane and add it dropwise to the refluxing mixture over 1 hour.

    • Continue refluxing for an additional 2 hours.

    • The volatile bicyclo[1.1.0]butane product is collected in the liquid nitrogen-cooled traps.

    • The product is then purified by vacuum transfer from the traps to a pre-weighed storage bulb.

Issue 2: Low Yield and Product Mixture in Nucleophilic Substitution with Amines

The synthesis of 1,3-diaminocyclobutane via nucleophilic substitution on this compound is prone to low yields due to the formation of multiple side products.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Over-alkylation The primary amine product is nucleophilic and can react further to form secondary and tertiary amines, as well as quaternary ammonium salts.[1][3] To minimize this, use a large excess of the amine nucleophile (e.g., ammonia (B1221849) or a primary amine). This increases the probability that the this compound will react with the intended nucleophile rather than the aminated product.[2][13]
Formation of Polymeric Byproducts Intermolecular reactions between partially substituted cyclobutane (B1203170) rings can lead to the formation of oligomers or polymers, reducing the yield of the desired monomeric product. Using dilute reaction conditions can help to favor intramolecular reactions or simple bimolecular substitutions.
Competition with Elimination Reactions Depending on the basicity of the amine and the reaction temperature, elimination reactions can compete with substitution, leading to the formation of chloro-cyclobutene or cyclobutadiene (B73232) (which would likely polymerize). Using a less basic amine or lower reaction temperatures can favor substitution.
Incomplete Reaction The C-Cl bond in cyclobutane is relatively unreactive. The reaction may require elevated temperatures and/or prolonged reaction times. Monitor the reaction progress by GC-MS or TLC to determine the optimal reaction time.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Bicyclo[1.1.0]butane via Reductive Dehalogenation

ReactantReducing AgentSolventReaction Time (hours)Temperature (°C)Reported Yield (%)Reference
1-Bromo-3-chlorocyclobutaneSodiumDioxane3Reflux78-94--INVALID-LINK--[7]
This compound PrecursorsKC8Not SpecifiedNot SpecifiedNot SpecifiedHigh--INVALID-LINK--[14]

Visualizations

Troubleshooting Workflow for Low Yield in Bicyclo[1.1.0]butane Synthesis

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_setup Setup Checks start Low Yield of Bicyclo[1.1.0]butane check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_setup Evaluate Experimental Setup start->check_setup na_purity Is Sodium Freshly Cut? check_reagents->na_purity solvent_dry Is Solvent Anhydrous? check_reagents->solvent_dry addition_rate Was Addition of Dihalide Slow? check_conditions->addition_rate reflux_time Was Reflux Time Sufficient? check_conditions->reflux_time inert_atm Inert Atmosphere Maintained? check_setup->inert_atm cold_trap Cold Traps Used and Effective? check_setup->cold_trap na_purity->solvent_dry Yes solution1 Use Freshly Cut Sodium na_purity->solution1 No solvent_dry->check_conditions Yes solution2 Dry Solvent Thoroughly solvent_dry->solution2 No end Re-run Experiment addition_rate->reflux_time Yes solution3 Slow Down Addition Rate addition_rate->solution3 No reflux_time->check_setup Yes solution4 Increase Reflux Time reflux_time->solution4 No inert_atm->cold_trap Yes solution5 Ensure System is Sealed and Purged inert_atm->solution5 No solution6 Use Liquid Nitrogen Cold Traps cold_trap->solution6 No

Caption: Troubleshooting workflow for low yield in Bicyclo[1.1.0]butane synthesis.

Reaction Pathways in Amination of this compound

G cluster_main Desired Pathway cluster_side Side Reactions (Over-alkylation) start This compound + NH3 step1 Mono-amination start->step1 side1 Secondary Amine Formation product1 3-Chlorocyclobutylamine step1->product1 step2 Di-amination product1->step2 product1->side1 + this compound product2 1,3-Diaminocyclobutane (Desired Product) step2->product2 side2 Tertiary Amine Formation side1->side2 side3 Quaternary Ammonium Salt Formation side2->side3

Caption: Competing reaction pathways in the amination of this compound.

References

Preventing byproduct formation in dichlorocyclobutane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dichlorocyclobutane Synthesis

Welcome to the technical support center for dichlorocyclobutane synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing dichlorocyclobutanes?

A1: The most common methods for synthesizing dichlorocyclobutanes involve the [2+2] cycloaddition of chloroethenes, such as vinyl chloride. These reactions can be initiated either thermally or photochemically. The specific isomer of dichlorocyclobutane obtained (e.g., 1,2- or 1,3-dichlorocyclobutane) depends on the starting materials and reaction conditions.

Q2: What are the most common byproducts in dichlorocyclobutane synthesis?

A2: The primary byproducts in dichlorocyclobutane synthesis via [2+2] cycloaddition of vinyl chloride are typically oligomers and polymers of the starting alkene. Other potential byproducts include constitutional isomers and diastereomers of the desired dichlorocyclobutane, as well as products from rearrangement or elimination reactions, especially at higher temperatures. For instance, thermal decomposition can lead to the formation of various chlorinated hydrocarbons.[1]

Q3: How does temperature affect byproduct formation?

A3: Temperature is a critical parameter. In thermal cycloadditions, higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and an increase in the formation of byproducts such as polymers and degradation products.[2][3] For photochemical reactions, the temperature can influence the stability of reactive intermediates.

Q4: What is the role of the solvent in controlling byproduct formation?

A4: The choice of solvent can significantly impact the outcome of the reaction by influencing the solubility of reactants, the stability of intermediates, and the rates of competing side reactions. A solvent that selectively promotes the desired cycloaddition over polymerization or other side reactions can lead to a significant reduction in byproducts.[4]

Q5: Can catalysts be used to improve the synthesis of dichlorocyclobutane?

A5: Yes, Lewis acids can be used to catalyze [2+2] cycloaddition reactions. They can enhance the reactivity of the dienophile and can influence the regioselectivity and stereoselectivity of the reaction, potentially leading to a higher yield of the desired isomer and fewer byproducts.[5]

Troubleshooting Guide

This guide addresses common issues encountered during dichlorocyclobutane synthesis and provides strategies for their resolution.

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of dichlorocyclobutane - Inefficient photochemical activation.- Reaction temperature is too low for thermal cycloaddition.- Impure starting materials.- Ensure the light source for photochemical reactions has the appropriate wavelength and intensity.- For thermal reactions, incrementally increase the temperature, monitoring for byproduct formation.- Purify the starting chloroethene before use.
High percentage of polymeric byproducts - High concentration of the starting alkene.- Inappropriate solvent choice.- Prolonged reaction time or excessive temperature.- Perform the reaction at a lower concentration of the starting alkene.- Screen different solvents to find one that disfavors polymerization.- Optimize the reaction time and temperature to maximize the yield of the desired product before significant polymerization occurs.
Formation of undesired dichlorocyclobutane isomers - Lack of regioselectivity or stereoselectivity in the cycloaddition.- Isomerization of the product under the reaction conditions.- Employ a suitable catalyst (e.g., a Lewis acid) to control the selectivity.- Optimize the reaction temperature and time to minimize post-reaction isomerization.
Complex mixture of unidentified byproducts - Degradation of starting materials or products at high temperatures.- Presence of oxygen or other reactive impurities.- Lower the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use purified and degassed solvents.

Quantitative Data on Byproduct Formation

The following table summarizes representative data on how reaction conditions can influence the yield of dichlorocyclobutane and the formation of byproducts in the dimerization of a generic chloroalkene.

Condition Temperature (°C) Solvent Dichlorocyclobutane Yield (%) Polymer Byproduct (%) Other Byproducts (%)
1180Toluene (B28343)652510
2220Toluene504010
3180Acetonitrile751510
4180Toluene (with Lewis Acid)85105

Note: This data is illustrative and actual results will vary depending on the specific reactants and experimental setup.

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition for 1,2-Dichlorocyclobutane Synthesis

This protocol describes a general procedure for the photochemical dimerization of vinyl chloride to yield 1,2-dichlorocyclobutane.

Materials:

Procedure:

  • Prepare a solution of vinyl chloride (e.g., 0.1 M) and acetone (e.g., 0.05 M) in anhydrous dichloromethane in a quartz reaction vessel.

  • Purge the solution with nitrogen gas for 30 minutes to remove any dissolved oxygen.

  • Seal the reaction vessel and place it in the photoreactor.

  • Irradiate the solution with the mercury lamp while maintaining a constant temperature (e.g., 20 °C) using a cooling system.

  • Monitor the reaction progress by periodically taking aliquots and analyzing them by GC-MS.

  • Once the desired conversion is reached, stop the irradiation.

  • Remove the solvent and photosensitizer under reduced pressure.

  • Purify the resulting dichlorocyclobutane isomers by fractional distillation or column chromatography.

Protocol 2: Thermal [2+2] Cycloaddition with Byproduct Minimization

This protocol outlines a thermal cycloaddition approach with an emphasis on minimizing polymerization.

Materials:

  • Vinyl chloride

  • Anhydrous toluene (solvent)

  • Hydroquinone (polymerization inhibitor)

Procedure:

  • In a high-pressure autoclave, combine a solution of vinyl chloride in anhydrous toluene with a small amount of hydroquinone.

  • Seal the autoclave and purge with nitrogen.

  • Heat the autoclave to the desired temperature (e.g., 180-200 °C) with constant stirring.

  • Maintain the reaction at this temperature for a set period, monitoring the internal pressure.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Vent any unreacted vinyl chloride safely.

  • Analyze the reaction mixture by GC-MS to determine the product distribution.

  • Purify the dichlorocyclobutane product by distillation.

Visualizations

Byproduct_Formation_Pathway A Vinyl Chloride B [2+2] Cycloaddition (Desired Pathway) A->B Heat or Light D Radical Polymerization (Side Reaction) A->D High Temp./Impurities C 1,2-Dichlorocyclobutane (cis and trans isomers) B->C F Thermal Degradation C->F Excessive Heat E Poly(vinyl chloride) (Byproduct) D->E G Other Chlorinated Hydrocarbons F->G

Caption: Byproduct formation pathways in dichlorocyclobutane synthesis.

Troubleshooting_Flowchart start Start Synthesis analyze Analyze Product Mixture (GC-MS) start->analyze check_yield Low Yield? check_byproducts High Byproducts? check_yield->check_byproducts No optimize_temp Adjust Temperature check_yield->optimize_temp Yes optimize_conc Lower Concentration check_byproducts->optimize_conc Yes (Polymer) add_inhibitor Add Inhibitor/ Use Inert Atmosphere check_byproducts->add_inhibitor Yes (Degradation) use_catalyst Consider Lewis Acid Catalyst check_byproducts->use_catalyst Yes (Isomers) success Successful Synthesis check_byproducts->success No optimize_temp->analyze optimize_conc->analyze add_inhibitor->analyze use_catalyst->analyze analyze->check_yield

Caption: Troubleshooting workflow for dichlorocyclobutane synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals engaged in the bulk production of 1,3-dichlorocyclobutane. It provides detailed experimental protocols, troubleshooting solutions, and answers to frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound? A1: A widely adopted, scalable two-step synthesis is the most common route. This process begins with the synthesis of the precursor, 1,3-cyclobutanediol, which is then converted to the final product through a dichlorination reaction.

Q2: How is the 1,3-cyclobutanediol precursor typically synthesized for bulk production? A2: The precursor, 1,3-cyclobutanediol, is typically produced by the catalytic hydrogenation of 1,3-cyclobutanedione. The synthesis of the dione (B5365651) itself can be achieved through the dimerization of ketene. A similar large-scale industrial synthesis for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) follows this exact pathway, starting from isobutyric anhydride (B1165640) to form the dione, which is then hydrogenated.[1][2]

Q3: Which chlorinating agents are recommended for converting 1,3-cyclobutanediol to this compound on a large scale? A3: For bulk synthesis, common and effective chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). Thionyl chloride is often preferred as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.

Q4: Will the synthesis produce a single isomer or a mixture of cis and trans isomers? A4: The synthesis will invariably produce a mixture of cis and trans isomers of this compound.[3][4] The final ratio of these isomers is dependent on the stereochemical mixture of the 1,3-cyclobutanediol precursor and the reaction conditions employed during the chlorination step.

Q5: What methods can be used to monitor the progress of the dichlorination reaction? A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for monitoring the reaction. It allows for the clear observation of the disappearance of the 1,3-cyclobutanediol starting material and the emergence of the this compound product peaks. For a quicker, qualitative assessment, Thin Layer Chromatography (TLC) can also be utilized.

Q6: What are the appropriate storage conditions for bulk quantities of this compound? A6: this compound should be stored in a cool, dry, and well-ventilated area within tightly sealed containers. It is a flammable liquid and must be kept away from sources of ignition such as heat, sparks, and open flames.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Cyclobutanediol via Catalytic Hydrogenation

This protocol is adapted from established industrial methods for the hydrogenation of cyclic 1,3-diones.[1]

Materials:

  • 1,3-Cyclobutanedione

  • Isopropanol (IPA) or similar alcohol solvent

  • 5% Ruthenium on Carbon (Ru/C) or Raney Nickel catalyst

  • Hydrogen (H₂) gas

  • High-pressure hydrogenation reactor (autoclave)

Procedure:

  • Charge a high-pressure autoclave with a 10-15 wt% solution of 1,3-cyclobutanedione in isopropanol.

  • Add the hydrogenation catalyst (e.g., 5% Ru/C) at a loading of 3-5 wt% relative to the 1,3-cyclobutanedione substrate.

  • Seal the reactor and purge it first with nitrogen and then with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 30-60 bar).

  • Begin vigorous agitation and heat the reaction mixture to the desired temperature (e.g., 100-150°C).

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the excess hydrogen pressure.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The resulting filtrate containing the 1,3-cyclobutanediol (as a mixture of cis and trans isomers) can be concentrated under reduced pressure or used directly in the next step.

Protocol 2: Dichlorination of 1,3-Cyclobutanediol with Thionyl Chloride

Materials:

Procedure:

  • In a suitable glass-lined reactor equipped with a reflux condenser, dropping funnel, and overhead stirrer, charge the solution of 1,3-cyclobutanediol in the chosen anhydrous solvent.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add thionyl chloride (approximately 2.2 equivalents) to the stirred solution via the dropping funnel, maintaining the internal temperature below 10°C. Note: The reaction is exothermic.

  • (Optional) If an acid scavenger is used, add pyridine (2.2 equivalents) to the diol solution before the addition of thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (40-50°C for DCM).

  • Monitor the reaction's progress by GC-MS until the starting diol is fully consumed.

  • Cool the mixture back to room temperature.

  • Carefully and slowly quench the reaction mixture by transferring it to a separate vessel containing a stirred mixture of ice and water.

  • Separate the organic layer. Extract the aqueous layer twice with the reaction solvent.

  • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound via fractional distillation under vacuum.

Data Presentation

Table 1: Typical Parameters for Hydrogenation of 1,3-Cyclobutanedione

ParameterValueNotes
Substrate Conc.10-15 wt% in IsopropanolHigher concentrations can affect efficiency.
Catalyst5% Ru/C or Raney NiRu/C often provides better selectivity.
Catalyst Loading3-5 wt%Higher loading may not improve yield significantly.
H₂ Pressure30-60 barHigher pressure increases reaction rate.
Temperature100-150 °CTemperature can influence the cis/trans ratio.
Typical Yield>80%Based on analogous industrial processes.[1][2]
cis:trans Diol RatioVariable (~4:1 to 1:1)Highly dependent on catalyst and conditions.

Table 2: Comparison of Common Chlorinating Agents

ReagentTypical ConditionsKey AdvantagesKey Disadvantages
Thionyl Chloride (SOCl₂)Reflux in DCM or TolueneGaseous byproducts (SO₂, HCl) are easily removed.Corrosive and moisture-sensitive.
Phosphorus Pentachloride (PCl₅)0°C to RefluxEffective for sterically hindered alcohols.Solid byproduct (POCl₃) requires careful separation.
Oxalyl ChlorideLow temp (-60 to 0°C)High reactivity, clean reaction.More expensive, generates CO and CO₂ gases.

Troubleshooting Guides

Issue 1: Incomplete Chlorination and Low Product Yield

  • Question: My GC-MS analysis shows significant amounts of unreacted 1,3-cyclobutanediol and 3-chlorocyclobutanol intermediate, resulting in a low yield. What went wrong?

  • Answer:

    • Insufficient Reagent: Ensure at least 2.2 equivalents of the chlorinating agent are used to account for both hydroxyl groups and potential degradation.

    • Reagent Quality: Thionyl chloride and other chlorinating agents readily hydrolyze. Use a fresh bottle or redistill the reagent before use.

    • Inadequate Reaction Time/Temperature: The conversion may be slow. Extend the reflux time and confirm by GC-MS that the starting material and intermediate are consumed before proceeding with the workup.

    • Product Volatility: this compound is volatile. Significant loss can occur during solvent removal. Use a well-chilled receiving flask during distillation and avoid using high vacuum at elevated temperatures.

Issue 2: Formation of Dark-Colored Byproducts

  • Question: The reaction mixture turned dark brown/black during heating, and the final product is discolored. What causes this and how can it be prevented?

  • Answer:

    • Acid-Catalyzed Decomposition: The HCl generated during the reaction can catalyze polymerization or decomposition, especially at elevated temperatures.

    • Solution 1: Maintain strict temperature control. Do not overheat the reaction mixture.

    • Solution 2: Add an acid scavenger like pyridine. Pyridine neutralizes the generated HCl, preventing it from causing side reactions. This often leads to a cleaner reaction profile.

    • Solution 3: Ensure the starting 1,3-cyclobutanediol is of high purity, as impurities can also promote decomposition.

Issue 3: Difficulty Separating cis and trans Isomers

  • Question: I need to isolate a single isomer of this compound, but my product is a mixture. How can I separate them on a large scale?

  • Answer:

    • Fractional Distillation: This is the most viable method for bulk separation. The boiling points of the cis and trans isomers are slightly different, and careful distillation with a high-efficiency packed column can enrich one isomer.

    • Chromatography: While effective for small-scale separation, preparative column chromatography is generally not cost-effective or practical for bulk production.[5]

    • Isomer Ratio Control: The most practical approach is to control the isomer ratio during the synthesis of the 1,3-cyclobutanediol precursor. Different hydrogenation catalysts and conditions can favor the formation of one diol isomer over the other, which then carries through to the final product.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis start 1,3-Cyclobutanedione reduction Catalytic Hydrogenation (Ru/C, H₂, IPA) start->reduction Step 1 diol 1,3-Cyclobutanediol (cis/trans Mixture) reduction->diol chlorination Dichlorination (SOCl₂) diol->chlorination Step 2 workup Aqueous Workup & Extraction chlorination->workup Step 3 purification Fractional Distillation workup->purification Step 4 end_product Pure this compound (cis/trans Isomers) purification->end_product

Caption: Scalable synthesis workflow for this compound production.

troubleshooting_guide cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions issue Observed Issue: Low Yield / Impurities check_reaction Incomplete Reaction? (Check GC-MS) issue->check_reaction check_reagents Reagent Quality? (Moisture, Degradation) issue->check_reagents check_conditions Harsh Conditions? (Overheating, Acid) issue->check_conditions optimize_reaction Optimize Reaction: • Extend Time • Increase Reagent Stoichiometry check_reaction->optimize_reaction use_fresh_reagents Use Fresh / Purified Reagents check_reagents->use_fresh_reagents refine_conditions Refine Conditions: • Strict Temp Control • Use Acid Scavenger check_conditions->refine_conditions improve_purification Improve Purification: • Efficient Fractional Distillation optimize_reaction->improve_purification use_fresh_reagents->optimize_reaction refine_conditions->improve_purification success success improve_purification->success High Purity Product

Caption: Logical troubleshooting workflow for synthesis-related issues.

References

Strategies for improving the regioselectivity of reactions with 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dichlorocyclobutane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on improving regioselectivity.

Troubleshooting Guides & FAQs

This section is designed to provide answers to specific issues you may encounter.

Elimination Reactions

Question: I am trying to perform an elimination reaction on this compound to synthesize 3-chlorocyclobutene, but I am getting a mixture of products. How can I improve the regioselectivity?

Answer:

The regioselectivity of elimination reactions with this compound is primarily influenced by the choice of base. The two possible products are 3-chlorocyclobutene and 1-chlorocyclobutene (B15490793). The formation of the more substituted alkene (1-chlorocyclobutene) is known as the Zaitsev product, while the formation of the less substituted alkene (3-chlorocyclobutene) is the Hofmann product.

  • To favor the Hofmann product (3-chlorocyclobutene): Use a sterically hindered (bulky) base. The bulkiness of the base makes it more difficult to access the more sterically hindered proton required for Zaitsev elimination.[1][2]

  • To favor the Zaitsev product (1-chlorocyclobutene): Use a small, strong base. This will favor the formation of the more thermodynamically stable, more substituted alkene.[1]

Troubleshooting Scenarios for Elimination Reactions:

Observed Issue Potential Cause Recommended Solution
Low yield of desired 3-chlorocyclobutene (Hofmann product). The base used is not sterically hindered enough.Switch to a bulkier base such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).
Formation of a significant amount of 1-chlorocyclobutene (Zaitsev product) when the Hofmann product is desired. The reaction temperature may be too high, favoring the thermodynamically more stable Zaitsev product.Perform the reaction at a lower temperature to favor the kinetically controlled Hofmann product.
Reaction is slow or does not go to completion with a bulky base. The bulky base may also be a poor nucleophile, leading to slow reaction rates.Increase the reaction time or consider a slightly less hindered but still bulky base. Ensure the solvent is appropriate (e.g., THF, t-butanol).

dot

Caption: Control of regioselectivity in the elimination of this compound.

Nucleophilic Substitution Reactions

Question: I am attempting a mono-substitution reaction on this compound with an amine nucleophile, but I am observing the formation of di-substituted products and low yields of the desired mono-substituted product. How can I control this?

Answer:

Controlling the degree of substitution in nucleophilic substitution reactions with this compound requires careful management of reaction conditions.

  • Stoichiometry: Use a molar ratio where this compound is in excess relative to the nucleophile. This statistically favors mono-substitution.

  • Reaction Temperature: Lowering the reaction temperature can help to slow down the rate of the second substitution reaction, allowing for the isolation of the mono-substituted product.

  • Nature of the Nucleophile: Highly reactive nucleophiles are more likely to lead to di-substitution. If possible, using a less reactive nucleophile or a protected form of the nucleophile can provide better control.

Troubleshooting Scenarios for Nucleophilic Substitution:

Observed Issue Potential Cause Recommended Solution
Predominance of di-substituted product. The nucleophile is too reactive or used in excess.Use this compound as the limiting reagent. Alternatively, add the nucleophile slowly to the reaction mixture to maintain a low concentration.
Low conversion to the mono-substituted product. Reaction conditions are too mild.Gradually increase the reaction temperature or reaction time. Consider using a more polar solvent to enhance the rate of SN2 reactions.
Formation of elimination byproducts. The nucleophile is also a strong base.Use a less basic nucleophile if possible. For example, when substituting with an alcohol, use the neutral alcohol rather than the corresponding alkoxide.

dot

Substitution_Control_Workflow Start Start: Mono-substitution of This compound Excess_Dichlorocyclobutane Use this compound in Excess Start->Excess_Dichlorocyclobutane Low_Temp Maintain Low Reaction Temperature Excess_Dichlorocyclobutane->Low_Temp Slow_Addition Slowly Add Nucleophile Low_Temp->Slow_Addition Monitor_Reaction Monitor Reaction Progress (e.g., GC-MS, TLC) Slow_Addition->Monitor_Reaction Quench Quench Reaction at Optimal Mono-substitution Monitor_Reaction->Quench End Isolate Mono-substituted Product Quench->End

Caption: Experimental workflow for controlling mono-substitution.

Experimental Protocols

Protocol 1: Regioselective Hofmann Elimination of this compound

This protocol is designed to favor the formation of 3-chlorocyclobutene.

Materials:

  • cis/trans-1,3-Dichlorocyclobutane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere.

  • Dissolve this compound (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF.

  • Cool the solution of this compound to 0 °C using an ice bath.

  • Slowly add the potassium tert-butoxide solution to the stirred solution of this compound over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS to observe the formation of 3-chlorocyclobutene and the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Mono-amination of this compound

This protocol aims to synthesize 3-chloro-N-substituted-cyclobutanamine.

Materials:

  • cis/trans-1,3-Dichlorocyclobutane

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (B128534) (Et3N) or another non-nucleophilic base

  • Acetonitrile (B52724) (CH3CN) or Dichloromethane (CH2Cl2)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (3.0 eq) in acetonitrile in a round-bottom flask under an inert atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the amine (1.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the formation of the mono-substituted product by LC-MS or GC-MS.

  • Once the desired conversion is achieved, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel to isolate the desired mono-aminated product.

Disclaimer: These protocols are intended as a general guide. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection and optimization in reactions involving 1,3-dichlorocyclobutane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during catalytic reactions with this compound, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Low or no yield is a common issue in palladium-catalyzed cross-coupling reactions with alkyl halides like this compound.[1] The reactivity of alkyl halides in these reactions is generally lower than that of aryl or vinyl halides.[2]

Potential CauseRecommended Solution
Inactive Catalyst Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate Ligand The choice of ligand is crucial for the stability and activity of the palladium catalyst. For alkyl halides, bulky, electron-rich phosphine (B1218219) ligands (e.g., t-Bu3P, SPhos, XPhos) are often effective.[3]
Poor Oxidative Addition Oxidative addition of the C-Cl bond to the palladium center can be the rate-limiting step.[4] Increasing the reaction temperature may improve the rate. The reactivity order for halogens is I > Br > Cl, making chlorides the least reactive.[5]
β-Hydride Elimination This is a common side reaction with alkyl halides that have β-hydrogens, leading to the formation of cyclobutene (B1205218) and other byproducts. Using bulky ligands can sometimes suppress this pathway.
Base Incompatibility The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[4][6] The choice of base (e.g., K3PO4, Cs2CO3, K2CO3) and solvent system should be optimized.
Substrate Purity Impurities in this compound or the coupling partner can poison the catalyst. Ensure all starting materials are of high purity.
Problem 2: Formation of Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Potential CauseRecommended Solution
Dehydrohalogenation The presence of a strong base can lead to the elimination of HCl from this compound, forming chlorocyclobutene. Use a weaker base or carefully control the reaction temperature.
Homocoupling Homocoupling of the organometallic reagent (in Suzuki or Stille reactions) can occur. This can sometimes be minimized by the slow addition of the reagent or by optimizing the catalyst and ligand.
Catalyst Decomposition At high temperatures, the palladium catalyst can decompose to form palladium black, which is inactive. Ensure the reaction temperature is not excessively high and that the ligand effectively stabilizes the catalyst.
Problem 3: Poor Stereoselectivity

Controlling the stereochemistry in reactions of cyclobutane (B1203170) derivatives is often challenging due to the puckered nature of the ring.

Potential CauseRecommended Solution
Reaction Mechanism SN2 reactions on cyclobutane systems can be sterically hindered. The reaction may proceed through an SN1-like mechanism, leading to a loss of stereoselectivity.
Catalyst/Ligand Control In asymmetric catalysis, the choice of a chiral ligand is paramount. The ligand can create a chiral pocket around the metal center, influencing the facial selectivity of the reaction.
Reaction Conditions Temperature and solvent can significantly impact the stereochemical outcome of a reaction. Lower temperatures often lead to higher stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for Suzuki-Miyaura coupling with this compound?

A1: For Suzuki-Miyaura coupling of alkyl halides, particularly less reactive chlorides, palladium catalysts with bulky and electron-rich phosphine ligands are generally preferred.[3][6] Catalyst systems like Pd(OAc)2 or Pd2(dba)3 with ligands such as tricyclohexylphosphine (B42057) (PCy3), tri-tert-butylphosphine (B79228) (P(t-Bu)3), or biaryl phosphines (e.g., SPhos, XPhos) have shown success in coupling unactivated alkyl halides.[6] The use of pre-formed palladium complexes with these ligands can also be effective.

Q2: What are the key parameters to optimize for a Heck reaction with this compound?

A2: For a successful Heck reaction, optimization of the base, solvent, and ligand is crucial. A variety of bases can be used, with organic bases like triethylamine (B128534) or inorganic bases such as potassium carbonate being common. The choice of solvent (e.g., DMF, NMP, dioxane) can influence the reaction rate and selectivity. As with other cross-coupling reactions of alkyl halides, bulky, electron-rich phosphine ligands are often necessary to promote efficient catalysis.[7]

Q3: Can Lewis acids be used to catalyze reactions with this compound?

A3: Yes, Lewis acids can catalyze nucleophilic substitution and ring-opening reactions of cyclobutanes.[8][9] For instance, a Lewis acid can activate the C-Cl bond, making the carbon atom more electrophilic and susceptible to attack by a nucleophile. The choice of Lewis acid (e.g., Sc(OTf)3, Bi(OTf)3) and reaction conditions will depend on the specific transformation.[8][9]

Q4: How can I minimize the dehydrohalogenation side reaction?

A4: Dehydrohalogenation is a base-mediated elimination reaction. To minimize this side reaction, you can:

  • Use a milder base (e.g., K2CO3 instead of a stronger base like NaOtBu).

  • Carefully control the reaction temperature; lower temperatures generally favor substitution over elimination.

  • Choose a solvent that disfavors elimination pathways.

Q5: What is a general starting point for developing a Suzuki coupling protocol for this compound?

A5: A good starting point would be to use a palladium precursor like Pd(OAc)2 (2-5 mol%) with a bulky phosphine ligand such as SPhos (4-10 mol%). A common base to try is K3PO4 (2-3 equivalents). A mixture of a polar aprotic solvent like dioxane and water is often effective. The reaction temperature would typically be in the range of 80-110 °C. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following tables provide illustrative data for catalyst performance in cross-coupling reactions. Note that these are generalized examples based on reactions with similar alkyl halides, as specific data for this compound is not extensively published.

Table 1: Illustrative Catalyst/Ligand Screening for Suzuki-Miyaura Coupling

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)2 (2)PPh3 (4)K2CO3 (2)Dioxane/H2O100<10
2Pd(OAc)2 (2)PCy3 (4)K3PO4 (3)Toluene (B28343)10045
3Pd2(dba)3 (1)P(t-Bu)3 (4)K3PO4 (3)Dioxane8065
4Pd(OAc)2 (2)SPhos (4)Cs2CO3 (2.5)Dioxane/H2O10078
5Pd(OAc)2 (2)XPhos (4)K3PO4 (3)Toluene/H2O11085

Table 2: Illustrative Solvent and Base Optimization for Heck Reaction

EntryLigandBase (equiv.)SolventTemp (°C)Selectivity (trans:cis)Yield (%)
1P(o-tol)3Et3N (1.5)DMF12095:555
2P(o-tol)3K2CO3 (2)NMP12098:268
3P(t-Bu)3Et3N (1.5)Dioxane100>99:175
4P(t-Bu)3K2CO3 (2)DMF12097:382
5NoneEt3N (1.5)DMF120-<5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general guideline and may require optimization for specific substrates.[10][11]

  • Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 mmol), palladium acetate (B1210297) (Pd(OAc)2; 0.02 mmol), and SPhos (0.04 mmol). Add potassium phosphate (B84403) (K3PO4; 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add this compound (1.0 mmol). Then, add degassed toluene (5 mL) and water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Heck Reaction of this compound with an Alkene

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), the alkene (1.2 mmol), palladium acetate (Pd(OAc)2; 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)3; 0.04 mmol).

  • Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF; 5 mL) and triethylamine (Et3N; 1.5 mmol).

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Coupling Partner) setup Combine Reagents under Inert Atmosphere prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd Source + Ligand) prep_catalyst->setup prep_base Prepare Base and Solvent prep_base->setup react Heat and Stir (Monitor Progress) setup->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for catalytic reactions.

suzuki_cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-X pd0->pd2_complex Oxidative Addition (R-X) pd2_trans R-Pd(II)L2-R' pd2_complex->pd2_trans Transmetalation (R'-M + Base) pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,3-Dichlorocyclobutane and 1,2-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1,3-dichlorocyclobutane and 1,2-dichlorocyclobutane (B99947), focusing on substitution and elimination reactions. The reactivity of these compounds is significantly influenced by the substitution pattern of the chlorine atoms on the cyclobutane (B1203170) ring, affecting reaction rates and product distributions. This analysis is based on established principles of organic reaction mechanisms and stereochemistry, drawing parallels from studies on analogous cyclic systems.

Executive Summary

The positional isomerism of chlorine atoms in 1,3- and 1,2-dichlorocyclobutane dictates their reactivity profiles, particularly in elimination and substitution reactions. Due to the puckered nature of the cyclobutane ring, the ability of the C-Cl bond and adjacent C-H bonds to achieve the required stereochemical alignment for various transition states is a key determinant of reaction pathways and rates.

1,2-Dichlorocyclobutane isomers are primed for E2 elimination reactions, especially the trans-isomer, which can more readily adopt an anti-periplanar conformation between a chlorine atom and a β-hydrogen. This leads to a faster elimination rate compared to the cis-isomer.

This compound isomers are less likely to undergo facile E2 elimination due to the absence of β-hydrogens on the carbon atoms bearing the other chlorine. Their reactivity is more likely to be dominated by substitution reactions or elimination under more forcing conditions, potentially leading to different products.

Structural and Stereochemical Considerations

Both 1,2- and this compound exist as cis and trans stereoisomers. The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering has significant implications for the spatial arrangement of the chlorine atoms and adjacent hydrogens, which in turn affects their reactivity.

CompoundIsomersChiralityKey Stereochemical Features
1,2-Dichlorocyclobutane cis, transcis is a meso compound. trans exists as a pair of enantiomers.Chlorine atoms are on adjacent carbons. The dihedral angle between C-H and C-Cl bonds is crucial for E2 reactions.
This compound cis, transcis is a meso compound. trans can exist in rapidly interconverting chiral conformations that may average to an achiral molecule at room temperature.[1]Chlorine atoms are on opposite carbons. Direct 1,2-elimination is not possible from one chlorine to the other.

Comparative Reactivity in Elimination Reactions

Elimination reactions, particularly the bimolecular (E2) mechanism, are highly sensitive to the stereochemical relationship between the leaving group and a proton on an adjacent carbon. The ideal geometry for an E2 reaction is an anti-periplanar arrangement, where the hydrogen and the leaving group have a dihedral angle of 180°.

1,2-Dichlorocyclobutane

The reactivity of 1,2-dichlorocyclobutane in E2 reactions is expected to be highly dependent on the stereoisomer.

  • trans-1,2-Dichlorocyclobutane: This isomer can readily adopt a conformation where a chlorine atom and a hydrogen on an adjacent carbon are in a pseudo-axial, anti-periplanar arrangement. This alignment facilitates a rapid E2 elimination in the presence of a strong, non-hindered base to yield 3-chlorocyclobutene.

  • cis-1,2-Dichlorocyclobutane: In the cis-isomer, achieving an anti-periplanar arrangement between a chlorine and a β-hydrogen is more difficult without introducing significant ring strain. Therefore, E2 elimination is expected to be considerably slower than for the trans-isomer.

This difference in reactivity based on stereochemistry is a well-established principle in cyclic systems. For instance, a similar trend is observed in the E2 elimination reactions of cis- and trans-1,2-dichlorocyclopentane, where the trans-isomer reacts significantly faster.

This compound

In this compound, the chlorine atoms are not on adjacent carbons. Therefore, a direct E2 elimination involving both chlorine atoms in a concerted step is not possible. Elimination reactions would require the removal of a proton from a carbon adjacent to one of the chlorine atoms.

The rate and products of elimination for this compound isomers would depend on the ability to achieve an anti-periplanar arrangement between a chlorine and a β-hydrogen on the C2 or C4 position. The potential product of a single elimination would be 1-chlorocyclobutene (B15490793) or 3-chlorocyclobutene, depending on the base and reaction conditions. Further elimination to form cyclobutadiene (B73232) is highly unlikely under standard conditions due to the extreme ring strain and anti-aromaticity of the product.

Comparative Reactivity in Substitution Reactions

Nucleophilic substitution reactions (SN1 and SN2) are also influenced by the structure of the dichlorocyclobutanes.

SN2 Reactions

The SN2 mechanism involves a backside attack by the nucleophile. The puckered nature of the cyclobutane ring can create steric hindrance, affecting the rate of SN2 reactions. For both 1,2- and this compound, the accessibility of the σ* orbital of the C-Cl bond to the incoming nucleophile will be a determining factor. It is expected that the less sterically hindered isomer in each pair would react faster.

SN1 Reactions

The SN1 mechanism proceeds through a carbocation intermediate. The stability of this carbocation is key to the reaction rate. For both 1,2- and this compound, the formation of a secondary carbocation is possible. The rate of solvolysis, a common SN1 reaction, would depend on the stability of this intermediate and the ability of the solvent to stabilize it. The inductive effect of the second chlorine atom would likely destabilize the carbocation, making SN1 reactions relatively slow for both isomers compared to a monochlorinated cyclobutane.

Experimental Protocols

Protocol for Comparative E2 Elimination Rate Study

Objective: To compare the relative rates of E2 elimination of cis- and trans-1,2-dichlorocyclobutane and this compound isomers.

Materials:

  • cis- and trans-1,2-Dichlorocyclobutane

  • cis- and trans-1,3-Dichlorocyclobutane

  • Sodium ethoxide in ethanol (B145695) (strong, non-hindered base)

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Thermostatted reaction vessel

Procedure:

  • Prepare standardized solutions of each dichlorocyclobutane isomer and sodium ethoxide in ethanol.

  • In a thermostatted reaction vessel at a constant temperature (e.g., 50 °C), mix the dichlorocyclobutane solution with the sodium ethoxide solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by neutralizing the base with a weak acid.

  • Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analyze the extracted samples by GC-MS to determine the concentration of the remaining reactant and the formation of elimination products over time.

  • Plot the concentration of the reactant versus time to determine the reaction rate. The rate constants can be calculated by fitting the data to the appropriate rate law.

Protocol for Comparative Solvolysis (SN1) Rate Study

Objective: To compare the relative rates of solvolysis of 1,2- and this compound isomers.

Materials:

  • cis- and trans-1,2-Dichlorocyclobutane

  • cis- and trans-1,3-Dichlorocyclobutane

  • Aqueous ethanol (e.g., 80% ethanol, 20% water)

  • pH indicator (e.g., bromothymol blue)

  • Titrator or pH meter

Procedure:

  • Dissolve a known amount of each dichlorocyclobutane isomer in separate flasks containing the aqueous ethanol solvent.

  • The solvolysis reaction will produce HCl, causing a decrease in the pH of the solution.

  • Monitor the progress of the reaction by measuring the change in pH over time using a pH meter or by titrating the generated HCl with a standardized solution of a weak base (e.g., sodium bicarbonate) at regular intervals.

  • The rate of the reaction can be determined from the rate of acid production.

  • Plot the concentration of HCl produced versus time to determine the initial reaction rate. The relative rates of solvolysis for the different isomers can then be compared.

Visualizing Reaction Pathways

The logical flow of predicting reactivity based on stereochemistry can be visualized.

G Logical Workflow for Reactivity Comparison cluster_isomers Isomers cluster_reactions Reaction Types cluster_factors Controlling Factors cluster_prediction Predicted Reactivity 1,2-Dichlorocyclobutane 1,2-Dichlorocyclobutane Elimination (E2) Elimination (E2) 1,2-Dichlorocyclobutane->Elimination (E2) This compound This compound Substitution (SN1/SN2) Substitution (SN1/SN2) This compound->Substitution (SN1/SN2) Stereochemistry Stereochemistry Elimination (E2)->Stereochemistry Carbocation Stability Carbocation Stability Substitution (SN1/SN2)->Carbocation Stability Steric Hindrance Steric Hindrance Substitution (SN1/SN2)->Steric Hindrance 1,2-trans > 1,2-cis (E2) 1,2-trans > 1,2-cis (E2) Stereochemistry->1,2-trans > 1,2-cis (E2) Substitution may dominate for 1,3 Substitution may dominate for 1,3 Carbocation Stability->Substitution may dominate for 1,3 Steric Hindrance->Substitution may dominate for 1,3 E2_Mechanism E2 Elimination of trans-1,2-Dichlorocyclobutane reactant trans-1,2-Dichlorocyclobutane product 3-Chlorocyclobutene reactant->product E2 base Base (B:) byproducts + HB + Cl-

References

Spectroscopic Standoff: A Comparative Analysis of Cis- and Trans-1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereoisomerism, the distinct spatial arrangement of atoms imparts unique physical and chemical properties to molecules. This guide provides a detailed spectroscopic comparison of cis- and trans-1,3-dichlorocyclobutane, two isomers that, despite sharing the same molecular formula and connectivity, exhibit distinguishable spectral fingerprints. This analysis is crucial for researchers in synthetic chemistry, materials science, and drug development for the unambiguous identification and characterization of these compounds.

The key to differentiating these isomers lies in their molecular symmetry. The cis isomer possesses a plane of symmetry (C_s point group), rendering certain protons and carbon atoms chemically equivalent.[1] In contrast, the trans isomer, in its puckered conformation, lacks this plane of symmetry, leading to a greater number of unique chemical environments for its constituent atoms.[2][3][4] These differences in symmetry are directly reflected in their Nuclear Magnetic Resonance (NMR) spectra. While Infrared (IR) spectroscopy and Mass Spectrometry (MS) also provide valuable data, NMR spectroscopy often offers the most definitive distinction.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for cis- and trans-1,3-dichlorocyclobutane based on established principles of spectroscopy and data from analogous compounds, in the absence of readily available experimental spectra for these specific molecules.

Table 1: ¹H NMR Spectral Data

IsomerPredicted Number of SignalsPredicted Chemical Shift (δ) Range (ppm)Predicted Multiplicity
cis-1,3-Dichlorocyclobutane2~ 4.0 - 4.5 (CHCl) ~ 2.5 - 3.0 (CH₂)Multiplet Multiplet
trans-1,3-Dichlorocyclobutane3~ 4.2 - 4.7 (CHCl) ~ 2.8 - 3.3 (CH₂ - axial) ~ 2.2 - 2.7 (CH₂ - equatorial)Multiplet Multiplet Multiplet

Table 2: ¹³C NMR Spectral Data

IsomerPredicted Number of SignalsPredicted Chemical Shift (δ) Range (ppm)
cis-1,3-Dichlorocyclobutane2~ 55 - 65 (CHCl) ~ 30 - 40 (CH₂)
trans-1,3-Dichlorocyclobutane2~ 58 - 68 (CHCl) ~ 35 - 45 (CH₂)

Table 3: Infrared (IR) Spectroscopy Data

IsomerPredicted Absorption Range (cm⁻¹)Assignment
cis-1,3-Dichlorocyclobutane2900 - 3000 1400 - 1500 650 - 800C-H stretch CH₂ scissoring C-Cl stretch
trans-1,3-Dichlorocyclobutane2900 - 3000 1400 - 1500 650 - 800C-H stretch CH₂ scissoring C-Cl stretch

Table 4: Mass Spectrometry (MS) Data

IsomerMolecular Ion (M⁺) m/zKey Fragmentation Peaks (m/z)
cis-1,3-Dichlorocyclobutane124, 126, 128 (isotope pattern)89, 91 (M-Cl)⁺ 54 (M-2Cl)⁺
trans-1,3-Dichlorocyclobutane124, 126, 128 (isotope pattern)89, 91 (M-Cl)⁺ 54 (M-2Cl)⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid organic compounds like the 1,3-dichlorocyclobutanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified isomer (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired on the same spectrometer using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-100 ppm) is used, and a significantly larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ether) is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: The resulting positively charged fragments and the molecular ion are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Isomer Differentiation

The following diagram illustrates the logical workflow for distinguishing between cis- and trans-1,3-dichlorocyclobutane using the discussed spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 NMR Analysis cluster_2 IR & MS Analysis start Unknown 1,3-Dichlorocyclobutane Isomer nmr 1H NMR Spectroscopy start->nmr c13_nmr 13C NMR Spectroscopy start->c13_nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr_signals Analyze Number of Signals nmr->nmr_signals c13_nmr->nmr_signals ir_ms_analysis Compare Fingerprint Region (IR) & Fragmentation (MS) ir->ir_ms_analysis ms->ir_ms_analysis cis_isomer Identified as cis-Isomer (Fewer NMR Signals) nmr_signals->cis_isomer Fewer Signals trans_isomer Identified as trans-Isomer (More NMR Signals) nmr_signals->trans_isomer More Signals supplementary_data Supplementary Confirmation ir_ms_analysis->supplementary_data cis_isomer->supplementary_data trans_isomer->supplementary_data

Caption: Workflow for Spectroscopic Differentiation.

References

Unveiling the Conformations of 1,3-Dichlorocyclobutane: A Comparative Guide to Theoretical Models and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular conformation is paramount. In this guide, we delve into the conformational landscape of 1,3-dichlorocyclobutane, presenting a critical comparison of theoretical models against experimental data. This analysis serves as a crucial resource for validating computational methods and understanding the structural nuances of this halogenated cycloalkane.

The puckered nature of the cyclobutane (B1203170) ring in this compound gives rise to distinct conformational isomers for both the cis and trans configurations. Theoretical models, primarily based on quantum mechanical calculations, predict the geometries and relative energies of these conformers. However, the ultimate validation of these theoretical predictions rests on experimental data obtained from techniques such as gas-phase electron diffraction (GED), vibrational spectroscopy (Infrared and Raman), and nuclear magnetic resonance (NMR) spectroscopy.

Conformational Isomers and Their Interconversion

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. For 1,3-disubstituted cyclobutanes, this leads to different possible arrangements of the substituents.

In the case of trans-1,3-dichlorocyclobutane, the two chlorine atoms can exist in either axial-equatorial (a,e) or equatorial-axial (e,a) positions. These two conformers are enantiomeric and rapidly interconvert at room temperature through a process of ring inversion.[1][2] This rapid flipping has significant implications for the molecule's observable properties, such as its dipole moment. While each individual puckered conformer possesses a dipole moment, the rapid interconversion between the two mirror-image forms leads to an average dipole moment of zero at room temperature.[1][2]

For cis-1,3-dichlorocyclobutane, the two chlorine atoms are on the same side of the ring, leading to diaxial (a,a) or diequatorial (e,e) conformers. These conformers are diastereomers and are not energetically equivalent.

G cluster_trans trans-1,3-Dichlorocyclobutane cluster_cis cis-1,3-Dichlorocyclobutane trans_ae axial-equatorial (a,e) trans_ea equatorial-axial (e,a) trans_ae->trans_ea Ring Inversion cis_aa diaxial (a,a) cis_ee diequatorial (e,e) cis_aa->cis_ee Conformational Equilibrium

Figure 1. Conformational equilibria in trans- and cis-1,3-Dichlorocyclobutane.

Experimental Validation of Theoretical Geometries

A thorough validation would involve comparing key geometrical parameters obtained from experimental techniques with those predicted by various levels of theory (e.g., Hartree-Fock, Density Functional Theory with different functionals and basis sets).

Table 1: Hypothetical Comparison of Experimental and Theoretical Geometrical Parameters for a Puckered Conformer of this compound

ParameterExperimental (GED)Theoretical (B3LYP/6-31G*)Theoretical (MP2/cc-pVTZ)
C-C Bond Length (Å)Data not availableValueValue
C-Cl Bond Length (Å)Data not availableValueValue
C-C-C Bond Angle (°)Data not availableValueValue
Dihedral Angle (°)Data not availableValueValue

Note: The table above is a template illustrating how data would be presented. Specific experimental and a broad range of theoretical values for this compound are not currently available in the public literature.

Experimental Protocols

A complete comparative guide would necessitate detailed experimental protocols. Below are generalized methodologies for the key experimental techniques.

Gas-Phase Electron Diffraction (GED): GED is a powerful technique for determining the gas-phase structure of molecules. A beam of high-energy electrons is scattered by the gaseous sample, and the resulting diffraction pattern is analyzed to determine the equilibrium geometry of the molecule, including bond lengths, bond angles, and dihedral angles. For a mixture of conformers, the experimental data is fitted to a model that includes the geometries and relative populations of each conformer.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectra provide information about the vibrational modes of a molecule. The number, frequencies, and intensities of the observed bands are characteristic of the molecule's structure and symmetry. By comparing the experimental vibrational spectra with the frequencies and intensities predicted by theoretical calculations for each conformer, it is possible to identify the conformers present in the sample and to validate the accuracy of the theoretical models.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide information about the chemical environment of the different nuclei. The number of signals, their chemical shifts, and the coupling constants are sensitive to the molecular geometry and conformational dynamics. For example, the rapid ring inversion of the trans isomer at room temperature would lead to an averaged NMR spectrum.

G cluster_exp Experimental Analysis cluster_theo Theoretical Modeling cluster_comp Comparative Validation GED Gas-Phase Electron Diffraction (GED) Comparison Comparison of Geometries, Energies, and Spectra GED->Comparison VibSpec Vibrational Spectroscopy (IR, Raman) VibSpec->Comparison NMR NMR Spectroscopy NMR->Comparison ab_initio Ab initio Calculations (e.g., MP2) ab_initio->Comparison dft Density Functional Theory (DFT) dft->Comparison

Figure 2. Workflow for the experimental validation of theoretical models.

Conclusion

The conformational analysis of this compound highlights the intricate interplay between ring strain and substituent effects. While theoretical models provide valuable predictions of the conformational landscape, their validation through rigorous experimental investigation is essential. The rapid ring inversion of trans-1,3-dichlorocyclobutane serves as a clear example of how dynamic processes influence observable molecular properties. Further studies providing detailed experimental data from techniques like gas-phase electron diffraction and comprehensive vibrational and NMR spectroscopy, coupled with a range of theoretical calculations, are needed to provide a complete and validated picture of the conformational preferences of this molecule. Such data would be invaluable for benchmarking computational methods and for applications in fields where precise molecular structure is critical.

References

Stability of 1,3-Dichlorocyclobutane: A Comparative Analysis with Other Dichlorocycloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of cyclic compounds is a critical factor in medicinal chemistry and materials science, influencing molecular conformation, reactivity, and ultimately, biological activity or material properties. This guide provides a comparative analysis of the stability of 1,3-dichlorocyclobutane relative to other dichlorocycloalkanes, supported by available experimental data and theoretical principles. Understanding these stability relationships is crucial for the rational design of novel molecules with desired three-dimensional structures and reactivity profiles.

Comparative Stability: A Data-Driven Overview

The stability of cycloalkanes and their derivatives is primarily determined by ring strain, which arises from bond angle distortion (angle strain), eclipsing interactions between adjacent atoms (torsional strain), and steric hindrance between non-bonded atoms (steric or van der Waals strain)[1][2]. In substituted cycloalkanes, the nature and position of the substituents introduce additional steric and electronic effects that further influence stability.

CompoundRing SizeIsomerStandard Enthalpy of Formation (ΔHf°) (gas, kJ/mol)Strain Energy (kJ/mol)Key Stability Factors
Dichlorocyclopropane3VariousData not readily availableHighHigh angle strain (C-C-C angle ~60° vs. ideal 109.5°), significant torsional strain.[1]
This compound 4 cis/transNot experimentally determined HighSignificant angle strain (C-C-C angle ~88°), torsional strain. Puckered conformation alleviates some torsional strain.[5]
Dichlorocyclopentane51,1- / 1,2-Data not readily availableModerateLower angle strain than cyclobutane (B1203170). Adopts a non-planar "envelope" or "twist" conformation to minimize torsional strain.
Dichlorocyclohexane6Various-164.67 (trans-1,4-dichloro)LowEssentially strain-free due to the adoption of a stable chair conformation where all bond angles are close to tetrahedral and torsional strain is minimized. Substituents prefer the equatorial position to minimize steric interactions.

Note: The lack of a precise experimental value for the heat of formation of this compound in the literature necessitates a qualitative comparison based on the known principles of ring strain. Cyclobutane itself possesses significant ring strain (approximately 110 kJ/mol), which is only slightly less than that of cyclopropane (B1198618) (approximately 115 kJ/mol). The introduction of chlorine atoms is expected to further influence the stability through steric and electronic effects.

Factors Influencing the Stability of Dichlorocycloalkanes

The stability of dichlorocycloalkanes is a multifactorial property. The following diagram illustrates the key contributing factors.

G Factors Influencing Dichlorocycloalkane Stability Stability Overall Stability RingStrain Ring Strain Stability->RingStrain inversely proportional SubstituentEffects Substituent Effects Stability->SubstituentEffects influenced by AngleStrain Angle Strain (Deviation from 109.5°) RingStrain->AngleStrain TorsionalStrain Torsional Strain (Eclipsing Interactions) RingStrain->TorsionalStrain StericStrain Steric Strain (Transannular/1,3-Diaxial) RingStrain->StericStrain SubstituentEffects->StericStrain contributes to GaucheInteractions Gauche Interactions SubstituentEffects->GaucheInteractions DipoleInteractions Dipole-Dipole Interactions SubstituentEffects->DipoleInteractions

Caption: Logical relationship of factors determining dichlorocycloalkane stability.

Experimental Protocols for Stability Determination

The determination of the thermodynamic stability of dichlorocycloalkanes relies on a combination of experimental and computational methods.

Combustion Calorimetry

This is a primary experimental technique for determining the enthalpy of formation of organic compounds, including halogenated hydrocarbons.

Methodology: A precisely weighed sample of the dichlorocycloalkane is placed in a platinum crucible within a high-pressure vessel known as a "bomb." The bomb is filled with a known excess of pure oxygen. The sample is ignited electrically, and the complete combustion reaction occurs. The heat released by the combustion is absorbed by a surrounding water bath of known volume, and the temperature change of the water is measured with high precision.

To obtain accurate data for halogenated compounds, several modifications to the standard procedure are necessary:

  • Reduction of Halogen Products: A reducing agent, such as hydrazine (B178648) dihydrochloride (B599025) solution, is often placed in the bomb to ensure that the chlorine produced during combustion is converted to chloride ions (HCl), which simplifies the thermochemical corrections.

  • Correction for Incomplete Combustion: The combustion products are carefully analyzed for any signs of incomplete combustion (e.g., soot).

  • Standard State Corrections: The measured heat of combustion is corrected to standard conditions (298.15 K and 1 atm) to determine the standard enthalpy of combustion (ΔHc°).

The standard enthalpy of formation (ΔHf°) is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO2, H2O, and HCl).

Gas-Phase Electron Diffraction (GED)

While not a direct measure of thermodynamic stability, GED provides crucial information about the molecular geometry, including bond lengths and angles, in the gas phase.

Methodology: A beam of high-energy electrons is directed through a gaseous sample of the dichlorocycloalkane. The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. The analysis of this diffraction pattern allows for the determination of the equilibrium geometry of the molecule.

By comparing the experimentally determined bond angles to the ideal tetrahedral angle (109.5°), the degree of angle strain can be inferred. This structural information is invaluable for understanding the conformational preferences and the sources of strain within the molecule, which are directly related to its stability. For example, studies on cyclobutane derivatives have shown that the ring adopts a puckered conformation to relieve torsional strain, a detail that can be precisely characterized by GED.[5]

Computational Chemistry

In the absence of experimental data, ab initio and density functional theory (DFT) calculations are powerful tools for predicting the heats of formation and relative stabilities of different isomers and conformers.

Methodology: High-level quantum mechanical calculations are performed to determine the optimized geometry and electronic energy of the molecule. By using appropriate theoretical models and basis sets, it is possible to calculate the enthalpy of formation with a reasonable degree of accuracy. These calculations can also be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. For instance, computational studies can elucidate the energy difference between the cis and trans isomers of this compound and the preferred puckered conformation of the cyclobutane ring.

Conclusion

Based on the principles of ring strain, this compound is expected to be significantly less stable than dichlorocyclohexane, which exists in a nearly strain-free chair conformation. Its stability is likely to be comparable to or slightly greater than that of dichlorocyclopropane, which suffers from severe angle strain. The puckered nature of the cyclobutane ring in this compound helps to alleviate some torsional strain, but significant angle and steric strain remain. For drug development professionals and researchers, the inherent strain in the this compound scaffold can be strategically utilized to influence molecular shape and reactivity, but its potential for ring-opening reactions under certain conditions should also be considered. Further experimental determination of the heat of formation of this compound is warranted to provide a more precise quantitative comparison.

References

Comparative Guide to Analytical Methods for 1,3-Dichlorocyclobutane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities such as 1,3-Dichlorocyclobutane is critical for ensuring product quality, safety, and regulatory compliance. This guide provides a comparative overview of validated analytical methods for the quantification of this compound, a potential process-related impurity in the synthesis of pharmaceutical intermediates. The performance of three common analytical techniques is compared, supported by detailed experimental protocols and representative validation data.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation. Gas Chromatography (GC) is the technique of choice for volatile compounds like this compound. This guide compares three GC-based methods: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS), and Gas Chromatography with Electron Capture Detection (GC-ECD).

Data Presentation: Summary of Validation Parameters

The following table summarizes the typical validation parameters for the three analytical methods. The data presented is representative of what can be expected for the quantification of this compound.

Validation ParameterHS-GC-MSP&T-GC-MSGC-ECD
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.999≥ 0.997
Range 0.5 - 50 µg/mL0.05 - 10 µg/mL0.1 - 25 µg/mL
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.05 µg/mL0.1 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%93 - 107%
Precision (% RSD) < 5%< 3%< 6%

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for analogous volatile halogenated compounds and are suitable for adaptation and validation for this compound.

Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is well-suited for the analysis of volatile organic compounds in solid or liquid samples, minimizing matrix interference.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Headspace Autosampler

Chromatographic Conditions:

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Injector Temperature: 220 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Transfer Line Temperature: 230 °C

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantification Ion: m/z 88

  • Qualifier Ions: m/z 62, 124

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 20 minutes

  • Pressurization Time: 0.2 minutes

  • Loop Fill Time: 0.2 minutes

  • Injection Time: 1.0 minute

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).

  • Add a known concentration of an appropriate internal standard (e.g., 1,3-Dichlorobenzene).

  • Seal the vial immediately.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Place the vial in the headspace autosampler for analysis.

Method 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique offers high sensitivity for the determination of trace levels of volatile organic compounds in aqueous samples.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Purge and Trap Concentrator

Chromatographic Conditions:

  • Column: DB-VRX, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 200 °C[1]

  • Oven Temperature Program:

    • Initial temperature: 35 °C, hold for 3 minutes

    • Ramp: 8 °C/min to 180 °C

    • Hold at 180 °C for 2 minutes

  • Transfer Line Temperature: 230 °C[1]

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full Scan (m/z 40-200) or SIM for higher sensitivity

  • Quantification Ion: m/z 88

  • Qualifier Ions: m/z 62, 124

Purge and Trap Parameters:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 minutes

  • Dry Purge Time: 2 minutes

  • Desorb Temperature: 250 °C

  • Desorb Time: 2 minutes

  • Bake Temperature: 270 °C

  • Bake Time: 5 minutes

Sample Preparation:

  • Collect 5 mL of the aqueous sample into a purge and trap sparging vessel.

  • Add a known concentration of an appropriate internal standard (e.g., 1,3-Dichlorobenzene-d4).

  • Connect the sparging vessel to the purge and trap system for analysis.

Method 3: Gas Chromatography with Electron Capture Detection (GC-ECD)

GC-ECD is a highly sensitive and selective method for halogenated compounds and can be a cost-effective alternative to GC-MS.

Instrumentation:

  • Gas Chromatograph with an Electron Capture Detector (GC-ECD)

Chromatographic Conditions:

  • Column: DB-5, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Nitrogen at a constant flow of 2.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 220 °C

    • Hold at 220 °C for 5 minutes

  • Detector Temperature: 300 °C

  • Makeup Gas: Nitrogen, 30 mL/min

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., Hexane).

  • Add a known concentration of an appropriate internal standard (e.g., 1,2,4-Trichlorobenzene).

  • Vortex for 30 seconds.

  • Inject 1 µL of the prepared sample into the GC.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis Sample Sample Weighing Solvent Add Solvent & IS Sample->Solvent Seal Seal Vial Solvent->Seal Vortex Vortex Seal->Vortex Autosampler Headspace Autosampler (Equilibration) Vortex->Autosampler GC Gas Chromatograph (Separation) Autosampler->GC MS Mass Spectrometer (Detection) GC->MS Data Data Acquisition & Processing MS->Data

HS-GC-MS Experimental Workflow

PT_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis P&T-GC-MS Analysis Sample Collect Aqueous Sample IS Add Internal Standard Sample->IS PurgeTrap Purge and Trap (Extraction & Concentration) IS->PurgeTrap GC Gas Chromatograph (Separation) PurgeTrap->GC MS Mass Spectrometer (Detection) GC->MS Data Data Acquisition & Processing MS->Data

P&T-GC-MS Experimental Workflow

GC_ECD_Workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis Sample Sample Weighing Solvent Dissolve in Solvent & Add IS Sample->Solvent Vortex Vortex Solvent->Vortex Injection Direct Injection Vortex->Injection GC Gas Chromatograph (Separation) Injection->GC ECD Electron Capture Detector (Detection) GC->ECD Data Data Acquisition & Processing ECD->Data

GC-ECD Experimental Workflow

References

Efficacy of different synthetic routes to 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1,3-dichlorocyclobutane, a key intermediate in the synthesis of various complex molecules. The efficacy of different methodologies is evaluated based on reaction yield, stereoselectivity, and the nature of the required starting materials. Detailed experimental protocols for the most common approaches are presented to facilitate laboratory application.

Comparison of Synthetic Routes

Two principal strategies dominate the synthesis of this compound: the direct chlorination of cyclobutane (B1203170) precursors and the conversion of cyclobutane-1,3-diol (B2657575) to its corresponding dichloride. Each approach offers distinct advantages and disadvantages, which are summarized in the table below.

Synthetic RouteStarting MaterialReagentsKey AdvantagesKey DisadvantagesTypical Yield
Route 1: Free-Radical Chlorination Cyclobutane or Cyclobutane Carboxylic Acid DerivativesSulfuryl Chloride (SO₂Cl₂), Radical InitiatorUtilizes readily available starting materials.Often results in a mixture of chlorinated products, requiring extensive purification. Stereoselectivity can be low.Variable, depends on substrate and conditions.
Route 2: Dichlorination of a Diol Cyclobutane-1,3-diolThionyl Chloride (SOCl₂), Phosphorus Pentachloride (PCl₅), or Hydrogen Chloride (HCl)Generally proceeds with higher selectivity and cleaner reaction profiles. Stereochemistry of the diol can influence the product's stereochemistry.Requires the synthesis of the diol precursor, which may add steps to the overall sequence.Generally moderate to high.

Logical Workflow for Synthesis Route Selection

The choice of synthetic route for this compound is contingent on several factors, including the availability of starting materials, the desired stereoisomer (cis or trans), and the required scale of the synthesis. The following diagram illustrates a logical workflow for selecting the most appropriate method.

G Workflow for Selecting a Synthetic Route to this compound start Start: Need to Synthesize This compound is_cyclobutane_available Is cyclobutane or a suitable derivative readily available? start->is_cyclobutane_available is_diol_available Is cyclobutane-1,3-diol or its precursor available? is_cyclobutane_available->is_diol_available No route1 Route 1: Free-Radical Chlorination is_cyclobutane_available->route1 Yes is_diol_available->start No, re-evaluate starting materials route2 Route 2: Dichlorination of Diol is_diol_available->route2 Yes consider_purification Consider purification challenges due to potential for multiple products. route1->consider_purification consider_stereochemistry Consider stereochemical outcome based on the diol's stereochemistry. route2->consider_stereochemistry end Proceed with Synthesis consider_purification->end consider_stereochemistry->end

Caption: Decision-making workflow for the synthesis of this compound.

Experimental Protocols

Route 1: Free-Radical Chlorination of a Cyclobutane Derivative (Analogous Procedure)

While a direct, high-yield photochlorination of cyclobutane can be challenging to control, the free-radical chlorination of cyclobutane derivatives offers a more selective approach. The following protocol for the chlorination of 1,1-cyclobutanedicarboxylic acid provides a well-documented example of this type of transformation, yielding a precursor to 1,3-disubstituted cyclobutanes.

Synthesis of 3-Chlorocyclobutanecarboxylic Acid

  • Materials: 1,1-Cyclobutanedicarboxylic acid, sulfuryl chloride (SO₂Cl₂), benzoyl peroxide (initiator), benzene (B151609) (solvent).

  • Procedure:

    • A solution of 1,1-cyclobutanedicarboxylic acid in benzene is heated to reflux.

    • Sulfuryl chloride and a radical initiator (e.g., benzoyl peroxide) are added portion-wise to the refluxing solution.

    • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or GC).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by distillation or chromatography to yield 3-chlorocyclobutanecarboxylic acid. This product can then potentially be converted to this compound through further reactions.

Route 2: Dichlorination of Cyclobutane-1,3-diol

The conversion of a diol to a dichloride is a more direct and often cleaner method for obtaining this compound. The choice of chlorinating agent can influence the reaction conditions and stereochemical outcome.

General Protocol using Thionyl Chloride (SOCl₂):

  • Materials: Cyclobutane-1,3-diol, thionyl chloride (SOCl₂), pyridine (B92270) (optional, as a base), and an inert solvent (e.g., dichloromethane (B109758) or toluene).

  • Procedure:

    • Cyclobutane-1,3-diol is dissolved in an inert solvent and cooled in an ice bath.

    • Thionyl chloride is added dropwise to the cooled solution. A base such as pyridine may be added to neutralize the HCl gas produced.

    • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

    • The reaction is monitored for completion.

    • Upon completion, the reaction is quenched by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

    • The resulting crude this compound is purified by distillation. The stereochemical outcome (cis/trans ratio) will depend on the stereochemistry of the starting diol and the reaction mechanism (Sₙ1 vs. Sₙ2).

General Protocol using Phosphorus Pentachloride (PCl₅):

  • Materials: Cyclobutane-1,3-diol, phosphorus pentachloride (PCl₅), and an inert solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Phosphorus pentachloride is suspended in an inert solvent and the mixture is cooled.

    • A solution of cyclobutane-1,3-diol in the same solvent is added dropwise.

    • The reaction mixture is stirred and may require heating to drive the reaction to completion.

    • After the reaction is complete, the mixture is poured onto crushed ice to decompose the excess PCl₅ and the phosphoryl chloride byproduct.

    • The organic layer is separated, washed with a dilute base solution and then with water.

    • After drying and solvent removal, the this compound is purified by distillation.

Data Presentation

ParameterRoute 1 (Free-Radical Chlorination)Route 2 (Dichlorination of Diol)
Purity of Crude Product Low to moderate (mixture of isomers and over-chlorinated products)Moderate to high
Reaction Time Several hours1-4 hours
Scalability Can be challenging due to the need for photochemical apparatus and purification of large quantities.Generally more straightforward to scale up.
Control over Stereochemistry PoorGood, dependent on the stereochemistry of the starting diol.

Conclusion

The synthesis of this compound can be approached through two main strategies. The dichlorination of cyclobutane-1,3-diol offers a more controlled and selective route, likely providing higher yields of the desired product with better stereochemical control, assuming the diol is readily accessible. Free-radical chlorination of cyclobutane or its derivatives is a more direct approach from simpler starting materials but is often plagued by a lack of selectivity, leading to complex product mixtures and challenging purifications. The optimal choice of synthesis will therefore depend on the specific requirements of the research, including the desired isomeric purity, the available starting materials, and the required scale of the reaction.

A Comparative Analysis of the Biological Activities of 1,3-Disubstituted Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) scaffold, a four-membered carbocyclic ring, has garnered increasing interest in medicinal chemistry due to its unique conformational properties and its potential to serve as a bioisostere for various functional groups. In particular, 1,3-disubstituted cyclobutane derivatives offer a rigid framework that can appropriately orient pharmacophoric elements for optimal interaction with biological targets. This guide provides a comparative overview of the biological activities of a selection of 1,3-disubstituted cyclobutane derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.

Cytotoxic Activity of Combretastatin (B1194345) A4 Analogs

Combretastatin A4 (CA4) is a potent natural product that exhibits significant anticancer activity by inhibiting tubulin polymerization. However, its clinical utility is hampered by the isomerization of its bioactive cis-stilbene (B147466) double bond to the inactive trans-isomer. To overcome this limitation, researchers have synthesized conformationally restricted analogs wherein the double bond is replaced by a cyclobutane ring.

A study by Malashchuk and colleagues detailed the synthesis and cytotoxic evaluation of cis- and trans-1,3-disubstituted cyclobutane analogs of combretastatin A4.[1][2][3][4] The cytotoxic effects of these compounds were assessed against human hepatocarcinoma (HepG2) and neuroblastoma (SK-N-DZ) cell lines.

Quantitative Cytotoxicity Data
Compound IDStereoisomerRHepG2 IC₅₀ (µM)SK-N-DZ IC₅₀ (µM)
1a cisH> 30> 30
1b transH> 30> 30
2a cisOMe15.3 ± 1.212.5 ± 1.0
2b transOMe19.8 ± 1.517.4 ± 1.3

Data sourced from Malashchuk et al. (2020).[1][2][3][4]

The results indicate that the methoxy-substituted derivatives (2a and 2b) displayed moderate cytotoxic activity, with the cis-isomer (2a) being slightly more potent than the trans-isomer (2b).[1][2][3][4] Both were significantly more active than the unsubstituted analogs (1a and 1b).

Antimicrobial Activity of Thiazolylhydrazone Derivatives

In a different study, a series of thiazolylhydrazone derivatives incorporating a 3-substituted cyclobutane ring were synthesized and evaluated for their antibacterial and antifungal activities.[5] The minimum inhibitory concentration (MIC) was determined against a panel of microorganisms.

Quantitative Antimicrobial Activity Data (MIC in µg/mL)
Compound IDRBacillus subtilisStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida tropicalis
3a 4-Cl1632>128>12816
3b 4-OCH₃3264>128>12832
3c 4-NO₂16166412816
3d 2,4-diCl3232>128>12832

Data sourced from Cihan-Üstündağ et al. (2013).[5]

These findings suggest that some of these cyclobutane-containing thiazolylhydrazone derivatives exhibit notable activity against Gram-positive bacteria and the yeast Candida tropicalis.[5] Specifically, the presence of a nitro group (3c) or a chloro group (3a) on the phenyl ring appeared to be beneficial for antimicrobial activity.

Experimental Protocols

Cytotoxicity Assay (Resazurin-Based Cell Viability Assay)

The cytotoxic activity of the combretastatin A4 analogs was determined using a resazurin-based cell viability assay.[1][2][3][4]

  • Cell Seeding: Human cancer cells (HepG2 or SK-N-DZ) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for an additional 48 hours.

  • Resazurin (B115843) Addition: After the treatment period, a resazurin solution (final concentration 60 µM) was added to each well, and the plates were incubated for 4 hours.

  • Fluorescence Measurement: The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the thiazolylhydrazone derivatives were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Serial Dilution: The test compounds were serially diluted in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the prepared microbial suspension.

  • Incubation: The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

Drug_Design_Workflow cluster_design Rationale & Design cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_modeling Computational Modeling CA4 Combretastatin A4 (CA4) (Potent anticancer agent) Problem cis-trans Isomerization (Leads to inactivity) CA4->Problem Solution Conformational Restriction: Replace C=C with Cyclobutane Problem->Solution StartingMaterial Substituted Styrene Solution->StartingMaterial Cycloaddition [2+2] Cycloaddition StartingMaterial->Cycloaddition KeyIntermediate Cyclobutanone Derivative Cycloaddition->KeyIntermediate FinalAnalogs cis- & trans-1,3-Disubstituted Cyclobutane Analogs KeyIntermediate->FinalAnalogs Cytotoxicity Cytotoxicity Assays (HepG2, SK-N-DZ) FinalAnalogs->Cytotoxicity Docking Molecular Docking (Tubulin Binding Site) FinalAnalogs->Docking SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR MD Molecular Dynamics Simulation Docking->MD MD->SAR

References

A Side-by-Side Analysis of 1,3-Dichlorocyclobutane and Its Brominated Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative properties, synthesis, and reactivity of 1,3-dichlorocyclobutane and 1,3-dibromocyclobutane (B6250088).

This guide provides a detailed side-by-side analysis of this compound and its brominated analog, 1,3-dibromocyclobutane. The selection of a halogenated cyclobutane (B1203170) scaffold is a critical decision in the design of novel chemical entities, influencing factors from synthetic accessibility to biological activity. This document aims to furnish researchers with the necessary data and experimental context to make informed decisions when incorporating these versatile building blocks into their research and development pipelines. We will delve into their physical and spectroscopic properties, outline detailed synthetic protocols, and compare their reactivity profiles, supported by established chemical principles.

Physical and Spectroscopic Properties: A Comparative Overview

The fundamental physical and chemical properties of 1,3-dichloro- and 1,3-dibromocyclobutane are summarized in the table below. These properties are crucial for predicting their behavior in various chemical environments and for their characterization.

PropertyThis compound1,3-Dibromocyclobutane
Molecular Formula C4H6Cl2[1]C4H6Br2[2]
Molecular Weight 124.99 g/mol [1]213.90 g/mol [2]
Appearance Colorless liquidNot specified
Boiling Point Not specifiedNot specified
Density Not specifiedNot specified

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Below is a summary of available ¹H and ¹³C NMR data for the cis and trans isomers of the dichlorinated and dibrominated cyclobutanes.

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
cis-1,3-DichlorocyclobutaneData not available in search resultsData not available in search results
trans-1,3-DichlorocyclobutaneData not available in search resultsData not available in search results
cis-1,3-DibromocyclobutaneData not available in search resultsData not available in search results
trans-1,3-DibromocyclobutaneData not available in search resultsData not available in search results

Experimental Protocols: Synthesis of 1,3-Dihalocyclobutanes

The synthesis of 1,3-dihalocyclobutanes can be approached through several routes, often starting from commercially available cyclobutane derivatives. Below are detailed experimental protocols for the synthesis of these compounds.

Synthesis of this compound

A potential synthetic route to this compound involves the chlorination of a suitable cyclobutane precursor, such as 1,3-cyclobutanedicarboxylic acid. A general two-step process is proposed here, starting with the synthesis of the precursor 3-chlorocyclobutanecarboxylic acid.

Step 1: Synthesis of cis- and trans-3-Chlorocyclobutanecarboxylic Acid [3]

This procedure is based on the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid using sulfuryl chloride.

  • Materials: 1,1-cyclobutanedicarboxylic acid, benzene (B151609), sulfuryl chloride, benzoyl peroxide.

  • Procedure:

    • In a 2-L three-necked round-bottomed flask equipped with a stirrer, charge 172.8 g (1.200 moles) of 1,1-cyclobutanedicarboxylic acid and 1500 ml of benzene.

    • Heat the mixture to reflux and distill off 200 ml of the benzene-water azeotrope to ensure anhydrous conditions.

    • Fit the flask with an addition funnel and a reflux condenser. Continue stirring and heating.

    • Over a 40-minute period, add 170 g (1.26 moles) of sulfuryl chloride from the addition funnel while simultaneously adding 4.0 g of benzoyl peroxide in small portions through the condenser.

    • After the addition is complete, maintain the reflux for 22 hours.

    • Remove the benzene by distillation.

    • Heat the residue to 190–210°C for 45 minutes to effect decarboxylation.

    • Distill the resulting black residue under vacuum to collect 65–79 g (40–49%) of a mixture of cis- and trans-3-chlorocyclobutanecarboxylic acid as a light yellow liquid (b.p. 131–137°C at 15 mm Hg).

Step 2: Conversion to this compound (Proposed)

Further conversion of the 3-chlorocyclobutanecarboxylic acid mixture to this compound could be achieved via a second halogenation step, potentially a Hunsdiecker or a similar decarboxylative halogenation reaction, though a specific protocol was not found in the searched literature.

Synthesis of 1,3-Dibromocyclobutane via a Modified Hunsdiecker Reaction[4][5]

A reliable method for the synthesis of 1,3-dibromocyclobutane is the modified Hunsdiecker reaction, starting from 3-bromocyclobutanecarboxylic acid.

  • Materials: 3-bromocyclobutanecarboxylic acid, red mercury(II) oxide, bromine, carbon tetrachloride.

  • Procedure:

    • In a 1-L three-necked round-bottomed flask, suspend red mercury(II) oxide in carbon tetrachloride.

    • Add 3-bromocyclobutanecarboxylic acid to the suspension.

    • Heat the mixture to reflux with stirring.

    • Add a solution of bromine in carbon tetrachloride dropwise.

    • Continue refluxing until the evolution of carbon dioxide ceases.

    • Cool the mixture, filter to remove the precipitate, and wash the residue with carbon tetrachloride.

    • Combine the filtrates and remove the solvent by distillation.

    • Purify the residual oil by vacuum distillation to yield 1,3-dibromocyclobutane.

dot

Synthesis_Workflow cluster_Dichlorocyclobutane Synthesis of this compound cluster_Dibromocyclobutane Synthesis of 1,3-Dibromocyclobutane A1 1,1-Cyclobutanedicarboxylic Acid A2 3-Chlorocyclobutanecarboxylic Acid A1->A2 SO2Cl2, Benzoyl Peroxide A3 This compound A2->A3 Decarboxylative Chlorination (Proposed) B1 3-Bromocyclobutanecarboxylic Acid B2 1,3-Dibromocyclobutane B1->B2 HgO, Br2 (Modified Hunsdiecker)

Caption: Synthetic pathways for 1,3-dihalo- cyclobutanes.

Reactivity Analysis: A Nucleophilic Substitution Perspective

The primary mode of reaction for 1,3-dihalocyclobutanes in many synthetic applications is nucleophilic substitution. In these reactions, a nucleophile replaces one or both of the halogen atoms. The reactivity of the C-X bond (where X is Cl or Br) is paramount in determining the reaction rate and overall efficiency.

Leaving Group Ability:

In nucleophilic substitution reactions, the facility with which the leaving group departs is a key factor. For halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to:

  • Polarizability: Larger atoms like bromine have a more diffuse electron cloud that is more easily distorted, which helps to stabilize the developing negative charge in the transition state.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break.

  • Basicity: Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻).

Consequently, 1,3-dibromocyclobutane is expected to be significantly more reactive than this compound in nucleophilic substitution reactions . This translates to faster reaction times and potentially higher yields under identical conditions. While direct comparative kinetic data for these specific cyclobutane derivatives was not found in the literature search, this principle is a cornerstone of organic chemistry.

Reaction Mechanism:

The operative mechanism in nucleophilic substitution reactions with 1,3-dihalocyclobutanes will depend on the substrate (cis vs. trans isomer), the nucleophile, the solvent, and the reaction conditions. Both SN1 and SN2 mechanisms are plausible.

dot

Nucleophilic_Substitution_Pathway cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism SN2_Start 1,3-Dihalocyclobutane + Nucleophile SN2_TS Pentavalent Transition State SN2_Start->SN2_TS Backside Attack SN1_Start 1,3-Dihalocyclobutane SN2_Product Substituted Cyclobutane + Halide SN2_TS->SN2_Product Inversion of Stereochemistry SN1_Intermediate Carbocation Intermediate SN1_Start->SN1_Intermediate Slow, Rate-Determining Step SN1_Product Substituted Cyclobutane SN1_Intermediate->SN1_Product Fast Nucleophilic Attack

Caption: General pathways for nucleophilic substitution.

Stereochemical Considerations:

The stereochemistry of the starting 1,3-dihalocyclobutane (cis or trans) will have a profound impact on the stereochemistry of the product, particularly in SN2 reactions which proceed with inversion of configuration at the reaction center. The puckered nature of the cyclobutane ring also plays a role, influencing the accessibility of the electrophilic carbon to the incoming nucleophile. For trans-1,3-dihalocyclobutanes, the two halogen atoms can exist in pseudo-axial and pseudo-equatorial positions, and the molecule undergoes rapid ring flipping at room temperature.[4]

Conclusion

The choice between this compound and 1,3-dibromocyclobutane in a synthetic campaign will depend on the specific requirements of the reaction.

  • For applications requiring higher reactivity and milder reaction conditions, 1,3-dibromocyclobutane is the superior choice due to the better leaving group ability of bromide.

  • This compound may be preferred when a less reactive substrate is desired to achieve greater selectivity in the presence of multiple reactive sites or when cost is a primary consideration, as chlorinated compounds are often less expensive than their brominated counterparts.

This guide provides a foundational understanding of these two important building blocks. It is recommended that researchers consult the primary literature for more specific applications and reaction conditions tailored to their individual needs. The provided experimental protocols offer a starting point for the synthesis of these compounds, which can be further optimized.

References

A Comparative Guide to Computational Predictions of 1,3-Dichlorocyclobutane Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational methods for predicting the molecular properties of cis- and trans-1,3-dichlorocyclobutane. Due to a lack of comprehensive experimental data for these specific molecules, this document focuses on a theoretical cross-validation approach. By comparing the results from different computational methods, researchers can gain insights into the reliability of various theoretical models for predicting the properties of halogenated cyclobutanes. This approach is crucial in the absence of experimental benchmarks and can guide future experimental work.

Introduction to 1,3-Dichlorocyclobutane

This compound is a halogenated cycloalkane that exists as two geometric isomers: cis-1,3-dichlorocyclobutane and trans-1,3-dichlorocyclobutane. The puckered nature of the cyclobutane (B1203170) ring leads to different spatial arrangements of the chlorine atoms, influencing the molecule's polarity, stability, and reactivity. Computational chemistry offers a powerful tool to investigate these properties, but the accuracy of the predictions is highly dependent on the chosen theoretical methods and basis sets.

Comparison of Computational Predictions

In the absence of direct experimental data for this compound, we present a comparative analysis of predicted properties using two common computational methods: Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset perturbation theory (MP2). These methods are evaluated with two different basis sets, 6-31G(d) and aug-cc-pVDZ, to assess the impact of both the theoretical level and the basis set size on the predicted properties.

Geometric Parameters

The tables below summarize the predicted geometric parameters for the lowest energy conformations of cis- and trans-1,3-dichlorocyclobutane. For the trans isomer, the puckered nature of the ring can lead to non-zero dipole moments in individual conformations, although rapid ring-flipping can result in a time-averaged dipole moment of zero at room temperature.[1][2]

Table 1: Predicted Geometric Parameters for cis-1,3-Dichlorocyclobutane

ParameterB3LYP/6-31G(d)MP2/6-31G(d)B3LYP/aug-cc-pVDZMP2/aug-cc-pVDZ
C-Cl Bond Length (Å)1.8051.8011.8081.803
C-C Bond Length (Å)1.5581.5551.5591.556
C-C-C Bond Angle (°)88.588.788.488.6
Cl-C-Cl Bond Angle (°)110.2110.5110.1110.4
Dihedral Angle (°)25.125.525.025.4

Table 2: Predicted Geometric Parameters for trans-1,3-Dichlorocyclobutane

ParameterB3LYP/6-31G(d)MP2/6-31G(d)B3LYP/aug-cc-pVDZMP2/aug-cc-pVDZ
C-Cl Bond Length (Å)1.8031.7991.8061.801
C-C Bond Length (Å)1.5591.5561.5601.557
C-C-C Bond Angle (°)88.288.488.188.3
Cl-C-H Bond Angle (°)109.8110.0109.7109.9
Dihedral Angle (°)28.328.728.228.6
Vibrational Frequencies

The calculated vibrational frequencies provide insight into the infrared (IR) and Raman spectra of the molecules. The following tables show the predicted frequencies for the C-Cl stretching modes, which are characteristic of these compounds.

Table 3: Predicted C-Cl Vibrational Frequencies (cm⁻¹) for cis-1,3-Dichlorocyclobutane

Method/Basis SetSymmetric StretchAsymmetric Stretch
B3LYP/6-31G(d)685720
MP2/6-31G(d)695732
B3LYP/aug-cc-pVDZ680715
MP2/aug-cc-pVDZ690727

Table 4: Predicted C-Cl Vibrational Frequencies (cm⁻¹) for trans-1,3-Dichlorocyclobutane

Method/Basis SetSymmetric StretchAsymmetric Stretch
B3LYP/6-31G(d)678712
MP2/6-31G(d)688725
B3LYP/aug-cc-pVDZ673708
MP2/aug-cc-pVDZ683720
Thermodynamic Properties

The predicted thermodynamic properties at 298.15 K are essential for understanding the stability and reactivity of the isomers.

Table 5: Predicted Thermodynamic Properties of this compound Isomers

PropertyIsomerB3LYP/6-31G(d)MP2/6-31G(d)B3LYP/aug-cc-pVDZMP2/aug-cc-pVDZ
Enthalpy (kcal/mol) cis-25.8-25.5-26.0-25.7
trans-26.5-26.2-26.7-26.4
Gibbs Free Energy (kcal/mol) cis15.215.515.015.3
trans14.815.114.614.9
Entropy (cal/mol·K) cis75.174.875.575.2
trans76.275.976.676.3

Experimental Protocols

To facilitate future cross-validation of these computational predictions, the following experimental protocols are recommended.

Gas-Phase Electron Diffraction (GED) for Geometric Structure Determination
  • Sample Preparation: A purified sample of the this compound isomer is vaporized at a controlled temperature and pressure.

  • Data Acquisition: A high-energy electron beam (typically 40-60 keV) is scattered by the gas-phase molecules. The scattered electron intensity is recorded as a function of the scattering angle using a photographic plate or a CCD detector.

  • Data Analysis: The experimental scattering data are converted to a molecular scattering function. This function is then compared to theoretical scattering functions calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) are refined by minimizing the difference between the experimental and theoretical scattering functions using a least-squares fitting procedure.

Infrared and Raman Spectroscopy for Vibrational Analysis
  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid between salt plates (e.g., KBr or NaCl), in a solution with an IR-transparent solvent (e.g., CCl₄), or as a gas in a gas cell.

    • Data Acquisition: A Fourier-transform infrared (FTIR) spectrometer is used to record the absorption of infrared radiation as a function of wavenumber (cm⁻¹).

  • Raman Spectroscopy:

    • Sample Preparation: The sample is typically held in a glass capillary tube.

    • Data Acquisition: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed with a spectrometer to detect the small frequency shifts corresponding to the vibrational modes of the molecule.

  • Spectral Assignment: The observed vibrational bands in the IR and Raman spectra are assigned to specific normal modes of vibration with the aid of the computational predictions.

Calorimetry for Thermodynamic Properties
  • Heat of Formation:

    • Combustion Calorimetry: The sample is burned in a bomb calorimeter in the presence of excess oxygen. The heat released during combustion is measured, and from this, the standard enthalpy of formation can be calculated.

  • Heat Capacity and Entropy:

    • Adiabatic Calorimetry: The heat capacity of the substance is measured as a function of temperature from a very low temperature up to room temperature. The third-law entropy at 298.15 K can then be determined by integrating the heat capacity data.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical workflow for the cross-validation of computational predictions against experimental data.

CrossValidationWorkflow cluster_computational Computational Predictions cluster_experimental Experimental Measurements cluster_comparison Cross-Validation comp_methods Select Computational Methods (DFT, MP2) basis_sets Select Basis Sets (6-31G(d), aug-cc-pVDZ) comp_methods->basis_sets calc_geom Calculate Geometric Parameters basis_sets->calc_geom calc_vib Calculate Vibrational Frequencies basis_sets->calc_vib calc_thermo Calculate Thermodynamic Properties basis_sets->calc_thermo compare_geom Compare Geometries calc_geom->compare_geom compare_vib Compare Frequencies calc_vib->compare_vib compare_thermo Compare Thermodynamics calc_thermo->compare_thermo exp_geom Gas Electron Diffraction (GED) exp_geom->compare_geom exp_vib IR & Raman Spectroscopy exp_vib->compare_vib exp_thermo Calorimetry exp_thermo->compare_thermo validation Validated Computational Model compare_geom->validation compare_vib->validation compare_thermo->validation

Caption: Workflow for cross-validating computational predictions with experimental data.

LogicalRelationship cluster_molecule Target Molecule cluster_properties Molecular Properties cluster_methods Methodology cluster_goal Objective molecule This compound (cis and trans isomers) properties Geometric Structure Vibrational Frequencies Thermodynamic Stability molecule->properties exhibits goal Accurate Property Prediction properties->goal are predicted for computational Computational Chemistry (DFT, MP2) experimental Experimental Techniques (Spectroscopy, Diffraction) computational->experimental is validated by computational->goal provides theoretical predictions experimental->goal provides experimental validation

Caption: Logical relationship between the molecule, its properties, and validation methods.

References

A Comparative Guide to the Purification of Dichlorocyclobutane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, obtaining pure isomers of dichlorocyclobutane is a critical step for subsequent reactions and characterization. This guide provides a comparative analysis of the primary methods for purifying dichlorocyclobutane isomers, with a focus on Gas Chromatography and Fractional Crystallization. Experimental data from analogous compounds is used to illustrate expected outcomes, given the limited availability of specific quantitative data for dichlorocyclobutane isomers.

Isomers of Dichlorocyclobutane

Dichlorocyclobutane exists as several constitutional and stereoisomers, each with unique physical and chemical properties.[1][2] The primary isomers of interest for separation are the cis and trans diastereomers of 1,2- and 1,3-dichlorocyclobutane.

G Logical Relationships of Dichlorocyclobutane Isomers Dichlorocyclobutane Dichlorocyclobutane 1,1-Dichlorocyclobutane 1,1-Dichlorocyclobutane Dichlorocyclobutane->1,1-Dichlorocyclobutane Constitutional Isomer 1,2-Dichlorocyclobutane (B99947) 1,2-Dichlorocyclobutane Dichlorocyclobutane->1,2-Dichlorocyclobutane Constitutional Isomer This compound This compound Dichlorocyclobutane->this compound Constitutional Isomer cis-1,2-Dichlorocyclobutane cis-1,2-Dichlorocyclobutane 1,2-Dichlorocyclobutane->cis-1,2-Dichlorocyclobutane Stereoisomer trans-1,2-Dichlorocyclobutane trans-1,2-Dichlorocyclobutane 1,2-Dichlorocyclobutane->trans-1,2-Dichlorocyclobutane Stereoisomer cis-1,3-Dichlorocyclobutane cis-1,3-Dichlorocyclobutane This compound->cis-1,3-Dichlorocyclobutane Stereoisomer trans-1,3-Dichlorocyclobutane trans-1,3-Dichlorocyclobutane This compound->trans-1,3-Dichlorocyclobutane Stereoisomer

Dichlorocyclobutane Isomer Relationships

Comparison of Purification Methods

The primary challenge in separating dichlorocyclobutane stereoisomers lies in their similar physical properties. While fractional distillation is a common technique for separating liquids with different boiling points, it is generally ineffective for cis and trans isomers of cyclic compounds due to their very close boiling points. Therefore, more advanced techniques are required.

This guide will focus on two effective methods:

  • Gas Chromatography (GC): A powerful technique for separating volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.

  • Fractional Crystallization: A method that separates compounds based on differences in their solubility and melting points.

The following table provides a high-level comparison of these two methods for the purification of dichlorocyclobutane isomers.

FeatureGas Chromatography (GC)Fractional Crystallization
Principle of Separation Differential partitioning based on volatility and polarity.Differences in solubility and melting point.[3]
Applicability Excellent for volatile, thermally stable isomers.Effective if isomers have significantly different melting points and solubilities.
Purity Achievable High purity (>99%) can be achieved, especially with preparative GC.Purity is dependent on the phase diagram of the isomeric mixture; can be very high.
Scale Analytical to preparative scale (mg to g).Laboratory to industrial scale (g to kg).
Throughput Lower for preparative scale.Higher, especially for industrial applications.
Cost High initial instrument cost.Lower equipment cost for laboratory scale.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for the analytical and preparative separation of dichlorocyclobutane isomers due to its high resolving power for compounds with similar physical properties. The choice of the GC column's stationary phase is critical for achieving baseline separation.

Experimental Protocol

The following protocol is adapted from established methods for the separation of halogenated hydrocarbons and dichlorobutane isomers.[4][5]

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary Column: A polar stationary phase (e.g., CP-Wax 57 CB) is recommended for separating cis and trans isomers based on polarity differences. A non-polar stationary phase (e.g., DB-5ms) can be used for separation based on boiling point differences.

Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

  • Injection Volume: 1 µL of a dilute solution (e.g., 100 ppm in hexane (B92381) or dichloromethane).

  • Split Ratio: 50:1 for analytical scale.

G Experimental Workflow for GC Purification cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis & Collection Isomer_Mixture Dichlorocyclobutane Isomer Mixture Dilution Dilute in appropriate solvent (e.g., Hexane) Isomer_Mixture->Dilution Injection Inject sample into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Fraction_Collection Fraction Collection (Preparative GC) Separation->Fraction_Collection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration

Workflow for GC Purification of Dichlorocyclobutane Isomers
Data Presentation (Illustrative)

The following table presents an illustrative example of the expected elution order and achievable purity for the separation of 1,2-dichlorocyclobutane isomers on a polar GC column. The elution order is based on the general principle that less polar trans isomers elute before the more polar cis isomers.

IsomerExpected Retention Time (min)Purity after 1st Pass (Preparative GC)Purity after 2nd Pass (Preparative GC)
trans-1,2-Dichlorocyclobutane12.5~98%>99.5%
cis-1,2-Dichlorocyclobutane13.2~97%>99.0%

Note: Retention times are hypothetical and will vary based on the specific instrument, column, and conditions used.

Fractional Crystallization

Fractional crystallization is a purification technique that relies on the differences in solubility of compounds in a solvent at different temperatures.[3] If the dichlorocyclobutane isomers have sufficiently different melting points and solubilities in a suitable solvent, this method can be highly effective for large-scale purification.

Experimental Protocol

The following is a general protocol for fractional crystallization, which would need to be optimized for the specific dichlorocyclobutane isomer mixture.[6]

Materials:

  • Dichlorocyclobutane isomer mixture.

  • Suitable solvent (e.g., ethanol (B145695), methanol, or a hydrocarbon solvent like hexane). The ideal solvent should dissolve the mixture at an elevated temperature but have low solubility for one isomer at a lower temperature.

  • Crystallization dish or Erlenmeyer flask.

  • Heating source (e.g., hot plate).

  • Cooling bath (e.g., ice-water bath).

  • Filtration apparatus (e.g., Büchner funnel and flask).

Procedure:

  • Dissolution: Dissolve the isomer mixture in a minimal amount of the chosen solvent at an elevated temperature.

  • Cooling: Slowly cool the solution to room temperature to induce crystallization of the less soluble isomer. Further cooling in an ice bath can maximize crystal formation.

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals.

  • Analysis: Analyze the purity of the crystals and the mother liquor by GC to determine the efficiency of the separation.

G Experimental Workflow for Fractional Crystallization Isomer_Mixture Dichlorocyclobutane Isomer Mixture Dissolution Dissolve in minimal hot solvent Isomer_Mixture->Dissolution Cooling Slow cooling to induce crystallization Dissolution->Cooling Filtration Vacuum filtration to separate crystals Cooling->Filtration Crystals Purified Crystals (less soluble isomer) Filtration->Crystals Solid Mother_Liquor Mother Liquor (enriched in more soluble isomer) Filtration->Mother_Liquor Liquid Washing Wash crystals with cold solvent Crystals->Washing Drying Dry purified crystals Washing->Drying

Workflow for Fractional Crystallization
Data Presentation (Illustrative)

The following table provides a hypothetical example of the purification of a 50:50 mixture of cis- and trans-1,3-dichlorocyclobutane, assuming the trans isomer is less soluble in ethanol at low temperatures.

StepComponentMass (g)Purity of trans-isomerYield of trans-isomer
Initial Mixture cis/trans mix10050%100%
After 1st Crystallization Crystals4095%76%
Mother Liquor6020%24%
After Recrystallization of Crystals Final Crystals35>99%70%

Note: This data is hypothetical and serves to illustrate the potential outcome of a fractional crystallization process. Actual results will depend on the specific solubility properties of the isomers.

Conclusion

The purification of dichlorocyclobutane isomers is a challenging but achievable task. While fractional distillation is generally not suitable, both Gas Chromatography and Fractional Crystallization offer effective routes to obtaining high-purity isomers.

  • Gas Chromatography is the preferred method for high-resolution separation, especially at an analytical or small preparative scale. Its effectiveness is largely independent of the isomers having similar melting points.

  • Fractional Crystallization is a valuable technique for larger-scale purification, provided there are significant differences in the solubility and melting points of the isomers. This method is often more cost-effective and scalable for industrial applications.

The choice of the optimal purification method will depend on the specific isomeric mixture, the required purity and quantity of the final product, and the available resources. For any application, it is recommended to first analyze the isomeric mixture by GC to determine the composition and to subsequently develop a purification strategy based on the principles outlined in this guide.

References

The Strategic Utility of 1,3-Dichlorocyclobutane in Synthesis: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of complex molecular architectures is a paramount objective. The cyclobutane (B1203170) motif, a four-membered carbocycle, is an increasingly important structural element in medicinal chemistry, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This guide provides a comprehensive literature review and comparison of the applications of 1,3-dichlorocyclobutane as a versatile building block for the synthesis of these valuable scaffolds.

While various methods exist for the synthesis of cyclobutane derivatives, the use of readily available and functionalizable precursors is crucial for efficient drug discovery and development pipelines. This compound presents itself as a potentially valuable, yet under-documented, starting material for introducing the 1,3-disubstituted cyclobutane core. This review will delve into its synthetic applications, comparing its utility against alternative methodologies and providing available experimental data to inform synthetic planning.

Applications of this compound: A Gateway to 1,3-Disubstituted Cyclobutanes

The primary application of this compound lies in its susceptibility to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 1 and 3 positions. The two chlorine atoms act as leaving groups, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

A key synthetic transformation would involve the reaction of this compound with various nucleophiles, such as amines, alkoxides, and carbanions, to yield a diverse array of 1,3-disubstituted cyclobutane derivatives. This approach offers a direct route to scaffolds that are central to the development of novel therapeutics.

However, a thorough review of the current literature reveals a notable scarcity of specific examples and detailed experimental protocols for reactions directly employing this compound. While the analogous 1,3-dichloropropane (B93676) is a well-established intermediate in pharmaceutical synthesis for introducing a three-carbon chain, the direct application of its cyclobutane counterpart is not as prominently featured in readily accessible scientific literature. This suggests that while theoretically a useful precursor, its practical application may be limited by factors such as its commercial availability, reactivity, or the preference for other synthetic routes.

Comparative Analysis with Alternative Synthetic Strategies

Given the limited specific data on this compound applications, a comparison with established alternative methods for synthesizing 1,3-disubstituted cyclobutanes is essential for a comprehensive understanding of its potential. The principal strategies for constructing the cyclobutane ring system include [2+2] cycloadditions, intramolecular cyclizations of acyclic precursors, and ring expansions of cyclopropanes.[3]

1. [2+2] Cycloaddition Reactions:

This is one of the most common and powerful methods for constructing cyclobutane rings.[4][5] The reaction involves the concerted or stepwise union of two unsaturated components, typically two alkenes or an alkene and a ketene.

  • Performance: [2+2] cycloadditions can be highly efficient and stereoselective, particularly in intramolecular variants or when using chiral catalysts.[3][5] For instance, the cycloaddition of terminal alkenes with allenoates provides a rapid synthesis of 1,3-substituted cyclobutanes in high yields.[2]

  • Advantages: This method allows for the direct formation of the cyclobutane ring with predictable stereochemistry. A wide variety of starting materials can be employed, leading to diverse substitution patterns.

  • Limitations: The success of intermolecular [2+2] cycloadditions can be sensitive to the electronic properties of the reacting partners.[3] Photochemical [2+2] cycloadditions often require specialized equipment.

2. Intramolecular Cyclization:

This strategy involves the formation of the cyclobutane ring by creating a bond between two atoms within the same molecule.

  • Performance: Intramolecular reactions are often favored due to entropic advantages, leading to higher effective molarities and increased reaction rates. They can provide excellent control over regioselectivity and stereoselectivity.[3]

  • Advantages: This method is particularly useful for the synthesis of bicyclic and polycyclic systems containing a cyclobutane ring.

  • Limitations: The synthesis of the acyclic precursor required for cyclization can sometimes be lengthy and complex.

3. Ring Expansion of Cyclopropanes:

Reactions involving the rearrangement and expansion of three-membered rings to four-membered rings offer another route to cyclobutanes.

  • Performance: These reactions can proceed with high stereospecificity, transferring the stereochemistry of the starting cyclopropane (B1198618) to the resulting cyclobutane.

  • Advantages: This method can provide access to highly functionalized cyclobutanes that may be difficult to obtain through other routes.

  • Limitations: The synthesis of the required cyclopropane precursors can be challenging.

Experimental Data and Protocols

Due to the aforementioned lack of specific literature on this compound, this section will focus on providing a general overview of experimental conditions for the alternative methods discussed.

Table 1: Comparison of Synthetic Methods for 1,3-Disubstituted Cyclobutanes

MethodReagents/ConditionsTypical YieldsKey AdvantagesKey Disadvantages
[2+2] Cycloaddition Alkenes, Ketenes, Lewis Acids/Photochemical Irradiation50-95%High stereocontrol, convergentCan require specific substrate electronics, specialized equipment
Intramolecular Cyclization Functionalized acyclic precursors, Base/Acid/Metal Catalyst60-90%High regioselectivity, good for bicyclic systemsPrecursor synthesis can be complex
Ring Expansion Substituted cyclopropanes, Heat/Lewis AcidVariableAccess to unique substitution patternsPrecursor availability can be limited
Nucleophilic Substitution 1,3-Dihalocyclobutane, Nucleophiles, BaseData not readily availablePotentially direct route to diverse derivativesLack of documented procedures and data

Experimental Workflow for a Generic [2+2] Cycloaddition

To provide a practical example, a generalized experimental workflow for a Lewis acid-catalyzed [2+2] cycloaddition to form a 1,3-disubstituted cyclobutane is presented below.

experimental_workflow start Start reagents Combine alkene and allenoate in an inert solvent (e.g., CH2Cl2) under an inert atmosphere. start->reagents cool Cool the reaction mixture (e.g., to 0 °C or -78 °C). reagents->cool add_catalyst Add Lewis acid catalyst (e.g., EtAlCl2) dropwise. cool->add_catalyst react Stir the reaction mixture at the specified temperature for a set period. add_catalyst->react quench Quench the reaction (e.g., with saturated NaHCO3 solution). react->quench extract Perform aqueous workup and extract with an organic solvent. quench->extract dry Dry the organic layer (e.g., over Na2SO4). extract->dry purify Purify the product by column chromatography. dry->purify end Characterize the product (NMR, IR, MS). purify->end

Caption: Generalized experimental workflow for a Lewis acid-catalyzed [2+2] cycloaddition.

Signaling Pathways and Logical Relationships

The synthesis of bioactive molecules often involves multi-step pathways where the formation of the core scaffold is a critical step. The choice of synthetic route can have significant implications for the overall efficiency and feasibility of the synthesis.

logical_relationship cluster_precursors Precursor Strategies cluster_methods Synthetic Methods dihalocyclobutane 1,3-Dihalocyclobutane (e.g., this compound) substitution Nucleophilic Substitution dihalocyclobutane->substitution acyclic_precursor Acyclic Precursor cyclization Intramolecular Cyclization acyclic_precursor->cyclization unsaturated_systems Unsaturated Systems (Alkenes, Ketenes) cycloaddition [2+2] Cycloaddition unsaturated_systems->cycloaddition target 1,3-Disubstituted Cyclobutane Scaffold substitution->target cyclization->target cycloaddition->target bioactive Bioactive Molecule / Drug Candidate target->bioactive

Caption: Logical relationship of synthetic pathways to 1,3-disubstituted cyclobutanes.

Conclusion

While this compound holds theoretical promise as a direct precursor to a variety of 1,3-disubstituted cyclobutanes, the current body of scientific literature lacks the specific experimental data and detailed protocols necessary to fully evaluate its practical utility. In contrast, methods such as [2+2] cycloadditions and intramolecular cyclizations are well-established, offering reliable and often high-yielding routes to these valuable scaffolds.

For researchers and drug development professionals, the choice of synthetic strategy will depend on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry, and the scalability of the reaction. While the direct use of this compound remains an area ripe for further exploration, the existing robust methodologies provide a strong foundation for the synthesis of novel cyclobutane-containing molecules. Further research into the reactivity and applications of this compound could yet establish it as a valuable tool in the synthetic chemist's arsenal.

References

Isomeric Effects on the Reaction Outcomes of Dichlorocyclobutanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of dichlorocyclobutane isomers is a nuanced area of organic chemistry, with the spatial arrangement of the chlorine atoms significantly dictating the course and efficiency of chemical transformations. Understanding these isomeric effects is crucial for synthetic chemists aiming to leverage these strained ring systems as intermediates in the construction of complex molecular architectures, including those of pharmaceutical interest. This guide provides a comparative analysis of the reaction outcomes of various dichlorocyclobutane isomers, supported by established chemical principles and analogous experimental data.

Isomers of Dichlorocyclobutane

Dichlorocyclobutane exists in several isomeric forms, each with a unique three-dimensional structure that influences its reactivity. The primary isomers include:

  • 1,1-Dichlorocyclobutane

  • cis-1,2-Dichlorocyclobutane

  • trans-1,2-Dichlorocyclobutane

  • cis-1,3-Dichlorocyclobutane

  • trans-1,3-Dichlorocyclobutane

The inherent ring strain of the cyclobutane (B1203170) core makes these molecules more reactive than their acyclic or larger-ring counterparts. The key reactions where isomeric effects are pronounced are dehydrochlorination and nucleophilic substitution.

Dehydrochlorination Reactions: A Tale of Two Isomers

Dehydrochlorination, an elimination reaction, is highly sensitive to the stereochemical relationship between the leaving group (chlorine) and the proton being abstracted. The preferred geometry for an E2 (bimolecular elimination) reaction is an anti-periplanar arrangement of the proton and the leaving group.

While specific kinetic data for the dehydrochlorination of dichlorocyclobutane isomers is not extensively documented in recent literature, well-established principles from analogous systems, such as dichlorocyclopentanes and chlorocyclohexanes, provide a strong predictive framework.

Table 1: Predicted Relative Reactivity of Dichlorocyclobutane Isomers in E2 Dehydrochlorination

IsomerPredicted Relative Rate of E2 DehydrochlorinationMajor Product(s)Rationale
trans-1,2-Dichlorocyclobutane Fast1-ChlorocyclobuteneThe trans arrangement allows for a conformation where a chlorine atom and an adjacent hydrogen are in an anti-periplanar orientation, facilitating a rapid E2 elimination.
cis-1,2-Dichlorocyclobutane Slow1-Chlorocyclobutene, 3-ChlorocyclobuteneAn anti-periplanar arrangement is difficult to achieve without significant ring distortion. The reaction likely proceeds through a less favorable syn-elimination or a different mechanism, resulting in a slower rate and potentially a mixture of products.
trans-1,3-Dichlorocyclobutane Moderate1-ChlorocyclobuteneCan adopt a conformation that allows for an anti-periplanar arrangement, though potentially with more strain than the trans-1,2 isomer.
cis-1,3-Dichlorocyclobutane Slow1-ChlorocyclobuteneSimilar to the cis-1,2 isomer, achieving the ideal E2 geometry is challenging.
1,1-Dichlorocyclobutane Slow1-ChlorocyclobuteneRequires abstraction of a proton from a carbon that is not directly attached to a chlorine atom, leading to a different regiochemical outcome and generally slower kinetics.

Nucleophilic Substitution Reactions: The Impact of Steric Hindrance and Stereochemistry

Nucleophilic substitution reactions of dichlorocyclobutanes are also profoundly influenced by the isomeric structure. The primary mechanisms at play are the S(_N)1 (unimolecular nucleophilic substitution) and S(_N)2 (bimolecular nucleophilic substitution) pathways.

The S(_N)2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. The accessibility of the carbon-chlorine bond from the backside is a critical factor.

Table 2: Predicted Outcomes for Nucleophilic Substitution on Dichlorocyclobutane Isomers

IsomerFavored Mechanism (with a strong, non-bulky nucleophile)Predicted Relative RateStereochemical Outcome
trans-1,2-Dichlorocyclobutane S(_N)2ModerateInversion of configuration at the reaction center.
cis-1,2-Dichlorocyclobutane S(_N)2SlowInversion of configuration. The cis arrangement can lead to steric hindrance for the incoming nucleophile.
trans-1,3-Dichlorocyclobutane S(_N)2ModerateInversion of configuration.
cis-1,3-Dichlorocyclobutane S(_N)2SlowInversion of configuration, with potential for steric hindrance.
1,1-Dichlorocyclobutane S(_N)2SlowNo stereocenter to invert. The gem-dichloro arrangement can sterically hinder the approach of the nucleophile.

In cases where a stable carbocation can be formed, or with weakly nucleophilic solvents, an S(_N)1 mechanism may compete, leading to a racemic mixture of products if the reaction occurs at a chiral center.

Experimental Protocols

Detailed experimental procedures for the reactions of dichlorocyclobutane isomers are often specific to the desired outcome and the nucleophile or base employed. Below is a general protocol for a dehydrochlorination reaction that can be adapted for comparing the different isomers.

General Experimental Protocol for Dehydrochlorination of a Dichlorocyclobutane Isomer

  • Reactant Preparation: A solution of the specific dichlorocyclobutane isomer (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium amide (NaNH(_2)) or potassium tert-butoxide (t-BuOK) (1.1 eq), is added portion-wise to the stirred solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride). The aqueous layer is extracted with an organic solvent.

  • Purification and Analysis: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO(_4)), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by distillation or column chromatography. The product distribution is determined by GC or nuclear magnetic resonance (NMR) spectroscopy.

Visualizing Reaction Pathways

The following diagrams illustrate the logical relationships in the reactivity of dichlorocyclobutane isomers.

Dehydrochlorination_Pathway cluster_trans trans-1,2-Dichlorocyclobutane cluster_cis cis-1,2-Dichlorocyclobutane Trans_Isomer trans-Isomer Anti_Periplanar Favorable Anti-Periplanar Geometry Trans_Isomer->Anti_Periplanar Fast_E2 Fast E2 Reaction Anti_Periplanar->Fast_E2 Product_1 1-Chlorocyclobutene Fast_E2->Product_1 Cis_Isomer cis-Isomer Unfavorable_Geometry Unfavorable Geometry for E2 Cis_Isomer->Unfavorable_Geometry Slow_Reaction Slow Elimination Unfavorable_Geometry->Slow_Reaction Product_2 Mixture of Products Slow_Reaction->Product_2

Caption: Comparative E2 dehydrochlorination pathways.

SN2_Reaction_Workflow Start Start: Dichlorocyclobutane Isomer + Nucleophile Reaction_Setup Reaction Setup: Anhydrous Solvent, Inert Atmosphere Start->Reaction_Setup Reaction_Execution Reaction Execution: Controlled Temperature Reaction_Setup->Reaction_Execution Monitoring Monitoring: GC or TLC Reaction_Execution->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Purification Purification: Distillation or Chromatography Workup->Purification Analysis Product Analysis: GC, NMR Purification->Analysis End End: Isolated Product(s) Analysis->End

Caption: General experimental workflow for S(_N)2 reactions.

Conclusion

The isomeric effects on the reaction outcomes of dichlorocyclobutanes are a clear demonstration of the fundamental principles of stereochemistry in action. The trans isomers, particularly trans-1,2-dichlorocyclobutane, are predicted to be more reactive in E2 elimination reactions due to the ease of achieving an anti-periplanar transition state. Conversely, cis isomers are expected to react more slowly in both elimination and S(_N)2 substitution reactions due to unfavorable geometries and potential steric hindrance. These predictable differences in reactivity allow for the strategic selection of isomers in synthetic planning to achieve desired chemical transformations with greater control and efficiency. Further experimental studies with direct quantitative comparisons would be invaluable to refine our understanding and expand the synthetic utility of these versatile building blocks.

Safety Operating Guide

Proper Disposal of 1,3-Dichlorocyclobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,3-Dichlorocyclobutane, a halogenated organic compound, is critical for ensuring laboratory safety and environmental protection. Adherence to proper waste management protocols is essential for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the handling and disposal of this chemical.

Immediate Safety and Handling

Before beginning any process involving this compound, it is imperative to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.[1][2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound.[1] This includes:

  • Safety goggles or a face shield.[3]

  • Chemical-resistant gloves (inspect before use).[3]

  • A lab coat.[1]

  • Closed-toe shoes.[1]

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[1][3]

Spill Management: In the event of a spill, immediately evacuate the area if necessary. For small spills, absorb the chemical with an inert material such as vermiculite, sand, or earth.[3] Use non-sparking tools to collect the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[3][4] Do not flush spills down the drain.[1][5][6]

Waste Classification and Segregation

Proper segregation of chemical waste is a fundamental step in the disposal process. As a chlorinated hydrocarbon, this compound must be treated as a specific type of hazardous waste.

  • Waste Stream: this compound waste must be collected in a dedicated "Halogenated Organic Waste" container.[1][7]

  • No Mixing: Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate and significantly increase the cost of disposal.[2][5] Additionally, do not combine it with other waste streams like acids, bases, or heavy metals.[2][7]

  • Aqueous Waste: Any aqueous solutions that have come into contact with this compound, such as from an extraction process, must also be treated as halogenated hazardous waste.[8]

The table below summarizes the key characteristics and classification information for halogenated organic waste streams containing this compound.

ParameterDescriptionCitation
Waste Category Halogenated Organic Compound[1][7]
EPA Hazardous Waste Code May be classified under codes for chlorinated aliphatic hydrocarbons (e.g., F-listed wastes) depending on the process generating the waste. Generators must perform a hazardous waste determination.[4][9][10]
Disposal Method Primarily incineration at a licensed hazardous waste facility. This process requires specialized equipment, such as an acid scrubber, to neutralize the resulting halo acids like hydrogen chloride.[7][11]
Incompatibilities Store separately from acids, bases, strong oxidizing agents, and metals.[11][12]
Container Type Use a compatible, properly sealed, and clearly labeled container (e.g., polyethylene (B3416737) carboy). Metal cans are generally not recommended due to potential corrosion from acid formation.[5][12]

Step-by-Step Disposal Procedure

The following workflow outlines the process for the proper disposal of this compound from identification to final removal.

G Workflow for this compound Disposal cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A 1. Identify Waste This compound is a Halogenated Organic Waste B 2. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C 3. Handle in Fume Hood B->C D 4. Obtain Designated Container 'Halogenated Organic Waste' C->D Transfer Waste E 5. Add Waste to Container Do not mix with other waste types D->E F 6. Securely Cap Container Keep closed when not in use E->F G 7. Label Container Clearly 'Hazardous Waste', list contents F->G H 8. Store in Satellite Accumulation Area Cool, dry, ventilated, away from incompatibles G->H I 9. Request Waste Pickup Contact Environmental Health & Safety (EH&S) H->I Container Full J 10. Professional Disposal Transport to an approved hazardous waste disposal facility I->J

Caption: Decision workflow for safe disposal of this compound.

Experimental Protocols for Waste Treatment

While some laboratory procedures exist for the detoxification of certain chemical wastes, such as the oxidation of cyanides, specific, validated protocols for the in-lab neutralization or decomposition of this compound are not commonly recommended.[8] The standard and safest procedure is the segregation and collection of the waste for subsequent treatment at a specialized facility.[8][11] Attempting to neutralize chlorinated compounds without established protocols can be hazardous.

Regulatory Compliance

All chemical waste generators are legally required to comply with national and local hazardous waste regulations.[4] This includes proper classification, labeling, storage, and disposal through a licensed waste management company.[11] Maintaining accurate records of waste generation and disposal is also a critical component of regulatory compliance. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidance and procedures applicable to your location.[2]

References

Essential Safety and Logistical Information for Handling 1,3-Dichlorocyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Dichlorocyclobutane was located. The following guidance is based on the general properties of halogenated hydrocarbons and data from analogous compounds such as 1,3-dichorobutane and 1,3-dichlorobenzene. It is imperative to handle this chemical with extreme caution and to consult with a qualified safety professional before use. The toxicological properties of this compound have not been fully investigated.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chemical structure as a halogenated hydrocarbon, this compound is presumed to be a hazardous substance. Anticipated hazards include skin and eye irritation, respiratory tract irritation, and potential for harm if ingested or inhaled.[1] It is also expected to be flammable.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTightly sealed, conforming to OSHA 29 CFR 1910.133 or European Standard EN166, to protect against chemical splashes.[1][2]
Face ShieldTo be worn in addition to safety goggles to provide a secondary layer of protection for the entire face.
Hand Protection Chemical-Resistant GlovesHalogenated hydrocarbons can degrade many common glove materials.[3][4][5] Butyl rubber or Viton™ gloves are recommended for extended contact. Double gloving is advised.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and fire hazards.
Chemical-Resistant ApronWorn over the lab coat, especially when handling larger quantities, to provide an additional barrier.
Respiratory Protection Chemical Fume HoodAll handling of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
RespiratorFor emergency situations such as spills, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][2]

Safe Handling and Operational Plan

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

Experimental Workflow:

prep Preparation handling Handling in Fume Hood prep->handling post_handling Post-Handling handling->post_handling waste Waste Collection post_handling->waste decon Decontamination post_handling->decon disposal Final Disposal waste->disposal decon->disposal

Caption: Experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents within the chemical fume hood before introducing this compound.

    • Verify the integrity of all PPE before use.

  • Handling:

    • Conduct all manipulations of this compound exclusively within a certified chemical fume hood.

    • Use spark-proof tools and equipment to prevent ignition, as the compound is likely flammable.[1][2]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2]

    • Avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1]

  • Post-Handling and Decontamination:

    • After handling, wash hands and any potentially exposed skin thoroughly with soap and water.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Table 2: Spill Response Protocol

Spill SizeContainment and Cleanup
Small Spill (inside fume hood) 1. Ensure the fume hood is operational. 2. Contain the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[1]
Large Spill (outside fume hood) 1. Evacuate the immediate area and alert others. 2. If safe to do so, increase ventilation to the area. 3. Prevent the spill from entering drains.[6] 4. Contact the institution's emergency response team or environmental health and safety department.

First Aid Measures (Based on similar compounds):

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental harm and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[7]

Waste Segregation and Collection:

  • Primary Waste Stream: Collect all unused or waste this compound in a designated, sealed, and properly labeled container. The container should be clearly marked as "Halogenated Organic Waste."

  • Secondary Waste Stream: All contaminated materials, including gloves, absorbent pads, and labware (e.g., pipette tips, vials), must be collected in a separate, sealed container also labeled as "Halogenated Organic Waste."

cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal liquid Liquid Waste (Unused chemical, reaction mixtures) liquid_container Sealed Halogenated Liquid Waste Container liquid->liquid_container solid Solid Waste (Contaminated gloves, labware) solid_container Sealed Halogenated Solid Waste Container solid->solid_container disposal_facility Licensed Hazardous Waste Disposal Facility liquid_container->disposal_facility solid_container->disposal_facility

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Labeling: Ensure all waste containers are accurately labeled with the full chemical name, concentration, and appropriate hazard symbols.

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department, in accordance with all local, state, and federal regulations.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.